NanoLuc substrate 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H18FN3O3 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
8-benzyl-6-(2-fluoro-3-hydroxyphenyl)-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C24H18FN3O3/c25-22-17(9-4-10-21(22)29)20-14-28-23(18(26-20)12-15-6-2-1-3-7-15)27-19(24(28)30)13-16-8-5-11-31-16/h1-11,14,29-30H,12-13H2 |
InChI Key |
VCZKXMXKJMWNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)O)F |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Furimazine: A Deep Dive
Furimazine is a synthetic imidazopyrazinone-based substrate vital for modern bioluminescence research.[1] Its unique chemical structure is the key to its highly efficient light-emitting reaction when paired with the engineered NanoLuc® luciferase. This technical guide provides an in-depth look at the chemical structure of furimazine, its physicochemical properties, and its mechanism of action.
Chemical Structure and Nomenclature
Furimazine, a coelenterazine analog, possesses a core imidazo[1,2-a]pyrazin-3(7H)-one ring system.[2][3] This central scaffold is adorned with three key functional groups: a benzyl group at position 8, a furan-2-ylmethyl group at position 2, and a phenyl group at position 6.[2]
Systematic Name (IUPAC): 8-Benzyl-2-[(furan-2-yl)methyl]-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one[2][4]
Molecular Formula: C₂₄H₁₉N₃O₂[1][3][4][5]
CAS Number: 1374040-24-0[2][4][5]
The structural arrangement of these components is critical for its high-affinity binding to the active site of NanoLuc® luciferase and the subsequent chemiluminescent reaction.
Figure 1: Chemical structure of Furimazine.
Physicochemical Properties
A comprehensive understanding of furimazine's physicochemical properties is essential for its effective application in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Weight | 381.43 g/mol | [1][5] |
| Appearance | Solid | [3] |
| Purity | >98% (HPLC) | [5] |
| Solubility | Soluble in DMSO | [4][5] |
| Storage | -20°C for long-term storage | [3][4] |
Mechanism of Action in Bioluminescence
Furimazine serves as the luminogenic substrate for NanoLuc® (Nluc) luciferase, an engineered enzyme derived from a deep-sea shrimp.[1][6] The interaction between furimazine and Nluc results in a rapid chemical reaction that produces a high-intensity, glow-type luminescence.[3] This system is notably ATP-independent.[3] The NanoLuc®-furimazine system is reported to produce luminescence that is up to 2.5 million-fold brighter in mammalian cells compared to the combination of Oplophorus luciferase (Oluc-19) and coelenterazine.[6][7]
Experimental Protocols
In Vitro Luciferase Assay
Objective: To quantify the activity of NanoLuc® luciferase using furimazine.
Materials:
-
Purified NanoLuc® luciferase
-
Furimazine substrate solution (typically dissolved in DMSO and then diluted in an appropriate assay buffer)
-
Assay buffer (e.g., PBS, TBS with 0.01% BSA)
-
Luminometer or plate reader with luminescence detection capabilities
-
White, opaque microplates
Procedure:
-
Prepare a dilution series of NanoLuc® luciferase in the assay buffer.
-
Prepare the furimazine working solution by diluting the stock in the assay buffer to the desired final concentration (e.g., 10-20 µM).[6]
-
In a white, opaque microplate, add the diluted NanoLuc® luciferase samples.
-
Initiate the reaction by adding the furimazine working solution to each well.
-
Immediately measure the luminescence signal using a luminometer. The emission maximum is approximately 459-462nm.[8]
In Vivo Bioluminescence Imaging
Objective: To visualize and quantify NanoLuc®-expressing cells or tissues in a living animal model.
Materials:
-
Animal model expressing NanoLuc® luciferase
-
Sterile furimazine formulation for in vivo use (e.g., Nano-Glo® In Vivo Substrate)
-
In vivo imaging system (IVIS) or similar instrument
-
Anesthetic for the animal
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Administer the furimazine substrate to the animal via an appropriate route (e.g., intravenous, intraperitoneal injection). The formulation may include excipients like Poloxamer-407 to enhance bioavailability.[8][9]
-
Immediately place the animal in the in vivo imaging system.
-
Acquire bioluminescence images over time to capture the peak signal.
-
Analyze the images to quantify the bioluminescent signal in the region of interest.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the workflow for a typical in vivo bioluminescence imaging experiment using furimazine.
Figure 2: In Vivo Bioluminescence Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Furimazine|CAS 1374040-24-0|DC Chemicals [dcchemicals.com]
- 3. Furimazine | inhibitor/agonist | CAS 1374040-24-0 | Buy Furimazine from Supplier InvivoChem [invivochem.com]
- 4. tribioscience.com [tribioscience.com]
- 5. Furimazine | 1374040-24-0 | MOLNOVA [molnova.com]
- 6. Furimazine | CAS#:1374040-24-0 | Chemsrc [chemsrc.com]
- 7. Furimazine - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NanoLuc® Luciferase and Substrate Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NanoLuc® luciferase (Nluc), an engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris, represents a significant advancement in bioluminescent reporter technology.[1][2] Its small size, high stability, and exceptionally bright luminescence have made it a versatile tool for a wide range of applications in biological research and drug discovery, from reporter gene assays to protein-protein interaction studies.[1][3] This guide provides a comprehensive overview of the core mechanism of the NanoLuc® luciferase and its reaction with the substrate furimazine, offering a technical resource for researchers employing this powerful system.
The Bioluminescent Reaction: Mechanism and Components
The fundamental principle of the NanoLuc® system is the enzymatic oxidation of a novel imidazopyrazinone substrate, furimazine, by the NanoLuc® luciferase in the presence of molecular oxygen.[1] This reaction results in the production of a stable, high-intensity, glow-type luminescence with a maximum emission at approximately 460 nm.[4] Unlike firefly luciferase, this reaction is ATP-independent, which simplifies assay conditions and allows for its use in extracellular settings.[4][5]
The reaction proceeds through a series of steps within the catalytic site of the luciferase. Recent structural and computational studies have revealed that an intra-barrel arginine residue plays a crucial role in coordinating the imidazopyrazinone core of the furimazine substrate.[6][7] This positioning facilitates the reaction with molecular oxygen via a proposed radical charge-transfer mechanism.[6] Following the oxidative decarboxylation of the substrate, an excited-state product, furimamide, is formed.[1] The subsequent relaxation of this excited molecule to its ground state results in the emission of a blue photon.[6] An aspartate residue, supported by two tyrosine residues, is critical for fine-tuning the electronic state of the emitter to ensure a high quantum yield and the characteristic blue light emission.[6][7]
Interestingly, the NanoLuc® enzyme also possesses an allosteric site on its surface that can bind the product, furimamide.[6][8] Binding to this allosteric site is mutually exclusive with substrate binding to the catalytic site and is associated with a conformational change in the enzyme.[6][9] This allosteric regulation may play a role in the enzyme's kinetics and signal stability.
Key Components:
-
NanoLuc® Luciferase (Nluc): An engineered 19.1 kDa monomeric protein.[1][5] It was developed through directed evolution of the 19 kDa subunit of the native Oplophorus luciferase to enhance its stability and luminescent output.[1][2]
-
Furimazine: A novel coelenterazine analog developed specifically for the NanoLuc® enzyme.[2] It provides a brighter and more sustained luminescent signal compared to the native coelenterazine with Nluc.[2]
-
Molecular Oxygen: A required co-substrate for the oxidative reaction.[1]
Quantitative Performance Data
The NanoLuc® system exhibits superior performance characteristics compared to traditional luciferases like firefly (FLuc) and Renilla (RLuc) luciferases.
| Property | NanoLuc® Luciferase | Firefly Luciferase (FLuc) | Renilla Luciferase (RLuc) | Reference(s) |
| Size | 19.1 kDa | 61 kDa | 36 kDa | [1][10] |
| Brightness | ~100-150 fold brighter | 1x | ~1x | [2][5] |
| Signal Half-life | > 2 hours (glow-type) | Varies (flash or glow) | Varies (flash or glow) | [2][4] |
| ATP Dependence | No | Yes | No | [4][5] |
| Emission λmax | ~460 nm | ~565 nm | ~480 nm | [4] |
| Thermal Stability (Tm) | ~60°C | ~31°C | N/A | [11][12] |
| Optimal pH Range | 6-8 | ~7.8 | ~7.4 | [11] |
| Apparent K_m_ (Furimazine) | ~10 µM | N/A | N/A | [2] |
Experimental Protocols
Standard NanoLuc® Luciferase Assay
This protocol describes a basic endpoint assay to measure NanoLuc® activity in cell lysates.
Materials:
-
Cells expressing NanoLuc® luciferase
-
Passive Lysis Buffer (e.g., Promega)
-
Nano-Glo® Luciferase Assay Reagent (contains furimazine substrate)
-
Opaque, white 96-well plates
-
Luminometer
Methodology:
-
Culture cells in a 96-well plate.
-
After experimental treatment, remove the culture medium.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.[13]
-
Add a volume of Nano-Glo® Luciferase Assay Reagent equal to the volume of the cell lysate (e.g., 20 µL).
-
Mix briefly.
-
Measure luminescence immediately using a luminometer with an integration time of 0.5-1 second.[14]
NanoBRET™ Protein-Protein Interaction Assay
This protocol outlines the measurement of Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® fusion protein (donor) and a fluorescently labeled protein (acceptor).[5][10]
Materials:
-
Cells co-expressing a NanoLuc® fusion protein and a HaloTag® fusion protein.
-
NanoBRET® 618 fluorophore (cell-permeable HaloTag® ligand).
-
Nano-Glo® Luciferase Assay Reagent.
-
Luminometer capable of measuring two distinct emission wavelengths.
Methodology:
-
Seed cells co-expressing the donor and acceptor fusion proteins in a 96-well plate.
-
Label the HaloTag® fusion protein by adding the NanoBRET® 618 fluorophore to the culture medium and incubate.
-
Wash the cells to remove the excess unbound fluorophore.
-
Add the Nano-Glo® Luciferase Assay Reagent containing the furimazine substrate.
-
Sequentially measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the NanoBRET® 618 acceptor (e.g., >600 nm).
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio indicates close proximity of the two fusion proteins.
NanoBiT® Protein-Protein Interaction Assay
This protocol describes a protein complementation assay where the interaction of two proteins of interest, fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of NanoLuc®, reconstitutes a functional enzyme.[3][5]
Materials:
-
Cells co-expressing a LgBiT fusion protein and a SmBiT fusion protein.
-
Nano-Glo® Live Cell Reagent (contains furimazine substrate).
-
Luminometer.
Methodology:
-
Seed cells co-expressing the LgBiT and SmBiT fusion proteins in a 96-well plate.[13]
-
After the desired incubation period for protein interaction to occur, add the Nano-Glo® Live Cell Reagent to the wells.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.[14]
-
Measure the luminescence generated from the reconstituted NanoLuc® enzyme. An increase in luminescence indicates the interaction of the two target proteins.
Visualizations
Caption: The catalytic cycle of NanoLuc® luciferase.
Caption: Experimental workflow for a NanoBRET™ assay.
Caption: Principle of the NanoBiT® complementation assay.
References
- 1. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Luciferase Reporter from a Deep Sea Shrimp Utilizing a Novel Imidazopyrazinone Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. NanoLuc substrate 1 | Benchchem [benchchem.com]
- 5. NanoLuc® Luciferase: One Enzyme, Endless Capabilities [worldwide.promega.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Studying Protein Interactions with BRET and NanoLuc® Luciferase [promega.jp]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. 2.5. NanoLuc Luciferase (NanoBiT) Assay [bio-protocol.org]
- 14. promega.com [promega.com]
The Evolution of NanoLuc® Substrates: A Technical Guide to Brighter, More Stable Bioluminescence
For researchers, scientists, and drug development professionals, this in-depth guide explores the discovery and development of substrates for NanoLuc® luciferase, a pivotal technology in modern bioluminescence imaging. We delve into the core chemistry, comparative performance, and detailed experimental protocols that underpin the advancement from the original furimazine to its more potent analogs.
The advent of NanoLuc® (NLuc), a small (19.1 kDa) and exceptionally bright luciferase derived from the deep-sea shrimp Oplophorus gracilirostris, has revolutionized reporter gene assays, in vivo imaging, and cellular biosensors. The unparalleled luminosity of the NanoLuc® system is a product of both protein engineering and the co-development of a novel synthetic substrate, furimazine. This guide provides a comprehensive overview of the discovery and subsequent evolution of NanoLuc® substrates, offering a technical resource for their application in biomedical research.
From Coelenterazine to Furimazine: The Genesis of a High-Performance Substrate
The natural substrate for the wild-type Oplophorus luciferase is coelenterazine. However, to optimize the performance of the engineered NanoLuc® enzyme, a new substrate, furimazine, was developed. Furimazine, an imidazopyrazinone derivative, in conjunction with NanoLuc®, produces a high-intensity, glow-type luminescence that is approximately 100- to 150-fold brighter than that of firefly or Renilla luciferases with their respective substrates. The reaction is ATP-independent, a key advantage for various applications, including extracellular assays.
The core of NanoLuc® substrate chemistry is the imidazopyrazinone ring system. The synthesis of furimazine and its derivatives involves the construction of this core, a process that has been refined for efficiency and scalability.
Figure 1. Developmental pathway of NanoLuc® substrates.
The Challenge of In Vivo Imaging: Limitations of Furimazine
Despite its exceptional brightness in vitro, the application of furimazine for in vivo bioluminescence imaging (BLI) faced significant hurdles. The primary limitations were its poor aqueous solubility and limited bioavailability. These factors restrict the maximum injectable dose, thereby capping the achievable signal intensity in animal models and limiting the sensitivity of deep-tissue imaging.
The Next Generation: Hydrofurimazine and Fluorofurimazine
To address the shortcomings of furimazine, extensive research focused on developing analogs with improved physicochemical properties. This led to the creation of hydrofurimazine (HFz) and fluorofurimazine (FFz).
Hydrofurimazine (HFz) was developed to have enhanced aqueous solubility, allowing for the delivery of higher doses to animal subjects. This resulted in a more intense and prolonged bioluminescent signal in vivo compared to furimazine.
Fluorofurimazine (FFz) represents a further advancement, exhibiting even greater brightness in vivo than HFz. The introduction of a fluorine atom enhances its properties, making it a highly effective substrate for sensitive in vivo imaging, including dual-reporter studies alongside firefly luciferase systems.
Comparative Performance of NanoLuc® Substrates
The development of novel NanoLuc® substrates has led to significant improvements in bioluminescence output and in vivo applicability. The following table summarizes the key characteristics and performance metrics of furimazine and its principal analogs.
| Substrate | Key Modification | Relative Brightness (vs. Fz) | Solubility | Key Advantages |
| Furimazine (Fz) | - | 1x (baseline) | Low | High-intensity, glow-type luminescence in vitro. |
| Hydrofurimazine (HFz) | Hydroxyl group addition | Increased | High | Enhanced aqueous solubility allows for higher dosing and prolonged in vivo signals. |
| Fluorofurimazine (FFz) | Fluorine substitution | Significantly Higher | High | Superior brightness and bioavailability in vivo; suitable for dual-color imaging. |
| Diphenylterazine (DTZ) | Extended conjugation | Red-shifted emission | Lower than Fz | Red-shifted emission for improved tissue penetration. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these substrates. Below are representative protocols for key experiments.
Synthesis of Furimazine Analogs
The general synthetic scheme for furimazine and its analogs involves the construction of the imidazopyrazinone core. Specific modifications are then introduced to create derivatives like HFz and FFz.
General Procedure:
-
Preparation of the coelenteramine precursor: This typically involves a multi-step synthesis starting from commercially available materials.
-
Condensation to form the imidazopyrazinone core: The coelenteramine precursor is reacted with a glyoxal derivative to form the core structure.
-
Functional group modification: For analogs like HFz and FFz, further chemical modifications are performed on the phenyl group of the imidazopyrazinone core to introduce hydroxyl or fluorine moieties, respectively.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
For detailed synthetic procedures, researchers should refer to the supplementary information of publications such as Su et al., Nature Methods (2020).
In Vivo Bioluminescence Imaging Protocol
This protocol outlines a typical workflow for in vivo imaging using NanoLuc® substrates in a mouse model.
Figure 2. Standard workflow for in vivo bioluminescence imaging.
Materials:
-
Mice expressing NanoLuc® luciferase in the tissue of interest.
-
NanoLuc® substrate (e.g., FFz) formulated for in vivo use.
-
An in vivo imaging system (e.g., IVIS).
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Administer the NanoLuc® substrate via the desired route (e.g., intraperitoneal or intravenous injection). The optimal dose will depend on the substrate and experimental model.
-
Immediately place the animal in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images at various time points to capture the peak signal. Exposure times will vary depending on the signal intensity.
-
Analyze the images using appropriate software to quantify the bioluminescent signal from the region of interest.
Bioluminescence Resonance Energy Transfer (BRET) Assay
NanoLuc®'s bright, blue-shifted emission makes it an excellent donor for BRET assays, used to study protein-protein interactions.
Figure 3. Principle of a NanoBRET™ assay.
Materials:
-
Cells co-expressing the proteins of interest fused to NanoLuc® (donor) and a suitable acceptor fluorophore (e.g., mOrange, TagRFP).
-
Nano-Glo® Luciferase Assay Reagent (containing furimazine).
-
A plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Plate the transfected cells in a white, flat-bottom 96-well plate.
-
Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add the reagent to the cells.
-
Measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the acceptor fluorophore.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates proximity of the two fusion proteins.
Conclusion
The discovery and development of NanoLuc® substrates have been driven by the need for brighter, more soluble, and more stable reagents for bioluminescence applications. The progression from furimazine to advanced analogs like hydrofurimazine and fluorofurimazine has significantly enhanced the capabilities of in vivo imaging, enabling more sensitive and quantitative measurements of biological processes. As research continues, the development of novel substrates with further improved properties, such as red-shifted emission and enhanced brain permeability, will continue to expand the horizons of what is achievable with NanoLuc® technology.
An In-depth Technical Guide to Furimazine: The Substrate of NanoLuc Luciferase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the properties and applications of furimazine, the high-performance substrate for NanoLuc® (Nluc) luciferase. Furimazine, a coelenterazine analog, in conjunction with the engineered NanoLuc enzyme, constitutes a powerful bioluminescent reporter system characterized by its exceptionally bright and stable "glow-type" luminescence. This system offers significant advantages over traditional luciferases, such as those from firefly and Renilla, making it an invaluable tool in a wide array of biological research and drug discovery applications.
Core Properties of Furimazine
Furimazine is an imidazopyrazinone substrate that is oxidized by NanoLuc luciferase in an ATP-independent reaction to produce a high-intensity, sustained light emission.[1][2][3] This reaction is approximately 150 times brighter than that of firefly or Renilla luciferases.[2]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₉N₃O₂ | [4][5][6] |
| Molecular Weight | 381.43 g/mol | [4][6][7] |
| Appearance | Solid at room temperature | [5] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent (DMSO): -80°C for 6 months, -20°C for 1 month. | [5][6] |
Solubility
Furimazine's low aqueous solubility can be a limiting factor for in vivo applications, necessitating the use of co-solvents or specialized formulations for effective delivery.[1][8]
| Solvent/Formulation | Solubility | Reference(s) |
| PEG-300-based formulation | 2.8 mM | [9] |
| DMSO | Soluble | [10] |
| Ethanol | Slightly soluble | [10] |
| Water | Insoluble | [10] |
To address this limitation, analogs such as hydrofurimazine (HFz) and fluorofurimazine (FFz) have been developed with enhanced aqueous solubility.[9][10] For instance, hydrofurimazine dissolves at up to 28 mM in a PEG-300-based formulation.[9]
Stability
Furimazine exhibits good stability under various conditions, a desirable characteristic for a reporter substrate. It shows improved stability in serum compared to some other substrates.[1]
Spectral Properties
The NanoLuc-furimazine reaction emits a blue light with a narrow spectral peak.
| Property | Value | Reference(s) |
| Emission Maximum | ~460 nm (values from 459 nm to 462 nm reported) | [11][12] |
The blue-shifted emission spectrum provides a low background signal in biological samples.[13]
Quantum Yield and Kinetics
The high quantum yield of the NanoLuc-furimazine reaction is a key contributor to its bright signal.
| Property | Value | Reference(s) |
| Quantum Yield (estimated) | 0.45 | [14] |
| Apparent Km | ~10 µM | [4] |
The maximum luminescence (apparent Vmax) is approximately 30-fold higher for furimazine than for native coelenterazine with NanoLuc.[4] Maximal signal in cells expressing Nluc is typically achieved at furimazine concentrations of 10-20 µM.[4]
Experimental Protocols
The following are representative protocols for the use of furimazine in common NanoLuc luciferase applications.
In Vitro NanoLuc Luciferase Assay
This protocol is adapted for measuring NanoLuc activity in cell lysates.
Materials:
-
Cells expressing NanoLuc luciferase
-
Passive Lysis Buffer (e.g., 1x PLB, Promega)
-
Nano-Glo® Live Cell Reagent (containing furimazine substrate) or equivalent
-
Luminometer
Procedure:
-
Cell Lysis:
-
Culture cells in a 96-well plate.
-
Remove the culture medium.
-
Add 20 µL of 1x Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes to ensure complete lysis.[15]
-
-
Luminescence Measurement:
In Vivo Bioluminescence Imaging
This protocol provides a general guideline for imaging NanoLuc-expressing cells in a mouse model.
Materials:
-
Mouse model with NanoLuc-expressing cells
-
Furimazine (or a soluble analog like FFz) formulated for in vivo use
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of furimazine. For example, dilute Nano-Glo substrate approximately 40-fold in sterile PBS.[13]
-
-
Animal Preparation and Substrate Administration:
-
Anesthetize the mouse.
-
Inject 100 µL of the prepared furimazine solution (containing ~5 µg of substrate) via tail vein.[13]
-
-
Imaging:
NanoBRET™ Assay for Protein-Protein Interactions
This protocol outlines the steps for a Bioluminescence Resonance Energy Transfer (BRET) assay to study protein-protein interactions in living cells.
Materials:
-
Cells co-expressing a NanoLuc-fused protein (donor) and a HaloTag®-fused protein of interest (acceptor)
-
NanoBRET® Nano-Glo® Substrate (furimazine)
-
HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore)
-
Luminometer capable of measuring two distinct wavelengths
Procedure:
-
Cell Preparation:
-
Seed cells co-expressing the donor and acceptor fusion proteins in a 96-well plate.
-
Incubate for 24 hours.
-
-
Acceptor Labeling:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells at the desired final concentration.
-
Incubate for the recommended time to allow for cell entry and labeling of the acceptor protein.
-
-
BRET Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate (furimazine) to each well.
-
Immediately measure the luminescence at two wavelengths: one for the donor emission (~460 nm) and one for the acceptor emission (~618 nm).
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio indicates close proximity of the donor and acceptor proteins.
-
Visualizations
Signaling Pathway Investigation: TGF-β Signaling
NanoLuc reporters can be used to monitor the activity of specific signaling pathways. For example, a NanoLuc reporter can be placed under the control of a TGF-β responsive promoter to measure pathway activation.[13]
Caption: TGF-β signaling pathway monitored with a NanoLuc reporter.
Experimental Workflow: In Vitro NanoLuc Assay
The following diagram illustrates the general workflow for an in vitro NanoLuc assay from cell culture to data acquisition.
Caption: Workflow for a typical in vitro NanoLuc luciferase assay.
Logical Relationship: Bioluminescence Resonance Energy Transfer (BRET)
This diagram illustrates the principle of BRET for studying protein-protein interactions using NanoLuc and a fluorescent acceptor.
Caption: Principle of NanoBRET for detecting protein-protein interactions.
Conclusion
Furimazine, as the substrate for NanoLuc luciferase, is a cornerstone of a highly sensitive and versatile bioluminescent reporter system. Its bright, sustained signal and the ATP-independent nature of the reaction have broadened the applications of luciferase technology in both basic research and drug development. While its inherent solubility presents challenges for in vivo studies, the development of more soluble analogs is continually expanding the utility of this powerful tool. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to effectively harness the capabilities of the NanoLuc-furimazine system in their experimental endeavors.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nano-Glo® Luciferase Assay System Protocol [promega.jp]
- 3. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furimazine | CAS#:1374040-24-0 | Chemsrc [chemsrc.com]
- 5. Furimazine | inhibitor/agonist | CAS 1374040-24-0 | Buy Furimazine from Supplier InvivoChem [invivochem.com]
- 6. Furimazine Datasheet DC Chemicals [dcchemicals.com]
- 7. selleckchem.com [selleckchem.com]
- 8. repub.eur.nl [repub.eur.nl]
- 9. NanoLuc substrate 1 | Benchchem [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bright Red Bioluminescence from Semisynthetic NanoLuc (sNLuc) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.5. NanoLuc Luciferase (NanoBiT) Assay [bio-protocol.org]
An In-depth Technical Guide to the ATP Independence of the NanoLuc® Luciferase Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the ATP-independent nature of the NanoLuc® luciferase reaction. It includes a detailed comparison with traditional ATP-dependent luciferases, experimental protocols for validation, and a mechanistic explanation of this key characteristic.
Executive Summary
NanoLuc® (Nluc) luciferase is a small, 19.1 kDa, highly stable, engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris. It catalyzes the oxidation of its substrate, furimazine, to produce a high-intensity, glow-type luminescence with a peak emission at approximately 460 nm. A pivotal feature of the NanoLuc® system is its independence from adenosine triphosphate (ATP) as a cofactor. This contrasts with other widely used luciferases, such as firefly luciferase (FLuc), which are strictly ATP-dependent. The ATP independence of NanoLuc® luciferase simplifies assay design, reduces interference from cellular metabolic state, and enables robust performance in both intracellular and extracellular environments.
Comparative Analysis of Luciferase Systems
The selection of a luciferase reporter system is critical for assay performance. The table below summarizes key quantitative parameters for NanoLuc®, firefly, and Renilla luciferases, highlighting the distinct advantages of the ATP-independent NanoLuc® system.
| Parameter | NanoLuc® Luciferase | Firefly Luciferase (Photinus pyralis) | Renilla Luciferase (Renilla reniformis) |
| ATP Dependence | Independent | Dependent | Independent |
| Substrate | Furimazine | D-Luciferin | Coelenterazine |
| Enzyme Size | 19.1 kDa[1] | 61 kDa | 36 kDa |
| Relative Brightness | ~150-fold > FLuc & RLuc | Baseline | ~150-fold < NLuc |
| Signal Half-Life | ~120 minutes | Varies (flash to glow) | Varies (typically flash) |
| Emission Peak (λmax) | ~460 nm[2] | ~560 nm | ~480 nm |
| Apparent Km for Substrate | ~7.88 - 10 µM (for furimazine)[2] | ~1.21 - 4.7 µM (for D-luciferin)[1] | ~1.6 - 2.9 µM (for coelenterazine)[3] |
| Quantum Yield | High (exact value proprietary) | ~0.41[1] | ~0.05-0.07 |
Mechanistic Insights into ATP Independence
The fundamental difference in cofactor requirements stems from the distinct biochemical reaction mechanisms of these luciferases.
NanoLuc® Luciferase Reaction Pathway
The NanoLuc® luciferase reaction is a single-step oxidative decarboxylation. The enzyme binds to its substrate, furimazine, and in the presence of molecular oxygen, catalyzes its oxidation. This process forms an unstable dioxetanone intermediate, which then decomposes to CO2 and an excited-state furimamide. As the furimamide returns to its ground state, it emits a photon of blue light. This entire process is self-contained and does not require the energy input from ATP hydrolysis.[4][5]
Firefly Luciferase: An ATP-Dependent Mechanism
In contrast, the firefly luciferase reaction is a two-step process that requires ATP for the initial activation of its substrate, D-luciferin.[5] In the first step, D-luciferin reacts with ATP to form luciferyl-AMP and pyrophosphate. In the second step, the luciferyl-AMP is oxidized by molecular oxygen, leading to the formation of the excited oxyluciferin, which then emits light. The initial adenylation step is the reason for the absolute ATP dependence of firefly luciferase.
References
- 1. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.stanford.edu [web.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Quantum Yield of Furimazine with NanoLuc Luciferase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the quantum yield of the bioluminescent reaction between furimazine and NanoLuc® luciferase (NLuc). We will explore the core principles, quantitative data, and the experimental protocols necessary for its determination, offering a comprehensive resource for researchers leveraging this powerful reporter system.
Introduction to Bioluminescence and Quantum Yield
Bioluminescence is the emission of light resulting from a chemical reaction within a living organism, most commonly involving the oxidation of a substrate (a luciferin) catalyzed by an enzyme (a luciferase)[1]. The efficiency of this light production is quantified by the bioluminescence quantum yield (ΦBL).
The quantum yield is a fundamental parameter defined as the probability of a single photon being produced from a single reacted molecule of the limiting substrate[1][2][3][4]. It is a direct measure of the intrinsic efficiency of the light-emitting reaction. A higher quantum yield contributes to a brighter signal, which is a critical factor for sensitive detection in various biological assays.
The overall quantum yield is a product of three efficiencies: the chemical yield of the excited-state product (ΦY), the efficiency of populating the excited state (ΦE), and the fluorescence quantum yield of the emitter (ΦF)[4].
ΦBL = ΦY × ΦE × ΦF
The NanoLuc®-Furimazine System
The NanoLuc® luciferase is a small (19.1 kDa), ATP-independent enzyme engineered from the deep-sea shrimp Oplophorus gracilirostris[5][6]. It was optimized through protein and substrate engineering to be exceptionally bright and stable[7]. NLuc catalyzes the oxidation of its novel substrate, furimazine, to produce a high-intensity, glow-type blue light with an emission maximum around 460 nm[6][7]. This system is reported to be approximately 150 times brighter than firefly or Renilla luciferase systems in mammalian cells[8].
Quantitative Performance Data
The NanoLuc®-furimazine system is distinguished by its high quantum yield, which is a primary contributor to its intense brightness.
Table 1: Quantum Yield of NanoLuc® and Other Common Luciferases
| Luciferase System | Substrate | Quantum Yield (ΦBL) | Reference |
| NanoLuc® (NLuc) | Furimazine | ~0.45 | [7] |
| Firefly (Photinus pyralis) | D-luciferin | ~0.41 | [3][9][10] |
| Renilla (Renilla reniformis) | Coelenterazine | Not specified | |
| Cypridina | Cypridina Luciferin | ~0.30 | [10] |
| Aequorin | Coelenterazine | ~0.16 | [10] |
Table 2: Key Performance Characteristics of NanoLuc® Luciferase
| Parameter | Value | Reference |
| Enzyme Size | 19.1 kDa | [5] |
| Emission Peak | ~460 nm | [6] |
| ATP Requirement | Independent | [5][7] |
| Signal Kinetics | Glow-type (Half-life > 2 hours) | [6] |
| Optimal pH Range | 7–9 | [6] |
| Thermal Stability (Tm) | 58 °C | [6] |
Reaction Mechanism
The bioluminescent reaction catalyzed by NanoLuc® luciferase involves the enzymatic oxidation of the furimazine substrate in the presence of molecular oxygen. This reaction proceeds without the need for cofactors like ATP[5][7]. The process releases energy, which forms an excited-state product, furimamide. As this molecule relaxes to its ground state, the excess energy is released as a photon of blue light[5].
References
- 1. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum Yield Determination Based on Photon Number Measurement, Protocols for Firefly Bioluminescence Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. openscholar.uga.edu [openscholar.uga.edu]
- 5. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Bright Red Bioluminescence from Semisynthetic NanoLuc (sNLuc) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repub.eur.nl [repub.eur.nl]
- 9. boa.unimib.it [boa.unimib.it]
- 10. pubs.rsc.org [pubs.rsc.org]
The Aqueous Solubility of Furimazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the aqueous solubility of furimazine, the substrate for the highly sensitive NanoLuc® luciferase. Understanding and overcoming the solubility limitations of furimazine is critical for maximizing the potential of NanoLuc® technology in various applications, from in vitro assays to in vivo imaging. This document details quantitative solubility data, experimental protocols for solubility determination, and strategies to enhance the aqueous compatibility of furimazine and its analogs.
Introduction: The Solubility Challenge
Furimazine is a synthetic imidazopyrazinone compound that, in the presence of NanoLuc® luciferase, produces a bright, glow-type bioluminescent signal.[1][2] This system offers significant advantages in sensitivity over other luciferases.[2] However, a primary limitation of furimazine is its inherently poor solubility in aqueous solutions.[3][4][5] This characteristic poses a significant challenge for researchers, as it can limit the achievable substrate concentration in experimental setups, thereby constraining the maximum light output and sensitivity of the NanoLuc® system, particularly in in vivo applications where bioavailability is crucial.[3][4][5] The hydrophobic nature of the phenyl group in furimazine's structure contributes to its low aqueous solubility.[3]
Quantitative Solubility Data
The solubility of furimazine and its more soluble analogs has been determined in various aqueous-based formulations. The following tables summarize the key quantitative data available.
Table 1: Solubility of Furimazine and its Analogs in a PEG-300 Based Formulation
| Compound | Substituent | Solubility (mM) | Reference |
| Furimazine | - | 2.8 | [3][4] |
| Compound A | 4'-hydroxy | ≥ 8.8 | [3] |
| Compound B (hydrofurimazine) | 3'-hydroxy | 28 | [3][4] |
| Compound C | 3'-amino | ≥ 8.8 | [3] |
Formulation composition not explicitly detailed in the reference but described as a "PEG-300-based aqueous formulation".
Table 2: Solubility of Furimazine and Analogs in Other Formulations
| Compound | Formulation | Solubility | Reference |
| Furimazine | PBS | Poorly soluble | [3] |
| Furimazine | 35% PEG-300, 10% ethanol, 10% glycerol, 10% hydroxypropylcyclodextrin | Soluble at various tested concentrations (details in reference) | [6] |
| Fluorofurimazine | DMSO | 86 mg/mL (198.88 mM) | [7] |
| Fluorofurimazine | Ethanol | 5 mg/mL (11.56 mM) | [7] |
| Fluorofurimazine | Water | Insoluble | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections describe the methodologies cited for determining furimazine solubility and preparing formulations for in vivo use.
Solubility Determination in a PEG-300 Based Formulation
A common method to assess the solubility of furimazine and its analogs involves the use of a formulation containing polyethylene glycol 300 (PEG-300), ethanol, glycerol, and hydroxypropylcyclodextrin.
Protocol:
-
Prepare a stock solution of the formulation consisting of 35% PEG-300, 10% ethanol, 10% glycerol, and 10% hydroxypropylcyclodextrin in an aqueous buffer.
-
Add increasing amounts of the furimazine analog to a fixed volume of the formulation.
-
Vortex the mixture thoroughly to facilitate dissolution.
-
Visually inspect the solution for any undissolved precipitate. Backlighting can be used to more clearly identify insoluble pellets.[6]
-
The highest concentration at which the compound completely dissolves is recorded as its solubility in that specific formulation.
Preparation of a Poloxamer-407 (P-407) Formulation for In Vivo Administration
For in vivo studies, a formulation using the excipient Poloxamer-407 (P-407) has been established to improve the bioavailability of furimazine and its analogs.[8][9]
Protocol:
-
Co-dissolve the furimazine analog and P-407 in ethanol.
-
Evaporate the ethanol to create a lyophilized cake. This cake is stable for long-term storage.[5][8]
-
For administration, reconstitute the cake in a suitable aqueous buffer, such as sterile phosphate-buffered saline (PBS) or Dulbecco's PBS (DPBS), by gentle swirling.[9] Do not vortex.[9]
-
The reconstituted solution is then ready for in vivo administration (e.g., intraperitoneal injection).
Visualization of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of the NanoLuc® system and a typical experimental workflow for in vivo bioluminescence imaging.
Caption: NanoLuc® Luciferase Signaling Pathway.
Caption: In Vivo Bioluminescence Imaging Workflow.
Strategies to Enhance Aqueous Solubility
The poor aqueous solubility of furimazine has driven the development of several strategies to improve its performance in biological assays.
-
Formulation with Co-solvents and Excipients: As detailed in the experimental protocols, the use of co-solvents like PEG-300 and excipients such as Poloxamer-407 and cyclodextrins can significantly enhance the solubility and bioavailability of furimazine.[3][6][8][9]
-
Development of Soluble Analogs: A highly successful approach has been the chemical modification of the furimazine structure to create analogs with improved aqueous solubility. The addition of polar groups, such as hydroxyl or amino groups, to the phenyl ring has yielded compounds like hydrofurimazine with substantially increased solubility.[3][4] Fluorination has also been employed to create fluorofurimazine, which not only has enhanced solubility but also leads to brighter in vivo signals.[3][7][9][10]
-
pH Optimization: The stability and solubility of furimazine and its analogs can be influenced by the pH of the aqueous solution.[11] For some analogs, pH-controlled formulations have been developed to enable high-dose delivery.[11]
-
Stabilizing Agents: To address the degradation of furimazine in aqueous solutions over time, stabilizing agents can be incorporated into formulations.[12][13][14]
Conclusion
While the intrinsic aqueous solubility of furimazine is low, various effective strategies have been developed to overcome this limitation. For researchers, scientists, and drug development professionals utilizing the NanoLuc® platform, a thorough understanding of these approaches is essential for designing robust and sensitive assays. The use of optimized formulations and the selection of more soluble furimazine analogs are key to unlocking the full potential of this powerful bioluminescence system. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the successful application of NanoLuc® technology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Furimazine Datasheet DC Chemicals [dcchemicals.com]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoLuc substrate 1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2020072775A2 - Compositions and methods for stabilizing coelenterazine and analogs and derivatives thereof - Google Patents [patents.google.com]
- 13. US20200109146A1 - Compositions and methods for stabilizing coelenterazine and analogs and derivatives thereof - Google Patents [patents.google.com]
- 14. US20150337198A1 - Compositions and methods for stabilizing luminogenic substrates - Google Patents [patents.google.com]
An In-depth Technical Guide to NanoLuc® Luciferase Variants: Nluc, NlucP, and secNluc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the popular reporter protein, NanoLuc® luciferase (Nluc), and its key variants: the destabilized NlucP and the secreted secNluc. Engineered from the deep-sea shrimp Oplophorus gracilirostris, this small (19.1 kDa) enzyme offers exceptionally bright, glow-type luminescence, making it a powerful tool in a wide range of biological assays.[1] This document details the core characteristics of each variant, presents their quantitative properties in comparative tables, outlines detailed experimental protocols, and provides visualizations of relevant signaling pathways and experimental workflows.
Core Concepts and Variants
NanoLuc® luciferase utilizes a novel substrate, furimazine, to produce a high-intensity, stable light signal, approximately 150 times brighter than that of firefly or Renilla luciferases.[2][3] The reaction is ATP-independent, allowing for its use in both intracellular and extracellular environments.[4] To suit diverse experimental needs, several variants of Nluc have been developed.[2]
-
Nluc (Standard NanoLuc®): This is the unmodified, full-length enzyme. Its high stability and intense signal provide maximum sensitivity, making it ideal for applications where the accumulation of the reporter is desirable to amplify the signal.[1]
-
NlucP (Destabilized NanoLuc®): This variant is fused to a PEST protein degradation signal.[1][5] PEST sequences are rich in proline (P), glutamic acid (E), serine (S), and threonine (T), which target the protein for rapid proteasomal degradation.[6] This results in a shorter intracellular half-life, closely coupling the reporter signal to real-time changes in gene transcription and protein expression, and often increasing the signal-to-noise ratio.[1][5]
-
secNluc (Secreted NanoLuc®): This variant contains an N-terminal secretion signal, directing the protein out of the cell.[1][2] This allows for the non-destructive measurement of reporter activity from the cell culture medium over time, enabling kinetic studies on the same population of cells.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative characteristics of the Nluc variants, compiled from various sources.
Table 1: Physical and Biochemical Properties of NanoLuc® Variants
| Property | Nluc | NlucP | secNluc |
| Size (kDa) | 19.1[1] | ~23[6] | ~21 |
| Substrate | Furimazine[1] | Furimazine[1] | Furimazine[1] |
| Luminescence | High Intensity[1] | High Intensity[6] | High Intensity[7] |
| Signal Kinetics | Glow-type[1] | Glow-type | Glow-type[7] |
| ATP-Dependence | No[4] | No | No |
Table 2: Performance Characteristics of NanoLuc® Variants
| Characteristic | Nluc | NlucP | secNluc |
| Intracellular Half-life | >6 hours[8] | 10-30 minutes[5] | N/A (secreted) |
| Extracellular Half-life (in medium) | N/A | N/A | >4 days at 37°C[1][9] |
| Relative Brightness | ~150x brighter than Firefly or Renilla luciferase[2] | Bright, but lower accumulation than Nluc | Bright, dependent on secretion rate |
| Primary Application | Maximum sensitivity, endpoint assays[1] | Real-time monitoring of transcriptional dynamics[1][5] | Non-destructive, kinetic studies of reporter expression[2][4] |
Signaling Pathways & Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate common signaling pathways and experimental workflows where NanoLuc® variants are employed.
Signaling Pathway Diagrams
Caption: HIF-1α signaling pathway depicting reporter gene activation under hypoxic conditions.
Caption: NF-κB signaling pathway leading to reporter gene expression upon TNF-α stimulation.
Experimental Workflow Diagrams
Caption: A typical workflow for a NanoBRET™ assay to study protein-protein interactions.
Caption: Workflow for a non-destructive, kinetic reporter assay using secNluc.
Experimental Protocols
Protocol 1: Intracellular Reporter Gene Assay using Nluc or NlucP
This protocol is designed to quantify the activity of a promoter or response element linked to an intracellular NanoLuc® reporter.
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
Plasmid DNA: Experimental reporter (e.g., pNL1.1[Nluc] or pNL1.2[NlucP] with cloned promoter) and a control plasmid (e.g., expressing a different reporter like firefly luciferase for normalization)
-
Transfection reagent
-
White, opaque 96-well assay plates
-
Nano-Glo® Luciferase Assay System (or equivalent)
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Incubate overnight.
-
Transfection: Co-transfect the cells with the experimental Nluc/NlucP reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation and Treatment: Incubate the cells for 24-48 hours to allow for reporter gene expression. If studying the response to a specific stimulus, add the compound(s) of interest at the desired concentrations and for the appropriate duration.
-
Assay Reagent Preparation: Prepare the Nano-Glo® Luciferase Assay Reagent by mixing the substrate and buffer according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature.
-
Lysis and Luminescence Measurement:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Add a volume of Nano-Glo® Luciferase Assay Reagent equal to the volume of the culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on an orbital shaker for 3-5 minutes to ensure complete cell lysis and substrate mixing.
-
Measure the luminescence using a plate-reading luminometer.
-
Protocol 2: Secreted Reporter Assay using secNluc
This protocol allows for the kinetic monitoring of reporter gene expression without lysing the cells.
Materials:
-
All materials from Protocol 1, but using a secNluc reporter plasmid (e.g., pNL1.3[secNluc]).
Methodology:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1.
-
Medium Exchange and Treatment: After the initial incubation for protein expression, gently aspirate the medium and replace it with fresh, pre-warmed medium. This removes any basally secreted reporter. Add your treatment compounds at this time.
-
Sample Collection: At each desired time point, carefully collect a small aliquot (e.g., 10-20 µL) of the cell culture medium from each well.
-
Luminescence Measurement:
-
In a separate white, opaque 96-well plate, add the collected medium samples.
-
Prepare and add an equal volume of Nano-Glo® Luciferase Assay Reagent to each sample.
-
Incubate for 3 minutes at room temperature.
-
Measure the luminescence.
-
-
Kinetic Analysis: Return the original cell plate to the incubator and repeat step 3 at subsequent time points to generate a kinetic profile of reporter expression.
Protocol 3: NanoBRET™ Assay for Protein-Protein Interactions
This protocol outlines the steps for detecting the interaction between two proteins in live cells.
Materials:
-
Mammalian cells
-
Complete cell culture medium
-
Plasmid DNA: Protein A fused to NanoLuc® (donor) and Protein B fused to a suitable acceptor (e.g., HaloTag®)
-
Transfection reagent
-
White, opaque 96-well assay plates
-
NanoBRET™ Nano-Glo® Detection System (or equivalent)
-
Luminometer with appropriate filters for donor and acceptor emission wavelengths
Methodology:
-
Cell Seeding and Transfection: Seed cells in a white, opaque 96-well plate. Co-transfect with the donor and acceptor plasmids. The ratio of donor to acceptor plasmid may need to be optimized to achieve the best signal-to-background ratio.
-
Incubation: Incubate for 24-48 hours to allow for the expression of the fusion proteins.
-
Acceptor Labeling (if applicable): If using an acceptor like HaloTag®, add the fluorescent ligand and incubate according to the manufacturer's instructions to label the acceptor protein.
-
Assay Preparation: Prepare the NanoBRET™ substrate solution.
-
Luminescence Measurement:
-
Add the prepared substrate to the wells.
-
Immediately measure the luminescence at two distinct wavelengths: the donor emission wavelength (around 460 nm for Nluc) and the acceptor emission wavelength (e.g., >600 nm for a red-shifted acceptor).
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in this ratio indicates a proximity between the donor and acceptor, signifying a protein-protein interaction.
Conclusion
The NanoLuc® luciferase system, with its versatile Nluc, NlucP, and secNluc variants, offers researchers a highly sensitive and adaptable platform for a multitude of biological investigations. The exceptional brightness, small size, and favorable kinetics of these reporters empower studies ranging from real-time gene expression analysis to the dynamic monitoring of protein-protein interactions in living cells. By selecting the appropriate variant and employing optimized protocols, scientists and drug development professionals can gain deeper insights into complex cellular processes, accelerating discovery and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Optimized application of the secreted Nano-luciferase reporter system using an affinity purification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing a Luciferase Reporter Assay | A Guide to Luciferase Reporter Assays [promega.sg]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to NanoBRET™ Technology
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a cutting-edge, proximity-based assay technology designed to study protein-protein interactions (PPIs) and the target engagement (TE) of small molecules in the biologically relevant context of live cells.[1] It offers significant advantages over traditional methods by providing highly sensitive and quantitative data in real-time.[2][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis associated with NanoBRET technology, tailored for researchers, scientists, and drug development professionals.
The Core Principle of NanoBRET™
NanoBRET technology is an advanced form of Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a light-emitting donor molecule and a light-accepting fluorophore.[3] This energy transfer is non-radiative and occurs only when the donor and acceptor molecules are in very close proximity (typically less than 10 nm).[3]
The NanoBRET system utilizes two key components:
-
The Energy Donor: The exceptionally bright NanoLuc® (Nluc) Luciferase , an enzyme engineered from a deep-sea shrimp.[4] It is significantly smaller (19 kDa) and brighter (up to 150-fold) than conventional luciferases like Firefly or Renilla.[4] In the presence of its substrate, furimazine, NanoLuc® emits a high-intensity, narrow-spectrum blue light with a peak emission around 460 nm.[1][3]
-
The Energy Acceptor: The choice of acceptor depends on the application.
-
For Protein-Protein Interaction (PPI) assays , the acceptor is typically a HaloTag® protein fused to the second protein of interest. A fluorescent ligand, such as the HaloTag® NanoBRET® 618 Ligand, is then covalently attached to the HaloTag®, which emits red light (~618 nm) upon receiving energy.[3]
-
For Target Engagement (TE) assays , the acceptor is a cell-permeable fluorescent tracer that reversibly binds to the target protein.[5] These tracers are designed to compete with test compounds for the same binding site.[4]
-
A key advantage of the NanoBRET system is the large spectral separation (over 175 nm) between the donor emission (blue) and the acceptor emission (red).[1][3] This minimizes spectral overlap and background noise, resulting in a superior signal-to-noise ratio and a wider dynamic range compared to older BRET technologies.[1][6]
In a PPI assay, one protein of interest is genetically fused to NanoLuc® Luciferase (the donor), and the other is fused to HaloTag® (the acceptor platform).[7] When these two proteins interact, they bring the donor and acceptor into close proximity. The addition of the NanoLuc® substrate causes the emission of blue light, which excites the nearby fluorescent ligand on the HaloTag®, resulting in the emission of red light. This energy transfer is measured to quantify the protein interaction.
The Target Engagement assay is crucial for drug development, as it measures whether a compound binds to its intended protein target within a live cell.[8] In this setup, the target protein is fused to NanoLuc® Luciferase.[5] A specific, cell-permeable fluorescent tracer, which also binds to the target, is added to the cells.[5] When the tracer binds to the NanoLuc®-fused target, BRET occurs. A test compound is then introduced; if it binds to the target protein, it will compete with and displace the fluorescent tracer, leading to a loss of the BRET signal.[4][9] This reduction in BRET is directly proportional to the compound's ability to engage the target.[5]
Quantitative Data Presentation
A key output of NanoBRET assays is quantitative data that can be used to determine parameters like IC₅₀ (for inhibitors), EC₅₀ (for activators), compound affinity, and target occupancy.[5][8] This data is typically presented in tables for clear comparison.
Table 1: Example Data for PPI Inhibition Assay: NanoBRET assay measuring the interaction between Bromodomain protein 4 (BRD4) and Histone H3.[1] Inhibitor: I-BET151, a known BRD4 inhibitor.[1]
| Compound | Target Complex | IC₅₀ (nM) | Max Inhibition (%) | Assay Window (mBU*) |
| I-BET151 | Nluc-BRD4 / H3.3-HT | 150 | 95 | 850 |
| DMSO (Control) | Nluc-BRD4 / H3.3-HT | N/A | 0 | 850 |
*mBU = milliBRET units
Table 2: Example Data for Target Engagement Assay: NanoBRET TE assay for a specific kinase. Inhibitors: A panel of small molecule kinase inhibitors.
| Compound | Target Kinase | Cellular IC₅₀ (nM) | Max Displacement (%) |
| Inhibitor A | Kinase X | 25 | 98 |
| Inhibitor B | Kinase X | 150 | 95 |
| Inhibitor C | Kinase X | >10,000 | <10 |
| Staurosporine | Kinase X | 5 | 99 |
Experimental Protocols and Workflow
Executing a NanoBRET experiment involves several key stages, from initial construct design to final data analysis. Optimization is critical at multiple steps to ensure a robust and sensitive assay.[10]
This protocol provides a generalized methodology for a NanoBRET PPI assay in a 384-well plate format.
-
Cell Culture and Transfection (Day 1):
-
Cell Plating and Labeling (Day 2):
-
Trypsinize and resuspend the transfected cells in media without phenol red (to reduce background).
-
Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension at the desired final concentration (e.g., 100 nM).[11]
-
Dispense the cell suspension into a white, opaque 384-well assay plate.[11]
-
Incubate for 16-24 hours at 37°C in a CO₂ incubator. This allows for protein expression and covalent labeling of the HaloTag® fusion.[11]
-
-
Compound Addition (Day 3):
-
Prepare serial dilutions of the test compound (inhibitor or activator) in assay media.
-
Add the compound dilutions to the appropriate wells. Include a vehicle-only control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 2 hours) to allow the compound to take effect.
-
-
Signal Detection (Day 3):
-
Prepare the NanoBRET® Nano-Glo® Substrate by diluting it according to the manufacturer's instructions in media without phenol red.[6]
-
Add the substrate to all wells.
-
Immediately measure the luminescence signal using a plate reader equipped with two filters: a donor filter (e.g., 460 nm with a 40 nm bandpass) and an acceptor filter (e.g., 618 nm with a 40 nm bandpass or a >610 nm longpass).[3][11]
-
-
Data Analysis:
-
For each well, calculate the Raw BRET Ratio:
-
BRET Ratio = (Acceptor Emission at 618 nm) / (Donor Emission at 460 nm)[11]
-
-
To account for background signal, calculate the Corrected BRET Ratio by subtracting the BRET ratio from a control sample expressing only the NanoLuc® donor.[11]
-
Plot the Corrected BRET Ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or EC₅₀.
-
Application in Signaling Pathway Analysis
NanoBRET is a powerful tool for dissecting signaling pathways by directly observing the dynamic interactions between pathway components in live cells.[2] For example, it can be used to study the recruitment of signaling proteins to activated membrane receptors or the assembly of transcriptional complexes.[1][2]
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade often dysregulated in cancer.[12] NanoBRET can be used to monitor the dimerization of RAF proteins (e.g., CRAF/BRAF), a key activation step, and screen for compounds that modulate this interaction.[10][12]
Conclusion
NanoBRET technology represents a significant leap forward for studying protein dynamics and drug action within the complex environment of a living cell. Its high sensitivity, robust signal-to-noise ratio, and adaptability make it an invaluable tool for academic research and industrial drug discovery.[1][2] By enabling the quantitative measurement of protein-protein interactions and target engagement, NanoBRET provides deeper, more physiologically relevant insights into cellular biology and pharmacology, ultimately accelerating the development of novel therapeutics.[8][13][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. promega.co.jp [promega.co.jp]
- 3. eastport.cz [eastport.cz]
- 4. NanoBRET — SGC-UNC [sgc-unc.org]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 6. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 3. [Overview of the NanoBRET assay...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. NanoBRET assays [bio-protocol.org]
- 12. promegaconnections.com [promegaconnections.com]
- 13. news-medical.net [news-medical.net]
- 14. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [worldwide.promega.com]
The NanoLuc® Luciferase System: A Paradigm Shift in Bioluminescence Technology
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of bioluminescent reporter systems, the NanoLuc® (Nluc) luciferase system represents a significant leap forward, offering substantial advantages over traditional luciferases such as those from the firefly (Photinus pyralis, Fluc) and Renilla (Renilla reniformis, Rluc). Engineered from the deep-sea shrimp Oplophorus gracilirostris, NanoLuc luciferase is a small, 19.1 kDa monomeric enzyme that provides an exceptionally bright, stable, and ATP-independent luminescent signal.[1][2] These characteristics translate into superior sensitivity, broader dynamic range, and greater versatility in a wide array of applications, from reporter gene assays to in vivo imaging and protein-protein interaction studies. This guide provides an in-depth technical overview of the core advantages of the NanoLuc system, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.
Quantitative Comparison of Luciferase Reporter Systems
The superior performance of the NanoLuc system is evident in a direct comparison of its key attributes with those of firefly and Renilla luciferases. The following table summarizes the quantitative differences that underscore the advantages of NanoLuc technology.
| Feature | NanoLuc® (Nluc) | Firefly (Fluc) | Renilla (Rluc) |
| Size | 19.1 kDa[1][2][3] | ~61 kDa[3][4][5] | ~36 kDa[3][5] |
| Relative Brightness | ~100-150 times brighter than Fluc or Rluc[1][2][3][5][6] | Baseline | Baseline |
| ATP Dependence | No[1][2][7] | Yes[1][4] | No[1][7] |
| Substrate | Furimazine[1][2][4] | D-luciferin[1][4] | Coelenterazine[1][8] |
| Emission Peak | ~460 nm (blue)[8][9] | ~560 nm (yellow-green) | ~480 nm (blue-green)[1] |
| Signal Half-Life (in vitro) | >2 hours (glow-type)[10] | Variable (flash or glow chemistry dependent) | Flash-type (rapid decay)[11] |
| Protein Half-Life (intracellular) | >6 hours[7] | ~3 hours[5][7] | ~3 hours[7] |
| Suitability as Fusion Partner | Excellent (small size minimizes steric hindrance)[3][4] | Limited (large size can interfere with protein function)[4][12] | Moderate |
| Use in BRET Assays | Ideal donor due to brightness and small size[3][9] | Can be used, but less efficient[10] | Commonly used, but less bright than NanoLuc[9][10] |
Core Advantages of the NanoLuc® System
Unparalleled Brightness and Sensitivity
The most striking advantage of NanoLuc luciferase is its intense brightness, approximately 100 to 150 times greater than that of firefly or Renilla luciferases on a per-molecule basis.[1][2][3][5][6] This is a result of a high quantum yield and rapid catalysis of its novel substrate, furimazine.[10] This exceptional brightness allows for the detection of significantly lower levels of reporter expression, enabling researchers to work with more physiologically relevant models, such as endogenous promoters or low-copy number expression systems.[13] The enhanced sensitivity also permits smaller sample sizes and reduced reagent consumption, leading to cost and labor savings.
Small Size and Superior Performance as a Fusion Partner
At a mere 19.1 kDa, NanoLuc luciferase is significantly smaller than firefly (~61 kDa) and Renilla (~36 kDa) luciferases.[2][3][4][5] This compact size is a major asset when creating fusion proteins, as it is less likely to cause steric hindrance or interfere with the natural function, localization, and interactions of the target protein.[3][4] This has made NanoLuc the reporter of choice for a wide range of applications that rely on protein fusions, including the study of protein stability, trafficking, and interactions.
ATP-Independence and Enhanced Stability
Unlike firefly luciferase, which requires adenosine triphosphate (ATP) as a co-factor, the NanoLuc reaction is ATP-independent.[1][2][4][7] This is a critical advantage for several reasons. Firstly, it allows for the measurement of luciferase activity in environments with low or fluctuating ATP levels, such as the extracellular space or in energy-depleted cells.[4] Secondly, it uncouples the reporter signal from the metabolic state of the cell, providing a more direct and reliable measure of the biological event being studied.[4][14] Furthermore, NanoLuc luciferase exhibits high physical stability under a wide range of conditions.[9]
Optimized Substrate and Reduced Background
The NanoLuc system utilizes a novel substrate, furimazine, which was co-developed with the enzyme to produce a bright, glow-type luminescent signal with very low background.[1][2][4] In contrast, the substrate for Renilla luciferase, coelenterazine, is prone to auto-oxidation, which can lead to high background luminescence and reduced assay sensitivity, particularly in serum-containing media.[12] Furimazine's stability and the specificity of the NanoLuc-furimazine reaction contribute to a superior signal-to-noise ratio.
Signaling Pathways and Experimental Workflows
Biochemical Reaction Mechanisms
The fundamental differences in the biochemical reactions of NanoLuc, firefly, and Renilla luciferases are illustrated below.
Experimental Workflow for a Dual-Reporter Assay
The Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay System allows for the sequential measurement of firefly and NanoLuc luciferase activities from a single sample, providing a robust method for normalizing experimental data.
Bioluminescence Resonance Energy Transfer (BRET)
NanoLuc's brightness and small size make it an exceptional energy donor for Bioluminescence Resonance Energy Transfer (BRET) assays, which are used to study protein-protein interactions. In a NanoBRET™ assay, NanoLuc is fused to one protein of interest, and a fluorescent acceptor (e.g., HaloTag® labeled with a fluorescent ligand) is fused to another. When the two proteins interact, the energy from the NanoLuc reaction is transferred to the acceptor, resulting in a measurable fluorescent signal.
References
- 1. Nano-Glo® Luciferase Assay System Protocol [promega.com]
- 2. Renilla Luciferase Assay System Protocol [worldwide.promega.com]
- 3. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. med.emory.edu [med.emory.edu]
- 11. promega.com [promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. static.igem.org [static.igem.org]
Methodological & Application
Application Notes and Protocols for the Nano-Glo® Luciferase Assay System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Nano-Glo® Luciferase Assay System. This system is centered around NanoLuc® (Nluc) luciferase, a small (19.1 kDa), ATP-independent enzyme engineered for exceptional brightness and stability as a luminescent reporter.[1][2][3] It is approximately 150-fold brighter than firefly or Renilla luciferases, utilizing a novel coelenterazine analog, furimazine, to generate a high-intensity, glow-type luminescence.[1][4] The bright, extended signal output makes this system ideal for a wide range of applications, from reporter gene assays to high-throughput screening in drug discovery.[2][3][5]
Principle of the Assay
The Nano-Glo® Luciferase Assay is a simple, add-mix-measure system.[5] The core of the system is the NanoLuc® luciferase, which catalyzes the oxidation of its substrate, furimazine, to produce furimamide and a prolonged, high-intensity light signal.[2] This reaction is ATP-independent, which simplifies the assay procedure and reduces potential interference from cellular energy states.[3][4] The Nano-Glo® Luciferase Assay Reagent contains both the furimazine substrate and an integral lysis buffer, allowing for direct application to cells in culture.[1][6][7]
Key Features and Applications
The Nano-Glo® system offers several advantages that make it a versatile tool in biological research and drug development:
-
High Sensitivity: The exceptional brightness of NanoLuc® luciferase allows for detection even at low expression levels, making it suitable for studies in challenging cell lines or with weak promoters.[1][5]
-
Simplified Workflow: The "add-and-read" format streamlines the experimental process, eliminating the need for separate cell lysis and reagent injection steps, which is particularly advantageous for high-throughput screening (HTS).[5]
-
Extended Signal Stability: The luminescent signal has a half-life of approximately 120 minutes, providing a stable window for measurement and allowing for batch processing of plates.[1][5]
-
Low Background: The assay is designed to suppress background luminescence, further enhancing sensitivity.[4][5]
-
Versatility: The small size and high stability of NanoLuc® luciferase make it an ideal fusion partner for studying protein dynamics, protein-protein interactions (e.g., NanoBRET™), and target engagement.[2][3][8] In drug discovery, it can be used in coincident reporter assays to minimize false positives.[9][10]
Data Summary
| Parameter | Value | Reference |
| Enzyme Size | 19.1 kDa | [1][3] |
| Relative Brightness | ~150-fold brighter than firefly or Renilla luciferase | [1] |
| Substrate | Furimazine (a coelenterazine analog) | [1][4] |
| ATP Dependence | Independent | [3][4] |
| Signal Half-Life | Approximately 120 minutes | [1][5] |
| Intracellular Protein Half-Life | >6 hours | [1] |
| Secreted Protein Half-Life | >4 days at 37°C | [1] |
Signaling Pathway and Experimental Workflow
NanoLuc® Luciferase Reaction Mechanism
The following diagram illustrates the catalytic mechanism of NanoLuc® luciferase. An arginine residue within the active site coordinates the imidazopyrazinone core of the furimazine substrate. This facilitates a reaction with molecular oxygen through a radical charge-transfer mechanism. The resulting excited amide product is then protonated to generate the light-emitting species.[11][12][13]
Caption: NanoLuc® Luciferase Reaction Pathway.
General Experimental Workflow
The diagram below outlines the straightforward workflow for the Nano-Glo® Luciferase Assay.
Caption: Nano-Glo® Assay Experimental Workflow.
Experimental Protocols
Reagent Preparation and Storage
Storage Conditions:
-
Store the Nano-Glo® Luciferase Assay Substrate and Buffer at -20°C.[1]
-
The buffer can be stored at 4°C for up to one year or at room temperature for three months.[1]
-
The substrate can be stored at 4°C for up to two weeks.[1]
-
Avoid thawing reagents at temperatures above 25°C.[1]
Preparation of Nano-Glo® Luciferase Assay Reagent:
-
Thaw the Nano-Glo® Luciferase Assay Buffer and equilibrate to room temperature.
-
If the Nano-Glo® Luciferase Assay Substrate has collected in the cap, briefly centrifuge the tube.[1]
-
Prepare the desired volume of reconstituted Nano-Glo® Luciferase Assay Reagent by combining one volume of Substrate with 50 volumes of Buffer (1:50 ratio). For example, to prepare 10 ml of reagent, add 200 µl of Substrate to 10 ml of Buffer.[1]
-
It is recommended to prepare the reagent fresh for each use. Reconstituted reagent loses about 10% activity in 8 hours at room temperature.[1]
Standard Protocol for Cultured Cells in 96-Well Plates
-
Remove the 96-well plate containing cells from the 37°C incubator and allow it to equilibrate to room temperature for 5-10 minutes.[1]
-
Add a volume of prepared Nano-Glo® Luciferase Assay Reagent to each well equal to the volume of the culture medium. For a typical 96-well plate, add 100 µl of reagent to cells grown in 100 µl of medium.[1]
-
Mix the contents of the wells to ensure optimal lysis and reaction.
-
Incubate the plate at room temperature for at least 3 minutes.[1]
-
Measure the luminescence using a plate-reading luminometer.
Protocol for the Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay System
This protocol is for the sequential measurement of firefly and NanoLuc® luciferase activities from a single sample.[14]
-
Equilibrate the plate containing cells to room temperature.[15]
-
Measure Firefly Luciferase Activity:
-
Measure NanoLuc® Luciferase Activity:
-
Add a volume of NanoDLR™ Stop & Glo® Reagent equal to the original culture volume to each well. This reagent quenches the firefly signal and provides the substrate for NanoLuc®.[14][15]
-
Mix thoroughly, for example, on an orbital shaker for at least 3 minutes.[15]
-
Incubate for at least 10 minutes (including mixing time) at room temperature.[15]
-
Measure the NanoLuc® luminescence.[15]
-
Data Analysis
For accurate interpretation of results, proper controls and normalization are essential.
-
Background Subtraction: Measure the luminescence from control wells (e.g., cells not expressing luciferase) and subtract this value from all experimental measurements.
-
Normalization: In reporter gene assays, it is crucial to normalize for variations in transfection efficiency and cell number. This is often achieved by co-transfecting a control vector expressing a different reporter (e.g., firefly luciferase in the NanoDLR™ system) and calculating the ratio of the experimental reporter activity to the control reporter activity.[16]
-
Fold Change: Express the normalized data as a fold change relative to a control condition (e.g., untreated cells or cells transfected with a control plasmid).[16]
By following these detailed protocols and application notes, researchers can effectively leverage the high sensitivity and convenience of the Nano-Glo® Luciferase Assay System for a wide array of biological investigations and drug discovery efforts.
References
- 1. promega.com [promega.com]
- 2. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoLuc® Luciferase: One Enzyme, Endless Capabilities [promega.com]
- 4. Nano-Glo® Luciferase Assay System Protocol [worldwide.promega.com]
- 5. Nano-Glo® Luciferase Assay System [promega.jp]
- 6. Nano-Glo® Luciferase Assay System Protocol [promega.com]
- 7. Nano-Glo® Luciferase Assay System Protocol [france.promega.com]
- 8. promega.com [promega.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. selectscience.net [selectscience.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. Nano-Glo Dual-Luciferase Reporter Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Nano-Glo® Dual-Luciferase® Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing the Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay System. This powerful tool enables the highly sensitive and sequential detection of two luciferase reporters, firefly (Photinus pyralis) and NanoLuc® (Nluc), from a single sample. Its "add-read-add-read" format is well-suited for various applications, including the investigation of signaling pathways, gene expression analysis, and compound screening in drug discovery.
Principle of the Assay
The Nano-Glo® Dual-Luciferase® Reporter Assay System is a homogeneous reagent system that facilitates the sequential measurement of firefly and NanoLuc® luciferase activities within the same well.[1] The process begins with the addition of the ONE-Glo™ EX Luciferase Assay Reagent, which lyses the cells and contains the substrate for firefly luciferase, resulting in a luminescent signal. Subsequently, the NanoDLR™ Stop & Glo® Reagent is added. This reagent serves a dual purpose: it quenches the firefly luciferase signal by over 1,000,000-fold and provides the furimazine substrate necessary for the NanoLuc® luciferase to produce a bright and stable luminescent signal.[2][3] This potent inhibition of the first reporter's signal, combined with the intense luminescence of NanoLuc®, allows for highly sensitive and accurate measurements of both reporters.[2][4]
The "glow-type" signals for both luciferases are stable, with half-lives of approximately two hours, which provides flexibility for manual and high-throughput applications.[2][4] This stability allows for batch processing of plates without the need for injectors.[2]
Key Advantages
-
High Sensitivity: The engineered NanoLuc® luciferase is significantly brighter than other luciferases like Renilla, enabling the detection of low-level expression.[2]
-
Signal Separation: The potent quenching of the firefly signal ensures minimal crosstalk and accurate measurement of the NanoLuc® signal.[4]
-
Flexibility: The stable signals are compatible with various workflows, including batch processing of multiple plates.[2]
-
Normalization: The dual-reporter format allows for internal normalization of the experimental reporter (e.g., firefly luciferase) with a control reporter (e.g., NanoLuc® luciferase), minimizing variability from factors like transfection efficiency and cell number.
Application: Investigating the NF-κB Signaling Pathway
A common application of the Nano-Glo® Dual-Luciferase® Reporter Assay is the study of transcription factor activity, such as the Nuclear Factor-kappa B (NF-κB) pathway. This pathway is crucial in regulating immune responses, inflammation, and cell survival. Upon stimulation by signaling molecules like Tumor Necrosis Factor-alpha (TNFα), the NF-κB transcription factor translocates to the nucleus and activates the expression of target genes.
This process can be monitored by co-transfecting cells with two plasmids:
-
Experimental Reporter Plasmid: Contains a firefly luciferase gene under the control of a promoter with multiple NF-κB response elements (REs). Activation of the NF-κB pathway leads to the expression of firefly luciferase.
-
Control Reporter Plasmid: Contains a NanoLuc® luciferase gene driven by a constitutive promoter (e.g., TK promoter). This serves as an internal control to normalize for transfection efficiency and cell viability.
By measuring the activity of both luciferases, researchers can accurately quantify the activation of the NF-κB pathway in response to various stimuli or drug candidates.
Diagram of the NF-κB signaling pathway leading to reporter gene expression.
Experimental Protocols
Materials and Reagents
-
Nano-Glo® Dual-Luciferase® Reporter Assay System (e.g., Promega, Cat. No. N1610)
-
ONE-Glo™ EX Luciferase Assay Buffer
-
ONE-Glo™ EX Luciferase Assay Substrate
-
NanoDLR™ Stop & Glo® Buffer
-
NanoDLR™ Stop & Glo® Substrate
-
-
Mammalian cells (e.g., HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
White, opaque 96-well assay plates
-
Experimental reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control reporter plasmid (e.g., expressing NanoLuc® from a TK promoter)
-
Transfection reagent
-
Stimulus (e.g., TNFα)
-
Luminometer capable of reading glow luminescence
Protocol 1: Cell Culture and Transfection
-
Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical ratio is 10:1 of the experimental reporter plasmid to the control reporter plasmid (e.g., 90 ng of NF-κB-RE firefly luciferase plasmid and 10 ng of TK-NanoLuc® luciferase plasmid).
-
Add the transfection mix to the cells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
After incubation, treat the cells with the desired concentrations of the stimulus (e.g., TNFα) or test compounds. Include an untreated control.
-
Incubate for the desired period (e.g., 4-6 hours) to allow for pathway activation and reporter gene expression.
-
Protocol 2: Nano-Glo® Dual-Luciferase® Reporter Assay
The following protocol is a general guideline. For optimal results, it is recommended to follow the manufacturer's specific instructions.
-
Reagent Preparation:
-
Prepare the ONE-Glo™ EX Luciferase Assay Reagent by adding the ONE-Glo™ EX Luciferase Assay Buffer to the ONE-Glo™ EX Luciferase Assay Substrate. Mix by inversion until the substrate is dissolved.
-
Prepare the NanoDLR™ Stop & Glo® Reagent by diluting the NanoDLR™ Stop & Glo® Substrate 1:100 in the NanoDLR™ Stop & Glo® Buffer.
-
-
Equilibration: Allow the 96-well plate with the cells and the prepared reagents to equilibrate to room temperature.
-
First Measurement (Firefly Luciferase):
-
Add a volume of ONE-Glo™ EX Luciferase Assay Reagent to each well equal to the volume of the culture medium (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on an orbital shaker for 3-5 minutes to ensure cell lysis and a stable signal.
-
Measure the firefly luminescence using a luminometer.
-
-
Second Measurement (NanoLuc® Luciferase):
-
Add a volume of NanoDLR™ Stop & Glo® Reagent to each well equal to the volume of the culture medium (e.g., 100 µL).
-
Mix the contents of the wells on an orbital shaker for 3-5 minutes.
-
Incubate for at least 10 minutes at room temperature to allow for complete quenching of the firefly signal and stabilization of the NanoLuc® signal.
-
Measure the NanoLuc® luminescence using a luminometer.
-
Experimental workflow for the Nano-Glo® Dual-Luciferase® Reporter Assay.
Data Presentation and Analysis
Data Normalization
To account for variability in transfection efficiency and cell number, the firefly luciferase signal should be normalized to the NanoLuc® luciferase signal.
-
Calculate the Luciferase Ratio: For each well, divide the Relative Light Units (RLU) of the firefly luciferase by the RLU of the NanoLuc® luciferase.
-
Luciferase Ratio = Firefly RLU / NanoLuc® RLU
-
-
Calculate Fold Induction: To determine the effect of a treatment, normalize the Luciferase Ratio of the treated samples to the average Luciferase Ratio of the untreated control samples.
-
Fold Induction = Luciferase Ratio (Treated) / Average Luciferase Ratio (Untreated Control)
-
Example Data Table
The following table illustrates how to present the data from an experiment investigating the effect of a compound on NF-κB activation.
| Treatment | Firefly RLU (Mean ± SD) | NanoLuc® RLU (Mean ± SD) | Luciferase Ratio (Firefly/NanoLuc®) | Fold Induction |
| Untreated Control | 1,500 ± 150 | 500,000 ± 25,000 | 0.003 | 1.0 |
| TNFα (10 ng/mL) | 15,000 ± 1,200 | 490,000 ± 30,000 | 0.031 | 10.3 |
| Compound X (1 µM) + TNFα | 7,500 ± 600 | 510,000 ± 28,000 | 0.015 | 5.0 |
| Compound X (10 µM) + TNFα | 3,000 ± 250 | 495,000 ± 26,000 | 0.006 | 2.0 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luminescence Signal | - Low transfection efficiency- Insufficient cell number- Inactive reagents | - Optimize transfection protocol for the specific cell line.- Increase the number of cells seeded per well.- Ensure reagents are prepared fresh and stored correctly. |
| High Background Signal | - Autoluminescence of compounds- Contamination | - Test compounds for autoluminescence in a cell-free assay.- Use fresh, sterile reagents and plates. |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension when seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with medium to minimize evaporation. |
| Incomplete Quenching of Firefly Signal | - Insufficient mixing of Stop & Glo® reagent- Incorrect reagent volume | - Ensure thorough mixing after the addition of the NanoDLR™ Stop & Glo® Reagent.- Verify that the correct volume of the quenching reagent was added. |
By following these detailed application notes and protocols, researchers can effectively utilize the Nano-Glo® Dual-Luciferase® Reporter Assay System for sensitive and reliable quantification of gene expression and signaling pathway activity.
References
- 1. Promega Nano-Glo Dual-Luciferase Reporter Assay System 10 mL | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 2. Nano-Glo® Dual-Luciferase® Reporter Assay System | Next-Gen Dual-Luciferase Assay | Promega [promega.com]
- 3. Nano-Glo Dual-Luciferase Reporter Assay Protocol [promega.jp]
- 4. Nano-Glo Dual-Luciferase Reporter Assay - European Biotechnology Magazine [european-biotechnology.com]
Illuminating Cellular Processes: A Guide to Live Cell Imaging with the Nano-Glo® Live Cell Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nano-Glo® Live Cell Assay is a powerful and versatile tool for real-time analysis of cellular processes. This non-lytic assay system allows for the sensitive detection of NanoLuc® luciferase activity in living cells, enabling kinetic studies of biological events over time. Its bright, stable signal and simple add-and-measure protocol make it an ideal choice for a wide range of applications, from reporter gene assays to studying protein dynamics and drug-target engagement. This document provides detailed application notes and protocols to effectively utilize the Nano-Glo® Live Cell Assay in your research.
Principle of the Assay
The Nano-Glo® Live Cell Assay is based on the engineered NanoLuc® luciferase, a small (19.1kDa) monomeric enzyme that produces a high-intensity, glow-type luminescence.[1] The assay utilizes a novel substrate, furimazine, which is cell-permeable and reacts with NanoLuc® luciferase to produce a bright, sustained light signal.[2][3] A key advantage of this system is its non-lytic nature, which keeps the cells intact and viable, allowing for continuous monitoring of cellular activities for up to two hours.[4] The reagent is also designed to reduce autoluminescence, thereby increasing the signal-to-noise ratio and enhancing sensitivity.[4]
Key Applications
-
Reporter Gene Assays: Monitor the activity of promoters and other regulatory elements by fusing them to the NanoLuc® luciferase gene.
-
Protein Dynamics: Study protein expression, degradation, and translocation in real-time.
-
Drug Discovery: Perform high-throughput screening for compounds that modulate specific cellular pathways.
-
GPCR Signaling: Investigate G-protein coupled receptor activation and downstream signaling cascades.
-
Cytotoxicity Studies: Assess the viability of cells in response to various treatments.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of the Nano-Glo® Live Cell Assay.
Table 1: Correlation of Cell Number with Luminescence Signal
This table demonstrates the linear relationship between the number of cells and the resulting luminescent signal, highlighting the assay's suitability for quantifying cell populations.
| Cell Line | Number of Cells | Relative Luminescence Units (RLU) | Linearity (R²) |
| Adherent Cell Line A | 2,000 | 1.5 x 10^5 | 0.998 |
| 1,000 | 7.8 x 10^4 | ||
| 500 | 4.0 x 10^4 | ||
| 250 | 2.1 x 10^4 | ||
| 125 | 1.2 x 10^4 | ||
| Suspension Cell Line B | 10,000 | 8.2 x 10^5 | 0.999 |
| 5,000 | 4.1 x 10^5 | ||
| 2,500 | 2.0 x 10^5 | ||
| 1,250 | 1.0 x 10^5 | ||
| 625 | 5.2 x 10^4 |
Data adapted from a study demonstrating the correlation between cell counts and luminescence.[5]
Table 2: Signal Stability Over Time
This table illustrates the stability of the luminescent signal over a two-hour period in HEK293 cells expressing varying levels of NanoLuc® luciferase.
| NanoLuc® Expression Level | RLU at Time 0 | RLU at 30 min | RLU at 60 min | RLU at 90 min | RLU at 120 min |
| High | 1.2 x 10^7 | 1.0 x 10^7 | 8.5 x 10^6 | 7.2 x 10^6 | 6.1 x 10^6 |
| Medium | 5.5 x 10^6 | 5.2 x 10^6 | 4.8 x 10^6 | 4.4 x 10^6 | 4.0 x 10^6 |
| Low | 1.8 x 10^5 | 1.7 x 10^5 | 1.6 x 10^5 | 1.5 x 10^5 | 1.4 x 10^5 |
Data derived from Promega's technical manual on the Nano-Glo® Live Cell Assay System.[3]
Table 3: Example Dose-Response Data for a GPCR Agonist
This table provides an example of dose-response data obtained using a NanoLuc®-based biosensor to measure GPCR activation.
| Agonist Concentration (nM) | Normalized Luminescence (%) |
| 0 | 0 |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 98 |
| 1000 | 100 |
This is representative data based on typical GPCR dose-response curves.[6][7]
Experimental Protocols
1. General Protocol for Live Cell Imaging in a 96-Well Plate
This protocol provides a standard procedure for using the Nano-Glo® Live Cell Assay with adherent cells in a 96-well format.
Materials:
-
Cells expressing NanoLuc® luciferase
-
White, opaque 96-well plates suitable for luminescence measurements
-
Culture medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
Nano-Glo® Live Cell Substrate (store at -20°C)
-
Nano-Glo® LCS Dilution Buffer (thaw and store at room temperature)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white 96-well plate at the desired density and culture overnight.
-
Reagent Preparation:
-
Equilibrate the Nano-Glo® LCS Dilution Buffer to room temperature.
-
Prepare the Nano-Glo® Live Cell Reagent by diluting the Nano-Glo® Live Cell Substrate 1:20 with the Nano-Glo® LCS Dilution Buffer (e.g., add 50 µL of substrate to 950 µL of buffer for 1 mL of reagent). This reagent should be made fresh for each experiment.[3]
-
-
Medium Exchange: Carefully aspirate the culture medium from the wells and replace it with 100 µL of fresh, pre-warmed culture medium (e.g., Opti-MEM® I).[3]
-
Reagent Addition: Add 25 µL of the prepared Nano-Glo® Live Cell Reagent to each well.[3]
-
Incubation and Measurement:
2. Protocol for a Drug Screening Cytotoxicity Assay
This protocol outlines how to adapt the Nano-Glo® Live Cell Assay for screening the cytotoxic effects of compounds.
Materials:
-
Same as the general protocol
-
Test compounds at various concentrations
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Preparation and Addition: Following the incubation period, prepare and add the Nano-Glo® Live Cell Reagent as described in the general protocol.
-
Measurement and Analysis:
-
Measure luminescence after a 3-minute incubation.
-
Calculate the percentage of cell viability by normalizing the RLU of treated cells to the RLU of vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a typical GPCR signaling pathway that can be studied using NanoLuc® technology and the general experimental workflow of the Nano-Glo® Live Cell Assay.
Caption: GPCR signaling cascade leading to NanoLuc® reporter activation.
Caption: General experimental workflow for the Nano-Glo® Live Cell Assay.
References
- 1. promega.com [promega.com]
- 2. Nano-Glo® Live Cell Assay System Protocol [promega.com]
- 3. promega.com [promega.com]
- 4. Nano-Glo® Live Cell Assay System [promega.com]
- 5. Real-time luminescence enables continuous drug–response analysis in adherent and suspension cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dynamic and screening-compatible nanoluciferase-based complementation assay enables profiling of individual GPCR–G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Setting Up a Bioluminescence Resonance Energy Transfer (BRET) Assay with NanoLuc® Luciferase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing Bioluminescence Resonance Energy Transfer (BRET) assays utilizing the high-performance NanoLuc® (NLuc) luciferase. These guidelines are intended for researchers in academia and industry engaged in studying protein-protein interactions (PPIs) and target engagement (TE) in live cells.
Introduction to NanoBRET® Technology
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, proximity-based biophysical technique used to monitor molecular interactions within a physiological cellular environment.[1][2][3] The assay relies on the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor molecule.[1][2] This energy transfer is contingent on the donor and acceptor being in close proximity (typically within 10 nm) and in a suitable orientation, making BRET an ideal method for studying protein-protein interactions.[2][4]
The advent of NanoLuc® (NLuc) luciferase, a small (19 kDa) and exceptionally bright luciferase derived from the deep-sea shrimp Oplophorus gracilirostris, has significantly advanced BRET technology.[2][4][5] NLuc is approximately 150 times brighter than conventional luciferases like Renilla (RLuc) or Firefly (FLuc), which allows for the expression of fusion proteins at low, near-physiological levels while still generating a robust signal.[4] The NanoBRET® system pairs the NLuc donor with a red-shifted fluorescent acceptor, such as the HaloTag® protein labeled with a NanoBRET® 618 fluorophore or a fluorescent tracer, to minimize spectral overlap and enhance the signal-to-noise ratio.[4][6]
Key Advantages of NanoBRET® Assays:
-
High Sensitivity: The intense brightness of NLuc enables detection of interactions at low expression levels.[4][5]
-
Improved Dynamic Range: The enhanced signal and reduced spectral overlap lead to a better signal-to-noise ratio compared to conventional BRET assays.[4][7]
-
Live-Cell Analysis: Allows for the quantitative measurement of molecular interactions in real-time within their native cellular context.[4][8]
-
Versatility: Applicable to a wide range of studies, including protein-protein interactions, target engagement, and receptor trafficking.[2][9]
Core Principles of NanoBRET® Assays
There are two primary configurations for NanoBRET® assays: Protein-Protein Interaction (PPI) assays and Target Engagement (TE) assays.
NanoBRET® Protein-Protein Interaction (PPI) Assay
In a NanoBRET® PPI assay, the two proteins of interest are genetically fused to the NLuc donor and a fluorescent acceptor (e.g., HaloTag® protein), respectively. If the two proteins interact, the donor and acceptor are brought into close proximity, resulting in energy transfer and the emission of light by the acceptor. The BRET signal is calculated as the ratio of the acceptor emission to the donor emission.
Principle of the NanoBRET® PPI Assay.
NanoBRET® Target Engagement (TE) Assay
The NanoBRET® TE assay measures the binding of a small molecule compound to a specific protein target in live cells.[10] The target protein is expressed as a fusion with NLuc. A cell-permeable fluorescent tracer that reversibly binds to the target protein is then added. When the tracer binds to the NLuc-fusion protein, BRET occurs. A test compound that competes with the tracer for binding to the target protein will cause a decrease in the BRET signal, allowing for the quantification of compound affinity and occupancy.[10]
Principle of the NanoBRET® TE Assay.
Experimental Protocols
A generalized workflow for setting up a NanoBRET® assay is outlined below. Specific details for PPI and TE assays are provided in the subsequent sections.
General Experimental Workflow for NanoBRET® Assays.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| NanoBRET®-NLuc Fusion Vectors | Promega | Expression of NLuc-tagged protein of interest (donor) |
| HaloTag® Fusion Vectors | Promega | Expression of HaloTag®-tagged protein of interest (acceptor for PPI) |
| HEK293 Cells | ATCC | Commonly used cell line for transfection |
| Opti-MEM® I Reduced Serum Medium | Thermo Fisher | Transfection medium |
| FuGENE® HD Transfection Reagent | Promega | Transfection reagent |
| White, 96-well or 384-well plates | Corning | Assay plates |
| NanoBRET® Nano-Glo® Substrate | Promega | Substrate for NLuc |
| HaloTag® NanoBRET® 618 Ligand | Promega | Fluorescent acceptor for HaloTag® (for PPI) |
| NanoBRET® Tracers | Promega | Fluorescent ligands for TE assays |
| Plate reader with BRET capabilities | Various | Detection of donor and acceptor emission signals |
Protocol for NanoBRET® PPI Assay
Day 1: Cell Seeding and Transfection
-
Cell Seeding: Seed HEK293 cells in a white, 96-well assay plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Transfection: Prepare a transfection mix in Opti-MEM® I medium containing the NLuc-fusion plasmid and the HaloTag®-fusion plasmid at a pre-optimized ratio (e.g., 1:10 donor to acceptor). Add the transfection reagent according to the manufacturer's instructions. Add the transfection complex to the cells.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
Day 2: Assay Execution
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells at a final concentration of 100 nM. Incubate for 2 hours at 37°C.
-
Medium Exchange: Gently aspirate the medium containing the unbound ligand and replace it with 100 µL of fresh, pre-warmed Opti-MEM® I.
-
Substrate Addition: Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol. Add the substrate to each well.
-
Data Acquisition: Immediately measure the luminescence at two wavelengths: a donor emission wavelength (e.g., 460 nm) and an acceptor emission wavelength (e.g., 618 nm) using a plate reader equipped with appropriate filters.[11]
Protocol for NanoBRET® TE Assay
Day 1: Cell Transfection
-
Transfection: Transfect HEK293 cells in suspension with the NLuc-target protein fusion vector.
-
Cell Seeding: Plate the transfected cells into a white, 96-well assay plate at a density of 2 x 10^4 cells per well in 80 µL of complete growth medium.
-
Incubation: Incubate for 24 hours at 37°C.
Day 2: Assay Execution
-
Compound Addition: Add the test compounds at various concentrations to the assay wells.
-
Tracer Addition: Add the specific NanoBRET® tracer at a pre-determined optimal concentration.
-
Incubation: Incubate the plate at 37°C for 2 hours to allow for compound and tracer binding to reach equilibrium.
-
Substrate Addition and Data Acquisition: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor and acceptor luminescence signals as described for the PPI assay.
Data Analysis and Presentation
The primary output of a NanoBRET® assay is the BRET ratio, which is a ratiometric measurement that corrects for variations in cell number and expression levels.
BRET Ratio Calculation:
BRET Ratio = (Acceptor Emission) / (Donor Emission)
For TE assays, the data is often presented as a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) of the test compound can be determined.
Example Quantitative Data:
The following tables provide examples of typical data obtained from NanoBRET® assays.
Table 1: Example Data from a NanoBRET® PPI Assay
| Condition | Donor Emission (RLU) | Acceptor Emission (RLU) | BRET Ratio |
| NLuc-Protein A only | 5,000,000 | 50,000 | 0.010 |
| NLuc-Protein A + Protein B-HaloTag® (No Interaction) | 4,800,000 | 96,000 | 0.020 |
| NLuc-Protein A + Protein B-HaloTag® (Interaction) | 4,500,000 | 900,000 | 0.200 |
Table 2: Example Data from a NanoBRET® TE Assay
| Compound Concentration (µM) | Donor Emission (RLU) | Acceptor Emission (RLU) | BRET Ratio | % Inhibition |
| 0 (No Compound) | 3,000,000 | 600,000 | 0.200 | 0 |
| 0.01 | 3,100,000 | 589,000 | 0.190 | 5 |
| 0.1 | 2,900,000 | 435,000 | 0.150 | 25 |
| 1 | 3,050,000 | 305,000 | 0.100 | 50 |
| 10 | 2,950,000 | 177,000 | 0.060 | 70 |
| 100 | 3,000,000 | 60,000 | 0.020 | 90 |
Troubleshooting and Optimization
-
Low BRET Signal:
-
Optimize the donor-to-acceptor plasmid ratio. An excess of acceptor is often beneficial.
-
Ensure the N- or C-terminal fusion of NLuc and the acceptor tag does not disrupt protein folding or interaction.
-
Confirm protein expression via Western blot or other methods.
-
-
High Background:
-
Ensure complete removal of unbound HaloTag® ligand in PPI assays.
-
Optimize the concentration of the NanoBRET® tracer in TE assays to minimize non-specific signal.
-
Test for non-specific interactions by co-expressing the NLuc-fusion with an unrelated acceptor-tagged protein.
-
Conclusion
NanoBRET® assays provide a robust and sensitive platform for studying protein-protein interactions and target engagement in live cells. The exceptional brightness of NanoLuc® luciferase, combined with optimized donor-acceptor pairs, enables quantitative measurements with a high signal-to-noise ratio. By following the detailed protocols and optimization strategies outlined in these application notes, researchers can successfully implement NanoBRET® technology to advance their studies in cell biology and drug discovery.
References
- 1. BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NanoBRET: The Bright Future of Proximity-Based Assays [frontiersin.org]
- 3. BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Studying Protein Interactions with BRET and NanoLuc® Luciferase [promega.com]
- 5. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [france.promega.com]
- 11. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for Secreted NanoLuc® Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The secreted NanoLuc® (secNluc) luciferase is a powerful and versatile reporter protein for quantitatively assessing gene expression and various cellular processes in a non-destructive manner.[1][2] Engineered from the deep-sea shrimp Oplophorus gracilirostris, this small (19.1 kDa) monomeric enzyme offers exceptionally bright, glow-type luminescence with its substrate, furimazine.[1][2][3] Its high thermal stability, long half-life in culture medium, and ATP-independent activity make it an ideal reporter for high-throughput screening and kinetic studies.[1][3][4] By fusing a secretion signal to the N-terminus of NanoLuc® luciferase, the reporter protein is efficiently secreted from cells, allowing for repeated sampling of the culture medium without lysing the cells.[1][3] This enables real-time monitoring of cellular events and longitudinal studies from the same population of cells.[1][5]
These application notes provide detailed protocols for utilizing the secreted NanoLuc® reporter gene assay to study transcriptional regulation and cell signaling pathways, with a focus on G-protein coupled receptor (GPCR) activation.
Key Advantages of Secreted NanoLuc® Technology
-
High Sensitivity: NanoLuc® luciferase is approximately 150 times brighter than firefly or Renilla luciferases, enabling detection of low levels of reporter expression.[1][3]
-
Non-destructive Monitoring: The secreted nature of the reporter allows for repeated measurements from the same cell population over time, preserving cell viability for kinetic and longitudinal studies.[1][3]
-
Simplified Workflow: The assay involves a simple "add-mix-read" protocol, making it amenable to high-throughput screening.[6]
-
High Stability: The secNluc protein is highly stable in cell culture medium, with a half-life exceeding four days at 37°C.[3]
-
Reduced Interference: The unique substrate, furimazine, minimizes background signals from endogenous cellular components.[6]
Applications
-
Promoter and Enhancer Analysis: Quantify the activity of regulatory DNA elements by cloning them upstream of the secNluc gene.[7]
-
GPCR Signaling Pathway Analysis: Monitor the activation of GPCRs by linking secNluc expression to specific downstream response elements (e.g., CRE, NFAT-RE, SRE, SRF-RE).[7][8]
-
Transcription Factor Activity Assays: Measure the activity of specific transcription factors by using reporter constructs containing their cognate response elements.[9][10]
-
Compound Screening and Drug Discovery: High-throughput screening of compound libraries to identify agonists, antagonists, or modulators of specific cellular pathways.[7][8]
-
Virus-Cell Interaction Studies: Monitor viral entry, replication, and gene expression.[7]
Data Presentation
Table 1: Comparison of Luciferase Reporter Properties
| Feature | NanoLuc® Luciferase | Firefly Luciferase | Renilla Luciferase |
| Relative Brightness | ~150x | 1x | 1x |
| Size | 19.1 kDa | 61 kDa | 36 kDa |
| Substrate | Furimazine | D-luciferin | Coelenterazine |
| ATP Dependence | No | Yes | No |
| Signal Kinetics | Glow-type | Flash or Glow-type | Flash-type |
| Secretion Signal | Available (secNluc) | Not standard | Not standard |
Table 2: Typical Z'-factor Values for GPCR Assays Using Luciferase Reporters
| GPCR Pathway | Reporter Construct | Typical Z'-factor | Reference |
| Gs (CRE) | pGL4.29[luc2P/CRE/Hygro] | > 0.7 | [8] |
| Gq (NFAT-RE) | pGL4.30[luc2P/NFAT-RE/Hygro] | > 0.6 | [8] |
| Gi (SRE) | pGL4.33[luc2P/SRE/Hygro] | > 0.5 | [8] |
| G12/13 (SRF-RE) | pGL4.34[luc2P/SRF-RE/Hygro] | > 0.6 | [8] |
Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.
Experimental Protocols
Protocol 1: General Secreted NanoLuc® Reporter Gene Assay
This protocol provides a general workflow for measuring the activity of a promoter or response element cloned upstream of the secNluc gene.
Materials:
-
Mammalian cells of choice
-
Cell culture medium and supplements
-
Plasmid DNA encoding the secNluc reporter construct
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
Nano-Glo® Luciferase Assay Reagent (Promega, Cat. No. N1110 or similar)
-
Luminometer
Methodology:
-
Cell Seeding: Seed mammalian cells in a 96-well white, clear-bottom plate at a density optimized for your cell line to be 70-90% confluent at the time of transfection.
-
Transfection: Transfect the cells with the secNluc reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. Include a negative control (e.g., cells transfected with a promoterless secNluc vector) and a positive control if available.
-
Medium Replacement (Optional but Recommended): 4-6 hours post-transfection, carefully aspirate the medium containing the transfection reagent and replace it with fresh, pre-warmed complete culture medium. This step is crucial to remove any accumulated secNluc from basal expression.[3]
-
Induction/Treatment: 24-48 hours post-transfection, treat the cells with the desired compounds (e.g., agonists, antagonists, small molecules). Include a vehicle control.
-
Sample Collection: At desired time points, carefully collect a small aliquot (e.g., 10-20 µL) of the cell culture medium from each well. The same wells can be sampled at multiple time points.
-
Luminescence Detection:
-
Equilibrate the Nano-Glo® Luciferase Assay Reagent and the collected medium samples to room temperature.
-
In a separate white 96-well or 384-well assay plate, add the collected medium samples.
-
Add an equal volume of Nano-Glo® Luciferase Assay Reagent to each well.
-
Incubate for at least 3 minutes at room temperature.[11]
-
Measure luminescence using a plate-reading luminometer.
-
Protocol 2: GPCR Activation Assay Using a CRE-secNluc Reporter
This protocol describes how to measure the activation of a Gs-coupled GPCR using a reporter construct containing a cAMP response element (CRE) upstream of the secNluc gene.
Materials:
-
HEK293 cells (or other suitable host cells)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmid encoding the Gs-coupled GPCR of interest
-
CRE-secNluc reporter plasmid (e.g., a pNL vector with CRE)
-
Transfection reagent
-
GPCR agonist
-
96-well white, clear-bottom cell culture plates
-
Nano-Glo® Luciferase Assay Reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells at a density of 1-2 x 10^4 cells per well in a 96-well plate.
-
Co-transfection: Co-transfect the cells with the GPCR expression plasmid and the CRE-secNluc reporter plasmid at an optimized ratio (e.g., 1:1).
-
Medium Replacement: 4-6 hours post-transfection, replace the medium with fresh, serum-free medium to reduce basal signaling.
-
Agonist Stimulation: 24 hours post-transfection, stimulate the cells with a dilution series of the GPCR agonist. Include a vehicle-treated control.
-
Sample Collection and Luminescence Detection: After a suitable incubation period (e.g., 3-6 hours), collect aliquots of the culture medium and measure luminescence as described in Protocol 1.
-
Data Analysis: Plot the luminescence signal against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for a secreted NanoLuc® reporter gene assay.
GPCR Signaling Pathway (Gs-coupled)
Caption: Gs-coupled GPCR signaling pathway leading to secreted NanoLuc® expression.
Optimization and Troubleshooting
-
Low Signal:
-
Increase the amount of plasmid DNA used for transfection.
-
Optimize cell seeding density.
-
Increase the incubation time after treatment.
-
Consider using a stronger promoter to drive secNluc expression.
-
-
High Background:
-
Ensure complete removal of the transfection medium.[3]
-
Reduce the amount of reporter plasmid used for transfection.
-
Use serum-free medium during the treatment phase.
-
An affinity purification strategy using a tagged secNluc (e.g., FLAG-tag) can be employed to reduce interferences from medium components.[1][4]
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding and transfection efficiency across the plate.
-
Mix the Nano-Glo® reagent and samples thoroughly before reading.
-
Use an orbital shaker during the incubation with the detection reagent.[11]
-
By following these detailed protocols and considering the optimization strategies, researchers can effectively utilize the secreted NanoLuc® reporter gene assay for a wide range of applications in cell biology and drug discovery.
References
- 1. Optimized application of the secreted Nano-luciferase reporter system using an affinity purification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. promega.com [promega.com]
- 4. Optimized application of the secreted Nano-luciferase reporter system using an affinity purification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Nano-Glo® Luciferase Assay System Protocol [promega.jp]
- 7. Secreted NanoLuc® Genetic Reporter Vectors [promega.com]
- 8. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.kr]
- 9. NanoLuc® Reporter Vector with NF-kappaB Response Element [promega.sg]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
Creating Fusion Proteins with NanoLuc® Luciferase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NanoLuc® (Nluc) luciferase is a small (19.1kDa, 171 amino acids), ATP-independent enzyme engineered from the deep-sea shrimp Oplophorus gracilirostris. It produces a high-intensity, glow-type luminescence with its substrate, furimazine, that is approximately 100-fold brighter than that of firefly or Renilla luciferases.[1][2][3] These exceptional properties make NanoLuc® an ideal fusion partner for proteins, enabling a wide array of highly sensitive and quantitative biological assays.[1][4] This document provides detailed application notes and protocols for creating and utilizing NanoLuc® fusion proteins in various research and drug development contexts.
Key Applications of NanoLuc® Fusion Proteins
NanoLuc® fusion proteins are versatile tools with numerous applications in cellular and molecular biology.[4]
-
Protein Stability and Dynamics: The bright signal of NanoLuc® allows for the expression of fusion proteins at low, near-physiological levels, minimizing the risk of artifacts from overexpression.[5] This enables the sensitive monitoring of changes in protein levels in response to various stimuli.[6]
-
Protein-Protein Interactions (PPIs): NanoLuc® is the cornerstone of NanoBRET® (Bioluminescence Resonance Energy Transfer) and NanoBiT® (NanoLuc® Binary Technology) assays. These technologies allow for the quantitative analysis of PPIs in real-time within living cells.[1][7]
-
Ligand-Receptor Binding Studies: NanoLuc®-tagged ligands serve as highly sensitive, non-radioactive tracers for studying ligand binding to cell surface receptors.[8][9]
-
Immunoassays: The high sensitivity of NanoLuc® makes it an excellent reporter enzyme for various immunoassay formats, including ELISAs, offering significantly lower limits of detection compared to traditional enzymes.[10][11]
-
High-Throughput Screening: The robust signal and homogenous assay formats enabled by NanoLuc® fusion proteins are well-suited for automated high-throughput screening of compound libraries.[2][12]
Quantitative Data Summary
The following tables summarize key quantitative data from various applications of NanoLuc® fusion proteins, highlighting the sensitivity and performance of the technology.
Table 1: Ligand-Receptor Binding Affinities
| Fusion Protein | Receptor/Complex | Cell Line | Kd | Citation |
| NanoLuc-LIF | LIFR | - | 1.4 ± 0.4 nM | [8] |
| NanoLuc-LIF | LIFR/gp130 | - | 115 ± 8 pM | [8] |
| NanoLuc-LIF | Endogenous LIFR/gp130 | - | 33.1 ± 3.2 pM | [8] |
Table 2: Immunoassay Limit of Detection (LOD)
| Assay Format | Fusion Protein | Analyte | LOD | Fold Improvement vs. Other Methods | Citation |
| Competitive ELISA | scFv-NLuc | Thyroxine (T4) | 0.67 pg | 9.3-fold vs. wtGLuc, 6.3-fold vs. ALP' | [11] |
| Sandwich ELISA | scFv-NLuc | T4-labeled albumin | 5.0 fmol | >6-fold vs. other luminescent ELISAs | [11] |
| Sandwich IgG Detection | Z3-Nluc | Rabbit anti-SARS-CoV-2 NP IgG | 10 pg/mL (67 fM) | - | [10] |
Experimental Protocols
Protocol 1: Construction of NanoLuc® Fusion Protein Expression Vectors
This protocol describes the general steps for cloning a gene of interest into a NanoLuc® expression vector to create either an N-terminal or C-terminal fusion.
Materials:
-
pNLF1-N [CMV/Hygro] Vector (for N-terminal Nluc fusions) or pNLF1-C [CMV/Hygro] Vector (for C-terminal Nluc fusions) (Promega)[4]
-
Gene of interest (GOI) PCR product with appropriate restriction sites
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli
-
Plasmid purification kit
Method:
-
Amplify the GOI by PCR, incorporating unique restriction sites at the 5' and 3' ends that are compatible with the multiple cloning site (MCS) of the chosen pNLF1 vector.
-
Digest both the PCR product and the pNLF1 vector with the selected restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
-
Ligate the digested GOI into the linearized pNLF1 vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli.
-
Select for positive clones on appropriate antibiotic selection plates.
-
Isolate plasmid DNA from positive colonies and confirm the correct insertion and reading frame by restriction digest and DNA sequencing.
Protocol 2: Transient Transfection and Expression in Mammalian Cells
Materials:
-
Purified NanoLuc® fusion protein expression vector
-
Mammalian cell line of choice (e.g., HEK293T, HCT116)
-
Appropriate cell culture medium and supplements
-
Transfection reagent (e.g., FuGENE® HD, Lipofectamine®)
-
96-well white, clear-bottom assay plates
Method:
-
Seed mammalian cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours to allow for protein expression.
-
Proceed with the desired downstream assay (e.g., luminescence measurement, BRET assay).
Protocol 3: NanoBRET® Assay for Protein-Protein Interactions
This protocol outlines the steps for a NanoBRET® assay to detect the interaction between two proteins in live cells.
Materials:
-
NanoLuc® fusion expression vector for Protein A (the "donor")
-
HaloTag® fusion expression vector for Protein B (the "acceptor")
-
Mammalian cells
-
NanoBRET® Nano-Glo® Substrate
-
HaloTag® NanoBRET® 618 Ligand
Method:
-
Co-transfect mammalian cells with the NanoLuc®-Protein A and HaloTag®-Protein B expression vectors.
-
Incubate for 24 hours to allow for protein expression.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for the time recommended by the manufacturer to allow for labeling of the HaloTag® fusion protein.
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure luminescence at two wavelengths: one for the NanoLuc® donor emission and one for the HaloTag® acceptor emission.
-
Calculate the NanoBRET® ratio by dividing the acceptor emission by the donor emission. An increase in this ratio indicates a specific interaction between the two proteins.
Visualizations
Signaling Pathway Example: STAT3 Activation by a NanoLuc-LIF Fusion Protein
This diagram illustrates the signaling pathway activated by a NanoLuc-tagged Leukemia Inhibitory Factor (LIF) fusion protein, leading to the activation of the STAT3 transcription factor.[8]
Caption: STAT3 signaling pathway activated by NanoLuc-LIF.
Experimental Workflow: Creating and Testing a NanoLuc® Fusion Protein
This diagram outlines the general workflow from vector construction to downstream application of a NanoLuc® fusion protein.
Caption: General workflow for NanoLuc® fusion protein experiments.
Logical Relationship: NanoBRET® Assay Principle
This diagram illustrates the principle of the NanoBRET® assay for detecting protein-protein interactions.
References
- 1. NanoLuc® Luciferase: One Enzyme, Endless Capabilities [promega.com]
- 2. NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoluciferase-based cell fusion assay for rapid and high-throughput assessment of SARS-CoV-2-neutralizing antibodies in patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pNLF1 NanoLuc® Protein Fusion Vectors [promega.com]
- 5. youtube.com [youtube.com]
- 6. Measuring Intracellular Protein Lifetime Dynamics Using NanoLuc® Luciferase [worldwide.promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nanoluciferase as a novel quantitative protein fusion tag: Application for overexpression and bioluminescent receptor-binding assays of human leukemia inhibitory factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Protein A–Nanoluciferase Fusion Protein for Generalized, Sensitive Detection of Immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening [frontiersin.org]
Illuminating In Vivo Biology: Application Notes and Protocols for NanoLuc® Bioluminescence Imaging
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing in vivo bioluminescence imaging (BLI) using the highly sensitive NanoLuc® luciferase and its associated substrates. These guidelines are intended to assist researchers in leveraging this powerful technology for robust and quantitative analysis of biological processes within a living animal.
Introduction to NanoLuc® In Vivo Imaging
NanoLuc® (NLuc) luciferase, a small (19.1 kDa) ATP-independent enzyme engineered from the deep-sea shrimp Oplophorus gracilirostris, has emerged as a premier reporter for in vivo imaging.[1][2][3] Its intense brightness, approximately 150 times greater than firefly or Renilla luciferases, enables highly sensitive detection of cellular and molecular events.[3] A key advantage of NLuc is its ATP independence, allowing for the monitoring of both intracellular and extracellular processes.[4][5][6][7]
Despite its brightness, the native blue light emission of NanoLuc (peak emission ~460 nm) can be attenuated by animal tissues.[1][8][9] To address this and the poor solubility and bioavailability of the initial substrate, furimazine, several next-generation substrates have been developed, significantly enhancing in vivo performance.[4][10][11] This document will focus on the application of these advanced substrates for sensitive and quantitative in vivo imaging.
NanoLuc® Substrates for In Vivo Imaging
The choice of substrate is critical for successful in vivo imaging with NanoLuc®. While furimazine was the first substrate developed for NanoLuc®, its low aqueous solubility and bioavailability limited its in vivo applications.[10][11][12] Newer analogs have been engineered to overcome these limitations, offering brighter and more sustained signals.
A new family of substrates, including hydrofurimazine (HFz) and fluorofurimazine (FFz), offer improved aqueous solubility, allowing for the delivery of higher doses to animals.[4][13] Another class of stabilized O-acetylated furimazine analogues are the hikarazines.[10][11] These advanced substrates lead to significantly enhanced bioluminescence signals in vivo.[4][14]
Comparative Performance of In Vivo Substrates
The selection of a substrate will depend on the specific experimental requirements, such as the desired signal intensity, duration, and route of administration. The following table summarizes the comparative performance of key NanoLuc® substrates for in vivo imaging.
| Substrate | Key Advantages | Relative In Vivo Brightness (Compared to Furimazine) | Signal Duration | Notes |
| Furimazine (Fz) | Original substrate | 1x | Short | Limited by poor solubility and bioavailability.[10][11][12] Can exhibit toxicity with prolonged administration.[15] |
| Hydrofurimazine (HFz) | Improved aqueous solubility | Brighter and more prolonged than furimazine.[4][7] | More sustained than furimazine.[7] | Allows for higher dosing and tracking of dynamic events.[4] |
| Fluorofurimazine (FFz) | Highest in vivo brightness, good solubility and bioavailability.[10][16] | ~9-fold brighter (IV injection) and ~3-fold higher (IP injection) than furimazine.[10][11][12] | High photon emission for at least 30 minutes.[17] | Enables higher substrate loading and improved sensitivity for deep tissue imaging.[10][11][18] |
| Hikarazines | Stabilized analogues | Variable; hikarazine-003 is less bright than FFz.[10][11][17] | Generally display greater signal duration in vitro.[11][12] | A class of O-acetylated furimazine analogues.[10][11] |
| Cephalofurimazine (CFz) | Enhanced brain bioavailability | 2.5-fold improved sensitivity for brain imaging.[16] | - | Optimized for neurobiological studies.[16][19] |
Experimental Protocols
The following protocols provide a general framework for in vivo bioluminescence imaging experiments using NanoLuc® reporters and substrates. Specific parameters may need to be optimized for your particular animal model, cell type, and imaging system.
Substrate Preparation and Administration
Proper substrate preparation and administration are crucial for obtaining reproducible and robust results.
Materials:
-
Lyophilized NanoLuc® substrate (e.g., Nano-Glo® Fluorofurimazine In Vivo Substrate)
-
Sterile, nuclease-free water or appropriate vehicle (e.g., Poloxamer 407 formulation)[20]
-
Sterile syringes and needles
Protocol:
-
Reconstitution: Reconstitute the lyophilized substrate according to the manufacturer's instructions. For instance, Nano-Glo® Fluorofurimazine In Vivo Substrate is an optimized formulation containing FFz and poloxamer-407 to enhance bioavailability.[20]
-
Dosage Calculation: The optimal substrate dose will depend on the animal model, the expression level of the NanoLuc® reporter, and the route of administration. A typical starting dose for fluorofurimazine is in the range of 1.3 µmol.[4]
-
Administration Route: The substrate can be administered via various routes, including intravenous (IV) tail vein injection or intraperitoneal (IP) injection.
-
Intravenous (IV) Injection: Generally provides a rapid and high peak signal.
-
Intraperitoneal (IP) Injection: Offers a more sustained signal release.
-
-
Timing: Image the animals immediately after substrate administration, as the peak signal is typically observed within the first few minutes.[8]
Animal Preparation and Imaging
Materials:
-
Anesthesia machine with isoflurane
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Animal warming system
Protocol:
-
Anesthesia: Anesthetize the mice using isoflurane (typically 1-2% for maintenance).
-
Positioning: Place the anesthetized animal in the imaging chamber. Ensure consistent positioning for longitudinal studies.
-
Baseline Imaging: Acquire a baseline image before substrate injection to assess for any background signal.
-
Substrate Administration: Inject the prepared substrate via the chosen route.
-
Image Acquisition: Immediately begin acquiring images. Typical acquisition times are short, often 60 seconds or less, due to the high signal intensity of NanoLuc®.[8] Use an open filter to collect all emitted photons.
-
Longitudinal Imaging: For studies monitoring changes over time, repeat the imaging procedure at the desired intervals.
Data Analysis
-
Region of Interest (ROI) Analysis: Use the imaging software to draw ROIs around the areas of interest (e.g., tumor, specific organ).
-
Quantification: Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian) within the ROIs.
-
Background Subtraction: Subtract any background signal measured from a control animal or a non-signal-emitting region of the imaged animal.
-
Statistical Analysis: Perform appropriate statistical analysis on the quantified data to determine the significance of any observed changes.
Applications of In Vivo NanoLuc® Imaging
The high sensitivity and versatility of NanoLuc® make it suitable for a wide range of in vivo applications.
Tracking Cell Populations
NanoLuc® is an excellent reporter for non-invasively tracking the fate and biodistribution of cells in vivo. This is particularly valuable in fields such as oncology, immunology, and regenerative medicine.
-
Tumor Growth and Metastasis: Monitor the growth of NanoLuc®-expressing tumor cells and the formation of metastases.[9][21]
-
CAR-T Cell Therapy: Visualize the trafficking and persistence of chimeric antigen receptor (CAR)-T cells.[13][14]
-
Stem Cell Fate: Track the engraftment and differentiation of administered stem cells.
Monitoring Gene Expression and Signal Transduction
NanoLuc® can be used as a reporter to study gene expression and signaling pathway activity in real-time within a living animal.
-
Promoter Activity: Fuse the NanoLuc® gene to a promoter of interest to monitor its activity in response to various stimuli.
-
Signal Transduction: Utilize NanoLuc® in dual-luciferase reporter assays to simultaneously monitor multiple signaling events. For example, it has been used with firefly luciferase to quantify two key steps in TGF-β signaling.[9][21]
Bioluminescence Resonance Energy Transfer (BRET) Imaging
The bright signal from NanoLuc® makes it an excellent donor for Bioluminescence Resonance Energy Transfer (BRET) applications in vivo. By fusing NanoLuc® to a fluorescent protein acceptor, BRET can be used to study protein-protein interactions and conformational changes. This technique can also be used to shift the emission to redder wavelengths for improved deep-tissue imaging.[5][22]
Visualized Workflows and Pathways
To further clarify the experimental process and biological applications, the following diagrams illustrate key workflows and a representative signaling pathway that can be studied using NanoLuc® in vivo imaging.
Caption: General experimental workflow for in vivo bioluminescence imaging with NanoLuc®.
Caption: Dual-luciferase imaging workflow for monitoring CAR-T cell therapy.
Caption: Simplified TGF-β signaling pathway monitored by a NanoLuc reporter.
Conclusion
In vivo bioluminescence imaging with NanoLuc® luciferase and its optimized substrates provides an exceptionally sensitive and quantitative method for studying dynamic biological processes in living animals. The development of next-generation substrates has overcome earlier limitations, enabling brighter, more sustained signals and facilitating deep-tissue imaging. By following the protocols and considering the applications outlined in this document, researchers can effectively employ this powerful technology to advance their understanding of complex biological systems and accelerate the development of new therapeutics.
References
- 1. Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Imaging [worldwide.promega.com]
- 6. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [promega.com]
- 7. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]
- 8. Fluorophore-NanoLuc BRET Reporters Enable Sensitive In Vivo Optical Imaging and Flow Cytometry for Monitoring Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Evaluation of NanoLuc substrates for bioluminescence imaging of transferred cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.eur.nl [pure.eur.nl]
- 12. RePub, Erasmus University Repository: Evaluation of NanoLuc substrates for bioluminescence imaging of transferred cells in mice [repub.eur.nl]
- 13. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. promegaconnections.com [promegaconnections.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. promega.com [promega.com]
- 21. NanoLuc Reporter for Dual Luciferase Imaging in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multicolour In Vivo Bioluminescence Imaging Using a NanoLuc‐Based BRET Reporter in Combination with Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Furimazine Concentration in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to determining the optimal concentration of furimazine, the substrate for NanoLuc® luciferase, in various cell-based assay formats. Adherence to these protocols will help ensure robust and reproducible results while minimizing potential cytotoxic effects.
Introduction
NanoLuc® (NLuc) luciferase is a small (19.1 kDa), ATP-independent enzyme engineered from the deep-sea shrimp Oplophorus gracilirostris.[1] It is significantly brighter than traditional luciferases like Firefly and Renilla. The enzyme catalyzes the oxidation of its substrate, furimazine, to produce a high-intensity, glow-type luminescence with a peak emission at approximately 460 nm.[1][2]
Optimizing the furimazine concentration is a critical step in assay development. Insufficient substrate can lead to a dim signal and rapid signal decay due to substrate depletion, especially with high levels of luciferase expression.[2][3] Conversely, excessive concentrations can lead to increased background, potential cytotoxicity, and unnecessary cost.[4][5] This document provides recommended concentration ranges and detailed protocols for optimizing furimazine usage in your specific cell-based assay.
Data Presentation: Recommended Furimazine Concentrations
The optimal furimazine concentration is application-dependent. The following table summarizes concentrations cited in various experimental contexts.
| Assay Type | Cell Type/System | Recommended Furimazine Concentration | Key Considerations |
| Live-Cell, Real-Time Assays | Various mammalian cells | 5.8 µM (from 1:100 dilution of Nano-Glo® Live Cell Reagent) | Promega's general recommendation for live-cell assays.[6] |
| Long-Duration Live-Cell Assays (>2 hours) | HEK293, CHO, U2OS, HeLa | Use of stabilized substrates like Endurazine™ or Vivazine™ is recommended over a high initial furimazine concentration. | These substrates provide a steady release of furimazine over time, maintaining a stable signal for up to 72 hours.[7][8] |
| Endpoint Lytic Assays | General | Varies by kit; often higher than live-cell assays. | The Nano-Glo® Luciferase Assay System buffer is optimized for lytic assays. |
| Extracellular Reporter Assays (e.g., secreted NLuc) | Virus supernatant | 50 µM to 100 µM | No significant difference in activity was observed between these concentrations for detecting bioluminescent influenza A virus.[4] |
| In Vitro (Purified Enzyme) | Purified NanoLuc® protein | 20 µM | Used for basic enzyme characterization.[9] |
| Yeast-Based Assays | Saccharomyces cerevisiae | 20 µM | Optimized for bulk luminescence measurements in yeast cultures.[10] |
| Bioluminescence Resonance Energy Transfer (BRET) | HEK-293 cells | 30 µM | Final concentration used for BRET imaging applications.[11] |
| In Vivo Imaging (Mice) | Mouse models | 0.05 mM (final concentration post-injection) | Substrate bioavailability and solubility are major limiting factors for in vivo applications.[4][12] |
Note on Cytotoxicity: Furimazine has shown cytotoxic effects at higher concentrations. For A549 cells, the median lethal concentration (LC50) was determined to be 0.081 mM. A concentration of 0.05 mM resulted in 79% cell viability, highlighting the need for careful concentration optimization, especially in long-term assays.[4]
Experimental Protocols
The following protocols provide a framework for optimizing and performing NanoLuc® luciferase assays with furimazine.
This protocol is essential for new cell lines or assay formats to balance maximal signal with minimal artifacts.
-
Cell Plating: Seed cells expressing NanoLuc® luciferase into a 96-well, white, clear-bottom plate at a density appropriate for your assay duration.[13] Include non-transfected or mock-transfected cells as a negative control.
-
Incubation: Culture cells overnight or for the desired duration to allow for adherence and normal growth.
-
Furimazine Dilution Series: Prepare a 2X serial dilution of furimazine in your desired assay buffer (e.g., Opti-MEM® for live cells or PBS for endpoint assays). Concentrations should typically range from 1 µM to 50 µM.
-
Substrate Addition:
-
For Live-Cell Assays: Carefully remove the culture medium and replace it with the furimazine dilutions.
-
For Lytic Assays: Prepare lysates according to a standard protocol. Add the furimazine dilutions to the lysates.
-
-
Signal Measurement: Immediately measure luminescence using a plate reader. For kinetic analysis, take readings at regular intervals (e.g., every 2-5 minutes) over a period of 1-2 hours.
-
Data Analysis: Plot the luminescence signal (Relative Light Units, RLU) against the furimazine concentration. The optimal concentration is typically the lowest concentration that provides a maximal and stable signal over the desired assay window.
This protocol is for real-time monitoring of dynamic cellular processes.
-
Cell Preparation: Plate 1.5 x 10⁴ cells per well in a 96-well, black or white-walled, clear-bottom plate and incubate overnight.[13]
-
Reagent Preparation: Prepare the Nano-Glo® Live Cell Assay Reagent by diluting the furimazine substrate according to the manufacturer's instructions (typically a 1:100 dilution for a final concentration of ~5.8 µM) in an appropriate serum-free medium like Opti-MEM®.[6]
-
Assay Initiation: Remove the existing culture medium from the cells and gently add the prepared furimazine-containing medium.
-
Equilibration: Incubate the plate for 10-30 minutes at 37°C to allow the substrate to equilibrate with the cells.
-
Luminescence Reading: Measure luminescence at desired time points using a plate reader pre-warmed to 37°C. For long-term studies, consider using stabilized substrates like Endurazine™ or Vivazine™, which are added to the culture medium and incubated for 16-20 hours before the first reading.[8]
This protocol is for quantifying total NanoLuc® expression at a single time point.
-
Cell Culture: Grow cells in a 96-well plate to the desired confluency.
-
Medium Removal: Aspirate the culture medium from the wells.
-
Cell Lysis: Add an appropriate volume of a passive lysis buffer to each well and incubate according to the manufacturer's protocol to ensure complete cell lysis.
-
Reagent Preparation: Prepare the Nano-Glo® Luciferase Assay Reagent, which contains both the lysis buffer and furimazine substrate, as per the manufacturer's instructions.
-
Substrate Addition: Add the prepared Nano-Glo® reagent to each well containing the cell lysate.
-
Incubation: Incubate for 3-10 minutes at room temperature to allow the reaction to stabilize.
-
Signal Measurement: Measure the luminescence intensity using a plate reader. The glow-type signal is stable for over 2 hours.[2]
Visualizations: Pathways and Workflows
The following diagrams illustrate the underlying principle of the NanoLuc® system and a general experimental workflow.
Caption: Principle of NanoLuc® Bioluminescence.
References
- 1. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoLuc substrate 1 | Benchchem [benchchem.com]
- 3. NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorofurimazine, a novel NanoLuc substrate, enhances real-time tracking of influenza A virus infection without altering pathogenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Nanoluciferase-based cell fusion assay for rapid and high-throughput assessment of SARS-CoV-2-neutralizing antibodies in patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening using NanoLuc® Luciferase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging the sensitivity and versatility of NanoLuc® (Nluc) luciferase in high-throughput screening (HTS) applications. NanoLuc® luciferase is a small (19 kDa), ATP-independent enzyme engineered from the deep-sea shrimp Oplophorus gracilirostris that generates a very bright, glow-type luminescence signal.[1][2][3][4][5][6] Its exceptional brightness, small size, and stability make it an ideal reporter for a wide range of HTS assays, including reporter gene assays, protein-protein interaction studies, and target engagement assays.[1][3][4][5]
Key Advantages of NanoLuc® Luciferase in HTS:
-
High Sensitivity: The intense signal from NanoLuc® allows for the use of smaller sample volumes and lower cell numbers, facilitating assay miniaturization in 384- and 1536-well formats.[6]
-
Broad Dynamic Range: The bright signal provides a wide dynamic range, enabling the detection of both weak and strong biological responses.
-
ATP-Independent: Unlike firefly luciferase, NanoLuc® does not require ATP, making it suitable for assays where cellular ATP levels may be compromised, such as in studies of cytotoxicity or metabolic pathways.[1][2][3][5]
-
Glow-Type Signal: The stable, long-lasting luminescence simplifies assay workflow, allowing for batch processing of plates without the need for precise timing of measurements.[6][7]
-
Small Size: The small size of the NanoLuc® protein minimizes the risk of steric hindrance when fused to proteins of interest, preserving their natural function.[1][2][3][4][5][6]
Application 1: Reporter Gene Assays for Pathway Analysis
Reporter gene assays are a cornerstone of drug discovery, enabling the quantification of gene expression changes in response to various stimuli. NanoLuc® luciferase is an excellent reporter for these assays due to its high sensitivity and broad dynamic range.
Experimental Workflow: NanoLuc® Reporter Gene Assay
Protocol: NanoLuc® Reporter Gene Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Mammalian cells of interest
-
NanoLuc® reporter vector with the desired promoter or response element
-
Transfection reagent
-
Cell culture medium
-
White, opaque 384-well assay plates
-
Test compounds
-
Nano-Glo® Luciferase Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect mammalian cells with the NanoLuc® reporter vector and a control vector (e.g., a constitutively expressed firefly luciferase for normalization) using a suitable transfection reagent.
-
Follow the manufacturer's protocol for the transfection reagent.
-
-
Cell Plating:
-
After 24-48 hours of transfection, harvest the cells and resuspend them in fresh culture medium.
-
Dispense 20 µL of the cell suspension into each well of a white, opaque 384-well plate. The optimal cell number per well should be determined empirically but typically ranges from 2,000 to 10,000 cells.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in an appropriate solvent (e.g., DMSO).
-
Add a small volume (e.g., 20 nL) of the compound dilutions to the assay plates. The final DMSO concentration should typically be kept below 0.5%.
-
-
Incubation:
-
Incubate the plates for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Luminescence Detection:
-
Equilibrate the assay plates and the Nano-Glo® Luciferase Assay Reagent to room temperature.[8][9]
-
Add a volume of Nano-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 20 µL).[9]
-
Incubate the plates at room temperature for at least 3 minutes to ensure cell lysis and stabilization of the luminescent signal.[8][9]
-
Measure the luminescence using a plate reader.
-
Data Presentation: Reporter Gene Assay Results
| Compound ID | Concentration (µM) | Raw Luminescence (RLU) | Normalized Response (%) | Z'-Factor |
| Cmpd-001 | 0.1 | 1,500,000 | 85 | 0.78 |
| Cmpd-001 | 1 | 1,200,000 | 68 | |
| Cmpd-001 | 10 | 800,000 | 45 | |
| Positive Control | 10 | 1,800,000 | 100 | |
| Negative Control | - | 150,000 | 0 |
Application 2: Protein-Protein Interaction (PPI) Assays
The study of protein-protein interactions is crucial for understanding cellular signaling and identifying new therapeutic targets. NanoLuc® technology offers two powerful platforms for studying PPIs in live cells: Bioluminescence Resonance Energy Transfer (BRET) and NanoBiT® complementation.
NanoBRET™ Assay for PPIs
The NanoBRET™ assay is a proximity-based assay that measures the energy transfer between a NanoLuc® luciferase donor and a fluorescently labeled acceptor.[10][11] When the two fusion proteins interact, the donor and acceptor are brought into close proximity, resulting in a BRET signal.[6][10]
Signaling Pathway: Generic PPI Detection with NanoBRET™
Protocol: NanoBRET™ PPI Assay
This protocol is a general guideline and may require optimization for specific protein pairs.
Materials:
-
HEK293 cells or other suitable cell line
-
Expression vector for Protein A fused to NanoLuc® luciferase
-
Expression vector for Protein B fused to HaloTag® or another suitable acceptor
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
-
NanoBRET® Nano-Glo® Substrate (Promega)
-
HaloTag® NanoBRET® 618 Ligand (Promega)
-
Luminometer with 460 nm and >600 nm emission filters
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-fusion and HaloTag®-fusion constructs. The optimal ratio of donor to acceptor plasmid should be determined empirically.
-
Plate the transfected cells in white, opaque assay plates and incubate for 24-48 hours.
-
-
Acceptor Labeling:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells at a final concentration of 100 nM.
-
Incubate for 2-4 hours at 37°C.
-
-
Compound Treatment (for inhibitor screening):
-
Add test compounds to the wells and incubate for the desired time.
-
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) simultaneously using a luminometer equipped with appropriate filters.[6]
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Subtract the BRET ratio of cells expressing only the donor from the raw BRET ratio of cells expressing both donor and acceptor to obtain the net BRET ratio.
-
Data Presentation: NanoBRET™ PPI Assay Results
| Compound ID | Concentration (µM) | Net BRET Ratio | % Inhibition | IC50 (µM) |
| Cmpd-002 | 0.1 | 0.08 | 15 | 1.2 |
| Cmpd-002 | 1 | 0.05 | 50 | |
| Cmpd-002 | 10 | 0.02 | 80 | |
| Positive Control | - | 0.10 | 0 | |
| Negative Control | - | 0.01 | - |
Application 3: Target Engagement Assays
Verifying that a compound binds to its intended target within a cellular context is a critical step in drug development. The NanoBRET™ Target Engagement (TE) assay is a powerful tool for quantifying compound binding to a specific protein in live cells.[12]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Protocol: NanoBRET™ Target Engagement Assay
This protocol provides a general framework for measuring the intracellular binding of a compound to a target protein.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
White, opaque 384-well assay plates
-
Test compounds
-
NanoBRET™ tracer specific for the target protein
-
NanoBRET® Nano-Glo® Substrate (Promega)
-
Luminometer with appropriate filters
Procedure:
-
Cell Plating:
-
Plate cells expressing the target-NanoLuc® fusion protein in a 384-well plate.
-
-
Compound Addition:
-
Add serial dilutions of the test compound to the wells.
-
-
Tracer Addition:
-
Add the specific NanoBRET™ tracer to the wells. The optimal tracer concentration should be determined empirically.
-
-
Incubation:
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Measure the donor (460 nm) and acceptor (>600 nm) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well.
-
Plot the BRET ratio as a function of compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
-
Data Presentation: Target Engagement Assay Results
| Target Protein | Compound ID | Cellular IC50 (µM) | Biochemical IC50 (µM) | Cell Permeability Ratio |
| Kinase A | Cmpd-003 | 0.5 | 0.1 | 5 |
| Kinase A | Cmpd-004 | 2.0 | 1.8 | 1.1 |
| Bromodomain X | Cmpd-005 | 0.08 | 0.05 | 1.6 |
Application 4: GPCR Signaling Assays
G-protein coupled receptors (GPCRs) are a major class of drug targets. NanoLuc®-based assays, particularly NanoBiT® complementation, are well-suited for studying GPCR-G protein interactions and identifying biased ligands.[13][14][15][16][17]
Signaling Pathway: GPCR-G Protein Interaction using NanoBiT®
Protocol: NanoBiT® GPCR-G Protein Interaction Assay
Materials:
-
HEK293 cells
-
Expression vector for the GPCR of interest fused to LgBiT
-
Expression vector for the G-protein subunit of interest fused to SmBiT
-
Transfection reagent
-
White, opaque 384-well plates
-
Nano-Glo® Live Cell Assay System (Promega)
-
Test ligands
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the GPCR-LgBiT and G-protein-SmBiT constructs.
-
-
Cell Plating:
-
Plate the transfected cells in 384-well plates and incubate for 24 hours.
-
-
Ligand Addition:
-
Add serial dilutions of test ligands to the wells.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate to the wells.
-
Measure luminescence over time to capture the kinetics of the interaction, or at a single endpoint.
-
Data Presentation: GPCR-G Protein Interaction Assay Results
| Ligand ID | Concentration (nM) | Luminescence Fold Change | EC50 (nM) | Pathway Bias (vs. Arrestin) |
| Ligand-A | 1 | 2.5 | 8.2 | G-protein |
| Ligand-A | 10 | 5.8 | ||
| Ligand-A | 100 | 10.2 | ||
| Ligand-B | 10 | 1.5 | 25.6 | Balanced |
| Ligand-B | 100 | 3.2 | ||
| Ligand-B | 1000 | 4.5 |
These application notes and protocols provide a starting point for implementing NanoLuc® luciferase technology in your HTS workflows. Optimization of assay conditions, such as cell number, reagent concentrations, and incubation times, is recommended for achieving the best performance for your specific application.
References
- 1. scilit.com [scilit.com]
- 2. NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening [frontiersin.org]
- 4. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enabling systematic interrogation of protein–protein interactions in live cells with a versatile ultra-high-throughput biosensor platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nano-Glo® Luciferase Assay System [promega.com]
- 8. static.igem.org [static.igem.org]
- 9. promega.com [promega.com]
- 10. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. Nanoluciferase-Based Complementation Assay to Detect GPCR-G Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. A dynamic and screening-compatible nanoluciferase-based complementation assay enables profiling of individual GPCR–G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating G-protein coupled receptor signalling with light-emitting biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to reduce background in NanoLuc assays
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your NanoLuc® assays and minimize background signal, ensuring high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in NanoLuc® assays?
High background luminescence in NanoLuc® assays can originate from several sources, including the reagents, assay components, and even the experimental setup itself. Key contributors include:
-
Reagent and Substrate Quality: Impurities in the furimazine substrate or degradation of reagents can lead to autoluminescence.[1][2]
-
Cell Culture Media Components: Certain components in cell culture media, such as phenol red and serum, can contribute to background signal.[3][4] Fetal bovine serum, in particular, has been observed to cause a notable increase in background luminescence.[3]
-
Plate Choice: The type and color of the microplate used for the assay can significantly impact background readings. White plates, while maximizing signal, can also increase background and crosstalk between wells.[5][6][7]
-
Cell Lysis and Health: Incomplete cell lysis can result in inconsistent enzyme release and higher background. Conversely, unhealthy or dying cells can release interfering substances.
-
High Reporter Expression: Excessively high expression of NanoLuc® luciferase can lead to rapid substrate depletion and a phenomenon that might be misinterpreted as high background, but is actually a very high initial signal that quickly decays.[4][8]
-
Contamination: Microbial contamination in cell cultures or reagents can produce endogenous enzymes that may react with the substrate.
Q2: How can I determine if my background signal is too high?
A good rule of thumb is to compare the signal from your experimental wells to that of your negative control wells (e.g., cells not expressing NanoLuc® or wells with media and substrate only). A high-quality assay should have a signal-to-background ratio of at least 100-fold.[9] If the signal from your negative controls is significantly above the baseline reading of the instrument, or if the signal-to-background ratio is low, your assay likely has a high background issue.
Q3: Can the furimazine substrate itself contribute to the background?
While furimazine is optimized for low autoluminescence, it is not entirely inert.[10] Spontaneous emission from the substrate can occur, although it is generally negligible.[2] The Nano-Glo® Luciferase Assay System is designed to suppress this background luminescence for maximal assay sensitivity.[4][11] However, improper storage or handling of the substrate could potentially lead to degradation and increased background.
Troubleshooting Guides
Below are specific troubleshooting guides for common issues related to high background in NanoLuc® assays. Each guide includes potential causes, recommended solutions, and detailed experimental protocols.
Issue 1: High Background Signal in Negative Control Wells
Possible Causes:
-
Autoluminescence of assay plates.
-
Contamination of reagents or media.
-
Intrinsic luminescence from media components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in negative controls.
Solutions and Protocols:
1. Optimize Your Microplate Choice:
-
Recommendation: Use opaque, white-walled plates for luminescence assays to maximize signal reflection.[5][6] However, if background from the plate itself is suspected, compare different brands of white plates, as some may have lower autoluminescence.[5] For multiplexing with fluorescence, a black plate can be used to reduce crosstalk, but be aware that this will also decrease the luminescent signal by approximately one order of magnitude.[5][7]
-
Protocol: Testing Plate Autoluminescence
-
Select two types of plates to compare (e.g., your current plate and a new opaque white plate from a different manufacturer).
-
In several wells of each plate, add the same volume of your assay buffer and furimazine substrate as you would in your experiment.
-
Do not add any cells or NanoLuc® enzyme.
-
Incubate the plates in the dark for 10 minutes to allow any phosphorescence to decay.[12]
-
Read the luminescence on your plate reader.
-
Compare the background signal from the different plates.
-
Data Presentation: Impact of Plate Color on Signal and Background
| Plate Color | Relative Luminescence Signal | Relative Background | Crosstalk | Recommended Use |
| White | High (Maximal Reflection) | Higher | Higher | Luminescence-only assays[5][6][7] |
| Black | Low (Signal Absorption) | Lower | Lower | Multiplexing with fluorescence[5][7] |
| Clear | Variable | Variable | High | Absorbance and microscopy, not ideal for luminescence |
2. Ensure Reagent and Media Quality:
-
Recommendation: Always use fresh, high-quality reagents and sterile-filtered cell culture media. Avoid repeated freeze-thaw cycles of the substrate. If contamination is suspected, discard the reagents and use a new batch.
-
Protocol: Verifying Reagent Purity
-
Prepare your Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.[4]
-
In a clean, opaque white 96-well plate, add your standard volume of assay reagent to a well.
-
In a separate well, add only the assay buffer without the furimazine substrate.
-
In a third well, add your cell culture medium.
-
Read the luminescence. The signal from all wells should be close to the instrument's baseline noise. Any significant signal indicates contamination or intrinsic luminescence.
-
Issue 2: High Variability and Background in Experimental Wells
Possible Causes:
-
Incomplete or inconsistent cell lysis.
-
Excessively high NanoLuc® expression levels.
-
Sub-optimal substrate concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background and variability in experimental wells.
Solutions and Protocols:
1. Optimize Cell Lysis:
-
Recommendation: Ensure complete and consistent cell lysis to release the NanoLuc® enzyme. The Nano-Glo® Luciferase Assay System contains an integral lysis buffer, but for some cell types, a separate lysis step may be beneficial.[4][11]
-
Protocol: Optimizing Cell Lysis
-
Plate your cells at the desired density and allow them to attach overnight.
-
Wash the cells twice with 1x PBS, being careful not to dislodge them.
-
Remove as much PBS as possible.
-
Add 1x cell lysis buffer (e.g., Passive Lysis Buffer) and incubate at room temperature for 15 minutes with occasional swirling.[13]
-
Transfer the lysate to a microcentrifuge tube and centrifuge at 12,000 x g for 15 seconds.[13]
-
Transfer the supernatant to a new tube and proceed with the NanoLuc® assay by adding the Nano-Glo® reagent.
-
2. Reduce NanoLuc® Luciferase Concentration:
-
Recommendation: Very high expression of NanoLuc® can lead to a rapid decay in the luminescent signal, which can be mistaken for high background.[4][8] To mitigate this, reduce the amount of NanoLuc® plasmid used in transfections.
-
Protocol: Titrating Plasmid DNA for Transfection
-
Perform a series of transfections using a decreasing amount of your NanoLuc® reporter plasmid (e.g., 50 ng, 25 ng, 10 ng, 5 ng, 1 ng per well of a 96-well plate).
-
Keep the total amount of transfected DNA constant by adding a carrier DNA (e.g., an empty vector) to each transfection.[4][8]
-
After the appropriate incubation time, perform the NanoLuc® assay.
-
Identify the amount of plasmid DNA that provides a robust signal without being in the non-linear range of your luminometer.
-
Data Presentation: Effect of Reducing Transfected DNA on Signal
| NanoLuc® Plasmid (ng) | Carrier DNA (ng) | Relative Luminescence Units (RLU) | Signal-to-Background Ratio |
| 50 | 0 | >1,000,000 (Saturated) | Low |
| 25 | 25 | 850,000 | Moderate |
| 10 | 40 | 400,000 | High |
| 5 | 45 | 200,000 | Very High |
| 1 | 49 | 50,000 | Excellent |
3. Optimize Substrate Concentration:
-
Recommendation: While the standard protocol provides a recommended substrate dilution, further dilution may help to reduce background without significantly impacting the signal from specific NanoLuc® activity. Dilutions of 1:200 to 1:400 have been shown to be effective.[9][14]
-
Protocol: Optimizing Furimazine Dilution
-
Prepare a serial dilution of the furimazine substrate in the Nano-Glo® buffer (e.g., 1:100, 1:200, 1:400, 1:800).
-
Perform the NanoLuc® assay on both your experimental samples and negative controls using these different substrate dilutions.
-
Calculate the signal-to-background ratio for each dilution.
-
Select the dilution that provides the highest signal-to-background ratio.
-
Signaling Pathway and Experimental Workflow Visualization:
Caption: General experimental workflow for a lytic NanoLuc® assay.
References
- 1. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized application of the secreted Nano-luciferase reporter system using an affinity purification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Nanoluciferase-Based Method for Detecting Gene Expression in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.com]
- 8. promega.com [promega.com]
- 9. NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nano-Glo® Luciferase Assay System Protocol [promega.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Frontiers | NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening [frontiersin.org]
troubleshooting low signal with NanoLuc substrate
Welcome to the Technical Support Center for NanoLuc® technologies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with low signal in your NanoLuc® luciferase assays.
Frequently Asked Questions (FAQs)
Q1: Why is my NanoLuc® signal unexpectedly low or completely absent?
A low or absent signal can stem from several factors, ranging from reagent handling to cellular expression issues. A systematic approach to troubleshooting is often the most effective way to identify the root cause.
Initial Checks:
-
Reagent Preparation: Ensure the NanoLuc® substrate was correctly reconstituted and diluted in the appropriate assay buffer as specified in the technical manual.[1][2]
-
Expression Control: Verify that your positive control (e.g., a constitutively expressing NanoLuc® vector) yields a strong signal. If the positive control fails, the issue likely lies with the assay reagents or detection method.[3]
-
Cell Viability: Confirm that the cells were viable and healthy at the time of the assay. Poor cell health can lead to reduced protein expression.
-
Luminometer Settings: Double-check that the luminometer is set correctly for luminescence detection and that the sensitivity or gain is appropriately adjusted.[1]
For a more detailed breakdown of potential issues, refer to the troubleshooting workflow diagram below.
Q2: How can I optimize my assay conditions to improve the signal?
Optimizing assay parameters can significantly boost luminescence. Key areas for optimization include the assay buffer, incubation times, and temperature.
-
Assay Buffer Composition: The buffer can have a substantial impact on signal intensity and stability. The addition of 0.1% Bovine Serum Albumin (BSA) to a PBS-based buffer has been shown to increase the luminescence signal by up to 25-fold and extend the signal half-life.[4]
-
Incubation Time: After adding the Nano-Glo® reagent, it is recommended to wait at least 3 minutes before the first reading to allow the signal to stabilize.[1] The signal is generally stable, with a half-life of approximately 120 minutes at room temperature, though this can decrease with very high enzyme concentrations due to substrate depletion.[1][5]
-
Temperature: Enzymatic reactions are temperature-dependent. Ensure all assay components and plates are equilibrated to a consistent room temperature before adding reagents and reading the signal to ensure reproducibility.[1][6]
Q3: Could my test compounds be interfering with or inhibiting the NanoLuc® enzyme?
Yes, certain chemical compounds can directly inhibit NanoLuc® luciferase or interfere with the luminescent signal.
-
Direct Inhibition: Some compound classes are known inhibitors of NanoLuc®. These include chemotypes with a phenyl-1,4-dihydropyridine core (like the drug Isradipine) and some aryl sulfonamides.[7] If you suspect inhibition, perform a control experiment by adding your compound to a purified NanoLuc® enzyme or a lysate from cells expressing NanoLuc®.
-
Signal Interference: Colored compounds can absorb the emitted light (quenching), while fluorescent compounds can lead to false positives.[8][9] It is crucial to run counter-screens without the NanoLuc® enzyme to identify such interferences.[8]
-
Cell-Permeable vs. Impermeable Inhibitors: Specific inhibitors have been developed to quench extracellular NanoLuc® signal, which is useful for assays measuring intracellular events, like NanoBRET™ Target Engagement assays.[10][11] This highlights that specific molecules can indeed block the enzyme's activity.
Q4: How can I ensure my cell lysis is efficient for intracellular NanoLuc® assays?
Inefficient cell lysis will result in incomplete release of the NanoLuc® enzyme, leading to a weaker signal.
-
Use of Lytic Reagents: The Nano-Glo® Luciferase Assay System includes an integral lysis buffer designed to be added directly to cells in culture medium.[1] Ensure you are adding a volume of reagent equal to the volume of the culture medium in the well for optimal lysis.[1]
-
Mixing: Thorough mixing after reagent addition is critical. An orbital shaker (e.g., 100 rpm for 2 minutes for a 96-well plate) can help ensure homogeneity without detaching adherent cells.[1][6]
-
Lysis Optimization for Difficult Samples: For organisms like C. elegans, physical disruption methods (e.g., vortexing with silicon carbide beads) may be necessary. However, excessive grinding can decrease the signal, so optimization of lysis time is important.[12]
Q5: What are common issues related to NanoLuc® expression vectors and transfection?
Low signal can often be traced back to problems with the expression of the NanoLuc® protein itself.
-
Vector Integrity and Sequence: Verify the integrity of your plasmid DNA. Ensure that your cloned insert (e.g., a promoter) does not contain unintentional transcriptional termination signals or an upstream open reading frame (ORF) that is out of frame with the NanoLuc® reporter gene.
-
Transfection Efficiency: Transfection efficiency varies greatly between cell lines.[1] Use a positive control vector (e.g., pNL1.1.CMV) to confirm that your cells can be transfected effectively. Also, consider using a co-transfected reporter like firefly luciferase to normalize for transfection efficiency.[5][13]
-
Promoter Strength: The choice of promoter driving NanoLuc® expression is critical. Very strong promoters like CMV can lead to extremely high expression, which can paradoxically decrease the signal half-life due to rapid substrate depletion.[1][14] For control vectors, weaker promoters like PGK or TK are often recommended.[13][15]
-
Fusion Protein Stability: While NanoLuc® itself is highly stable, fusing it to an unstable protein can lead to the degradation of the entire fusion protein, resulting in a lower signal. Consider using destabilized versions of NanoLuc® (e.g., NlucP with a PEST sequence) for studies where a tight coupling between transcriptional activity and protein level is desired.[3][16]
Q6: How should I properly handle and store the NanoLuc® substrate and assay buffer?
Improper storage and handling of reagents is a frequent cause of poor assay performance.
-
Substrate (Furimazine): Lyophilized substrate should be stored at -20°C.[5] Once reconstituted in the Nano-Glo® buffer, the complete reagent can be stored at 4°C for a short period (with <10% activity loss over 2 days), but freezing and thawing should be minimized.[1] The furimazine substrate itself is more stable in serum compared to other substrates like coelenterazine.[17]
-
Assay Buffer: The Nano-Glo® Luciferase Assay Buffer can be stored at 4°C for up to one year or at room temperature for three months. It is robust and can be frozen and thawed multiple times without a loss in performance.[1]
Q7: Are my instrument settings optimal for detecting the NanoLuc® signal?
Even with a strong biological signal, incorrect instrument settings can lead to poor data quality.
-
Dynamic Range: The NanoLuc® system produces an extremely bright signal, which can saturate the detector of some luminometers.[4] If you observe very high, flat-topped readings, you may be outside the linear dynamic range of your instrument.[1] To address this, consider reducing the amount of transfected DNA, using a weaker promoter, or diluting your samples.
-
Integration Time: For most plate readers, short integration times (0.5–1 second) are sufficient due to the high signal intensity.[4][13]
-
Plate Type: Use white, opaque-walled assay plates for luminescence assays.[6] These plates are designed to reflect light and maximize the signal output. Clear or black plates will result in a significantly reduced signal.[6]
Data and Performance Metrics
Table 1: Comparison of Luciferase Reporters
| Feature | NanoLuc® (Nluc) | Firefly (FLuc) | Renilla (RLuc) |
| Enzyme Size | 19.1 kDa[5] | 61 kDa[4][5] | 36 kDa[4] |
| Relative Brightness | ~100-150x brighter than FLuc or RLuc[5][18][19] | Baseline | ~1x |
| Substrate | Furimazine[5][20] | D-luciferin | Coelenterazine[5] |
| ATP Requirement | No[5][19] | Yes[5][19] | No[5] |
| Emission Peak (λmax) | ~460 nm[1][5] | ~560 nm | ~480 nm[5] |
| Signal Kinetics | Glow-type[5] | Flash or Glow-type | Flash-type |
Table 2: Signal Half-Life Under Various Conditions
| Condition | Approximate Signal Half-Life | Reference |
| Standard Assay (Room Temp) | >120 minutes | [1][5] |
| PBS Buffer | ~17 minutes | [4] |
| PBS + 0.1% BSA | ~60 minutes | [4] |
| Commercial Buffer | ~80 minutes | [4] |
| Commercial Buffer + 0.1% BSA | ~100 minutes | [4] |
| High Enzyme Concentration | Can be significantly decreased | [1] |
Experimental Protocols & Visualizations
Protocol 1: Standard Lytic Assay for Adherent Mammalian Cells
This protocol is for detecting intracellular NanoLuc® luciferase expressed in cells grown in a 96-well plate.
-
Cell Culture: Plate and transfect cells according to your standard procedure. Include appropriate positive (e.g., CMV promoter driving Nluc) and negative (untransfected cells) controls.
-
Equilibration: Remove the 96-well plate from the 37°C incubator and allow it to equilibrate to room temperature for 5–10 minutes. This ensures temperature consistency across the plate.[1][6]
-
Reagent Preparation: Prepare the Nano-Glo® Luciferase Assay Reagent by mixing the substrate and buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.[1]
-
Reagent Addition: Add a volume of Nano-Glo® reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[1]
-
Mixing: Place the plate on an orbital shaker and mix for 1-3 minutes to ensure complete cell lysis and a homogenous solution. Avoid splashing or creating bubbles.[6]
-
Incubation: Incubate the plate at room temperature for a minimum of 3 minutes to allow the luminescent signal to stabilize.[1]
-
Detection: Measure luminescence using a plate reader.
Caption: Workflow for a standard lytic NanoLuc® assay.
Protocol 2: Optimized In-Gel Detection of NanoLuc® Fusion Proteins
This antibody-free method allows for the detection of NanoLuc®-tagged proteins directly within a polyacrylamide gel after SDS-PAGE.
-
Sample Preparation & Electrophoresis: Lyse cells expressing the NanoLuc® fusion protein(s). Combine the lysate with SDS-PAGE loading buffer, and separate the proteins on a standard polyacrylamide gel.[21]
-
SDS Removal (Wash Steps): After electrophoresis, place the gel in a clean container.
-
Reagent Incubation: Remove the final water wash and add enough Nano-Glo® In-Gel Detection Reagent to completely submerge the gel.[21]
-
Signal Development: Allow the signal to develop for 5-15 minutes. The signal will typically increase during this time.[21]
-
Imaging: Place the gel in a chemiluminescence imager equipped with a CCD camera and capture the image. The gel should remain submerged in the reagent during imaging.
Visualizations
Caption: A logical troubleshooting workflow for low NanoLuc® signal.
Caption: The NanoLuc® reaction pathway and potential points of failure.
References
- 1. promega.com [promega.com]
- 2. youtube.com [youtube.com]
- 3. Control NanoLuc® Reporter Vector with Hygromycin Selection [promega.com]
- 4. Frontiers | NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening [frontiersin.org]
- 5. NanoLuc substrate 1 | Benchchem [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Intracellular TE Nano-Glo® Vivazine® Substrate/Extracellular NanoLuc® Inhibitor [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. biorxiv.org [biorxiv.org]
- 13. promega.com [promega.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Designing a Bioluminescent Reporter Assay: Normalization [promega.jp]
- 16. indolabutama.com [indolabutama.com]
- 17. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A versatile nanoluciferase toolkit and optimized in-gel detection method for protein analysis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buy NanoLuc substrate 2 [smolecule.com]
- 21. promega.com [promega.com]
- 22. Nano-Glo® In-Gel Detection System [promega.com]
optimizing NanoLuc substrate concentration for maximum signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize NanoLuc® substrate concentration for maximum signal intensity and stability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the NanoLuc® substrate?
A1: For most applications, the recommended starting point is a 1:100 dilution of the NanoLuc® substrate (e.g., furimazine) into the assay buffer.[1] For the Nano-Glo® Luciferase Assay System, this typically involves mixing one volume of substrate with fifty to one hundred volumes of the provided assay buffer.[1][2] This dilution provides an optimal balance between high signal intensity and low background luminescence.[1]
Q2: How should I prepare and store the NanoLuc® assay reagent?
A2: It is highly recommended to prepare the complete assay reagent (buffer + substrate) fresh for each use.[2] Once reconstituted, the reagent can lose approximately 10% of its activity within 8 hours at room temperature.[2] For short-term storage, the reconstituted reagent can be kept at 4°C with less than 10% activity loss over two days.[2] Before the experiment, ensure all assay components, including your samples, are equilibrated to room temperature to ensure optimal reaction kinetics.[1][2]
Q3: How long should I incubate the cells with the substrate before measuring the signal?
A3: After adding the NanoLuc® reagent to your cells or sample, you should wait at least 3 minutes before measuring luminescence.[2][3] For certain applications, extending the incubation to 10 minutes may be beneficial to ensure the reaction has reached a stable "glow" phase.[1]
Q4: What is the expected signal duration, and what can cause it to decrease?
A4: Under optimal conditions, the NanoLuc® reaction produces a stable, glow-type signal with a half-life of approximately 120 minutes (2 hours) at room temperature.[1][2][4] The primary factor that can significantly shorten this signal half-life is a high concentration of the NanoLuc® enzyme, which leads to rapid depletion of the furimazine substrate.[2][4]
Q5: Can I use a different buffer system for the assay?
A5: Yes, and buffer composition can have a dramatic impact on signal intensity. While the provided assay buffer is optimized for performance, studies have shown that using a buffer like PBS supplemented with 0.1% Bovine Serum Albumin (BSA) can increase the luminescence signal by up to 25-fold compared to PBS alone and significantly extend the signal half-life.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | 1. Improper Reagent Preparation: Substrate not fully dissolved or incorrect dilution. | Ensure the substrate is completely dissolved in the buffer. Prepare the reagent fresh and use the recommended 1:50 or 1:100 substrate-to-buffer ratio.[1][2] |
| 2. Low NanoLuc® Expression: Insufficient levels of the luciferase enzyme in the sample. | Verify NanoLuc® expression through an alternative method (e.g., Western blot). If expression is low, consider using an unfused NanoLuc® variant, which can accumulate to higher intracellular levels.[2] | |
| 3. Sub-optimal Assay Conditions: Incorrect buffer, temperature, or incubation time. | Equilibrate all components to room temperature before starting.[2] Optimize the buffer system; consider adding 0.1% BSA.[5] Ensure a minimum 3-minute incubation after reagent addition.[2] | |
| High Background | 1. Substrate Concentration Too High: Excess substrate can lead to non-enzymatic luminescence. | Use the recommended 1:100 dilution of substrate in the assay buffer to minimize background.[1] |
| 2. Autoluminescence from Media/Compounds: Components in the cell culture medium or test compounds may be luminescent. | Run a control with medium/compounds only (no cells) to measure background. If necessary, change the medium before adding the assay reagent. | |
| Rapid Signal Decay | 1. High NanoLuc® Concentration: The most common cause is rapid substrate depletion due to high enzyme levels.[2][4] | Reduce the amount of NanoLuc® enzyme by using fewer cells or a lower concentration of purified enzyme. This ensures the substrate is not consumed too quickly.[5] |
| 2. Sub-optimal Buffer: The buffer may not be adequately stabilizing the enzyme or reaction. | Use the manufacturer's recommended buffer or a buffer supplemented with 0.1% BSA, which has been shown to extend signal half-life.[5] | |
| Poor Reproducibility | 1. Inconsistent Pipetting: Inaccurate dispensing of cells, reagent, or compounds. | Use calibrated pipettes and ensure thorough mixing after reagent addition. For plate-based assays, using an orbital shaker can improve consistency.[2][3] |
| 2. Temperature Fluctuations: Inconsistent temperatures between wells or plates. | Allow plates to fully equilibrate to room temperature before adding reagent and reading luminescence.[2] | |
| 3. Instrument Saturation: Extremely bright signals may exceed the linear range of the luminometer. | Dilute your samples or reduce the integration time on the luminometer. Consult the instrument's manual to determine its linear dynamic range.[2][5] |
Data & Protocols
Quantitative Data Summary
Table 1: Recommended Assay Parameters
| Parameter | Recommendation | Source(s) |
| Substrate:Buffer Ratio | 1:50 to 1:100 | [1][2] |
| Incubation Time (Post-Reagent) | 3 - 10 minutes | [1][2] |
| Assay Temperature | Room Temperature | [1][2] |
Table 2: Effect of Buffer Conditions on Signal Half-Life
| Buffer Condition | Reported Signal Half-Life | Source(s) |
| Standard Nano-Glo® Assay Buffer | ~120 minutes | [2][4] |
| Phosphate-Buffered Saline (PBS) | ~17 minutes | [5] |
| PBS + 0.1% BSA | ~80 minutes | [5] |
| Nano-Glo® Buffer + 0.1% BSA | ~100 minutes | [5] |
Experimental Protocol: Optimizing Substrate Concentration
This protocol outlines a method to determine the optimal substrate concentration for your specific experimental setup.
-
Prepare NanoLuc® Enzyme Source:
-
Culture cells expressing NanoLuc® luciferase to a consistent density or prepare a purified NanoLuc® enzyme stock at a known concentration.
-
-
Prepare Serial Dilutions of Substrate:
-
Create a series of substrate dilutions in your chosen assay buffer (e.g., 1:25, 1:50, 1:100, 1:200, 1:400, 1:800). Prepare enough of each dilution for your experimental replicates.
-
-
Set Up the Assay Plate:
-
Plate an equal number of NanoLuc®-expressing cells (or an equal amount of purified enzyme) into the wells of a white, opaque microplate suitable for luminescence measurements.
-
Include "no enzyme" control wells for each substrate concentration to measure background.
-
-
Add Reagents and Incubate:
-
Measure Luminescence:
-
Measure the luminescence signal (Relative Light Units, RLU) using a plate luminometer.
-
-
Analyze Data:
-
Subtract the average background RLU (from "no enzyme" wells) from the signal RLU for each substrate concentration.
-
Plot the corrected RLU versus the substrate dilution factor. The optimal concentration is typically the lowest concentration that gives the maximal signal (the point at which the curve plateaus), as this provides the best signal-to-noise ratio and conserves substrate.
-
Visualizations
Caption: The biochemical pathway of the NanoLuc® luciferase reaction.
Caption: Experimental workflow for optimizing substrate concentration.
Caption: A decision tree for troubleshooting common NanoLuc® assay issues.
References
how to improve NanoLuc substrate stability in media
Welcome to the Technical Support Center for NanoLuc® Technologies. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of NanoLuc® substrates in cell culture media.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving NanoLuc® luciferase and its substrates.
Issue 1: Rapid Signal Decay (Signal Half-Life Shorter than Expected)
Question: My luminescent signal is decaying much faster than the expected ~120 minutes. What could be the cause and how can I fix it?
Answer: A rapid decay in the luminescent signal is a common issue that can arise from several factors, primarily related to the concentration of the NanoLuc® enzyme.
Potential Causes and Solutions:
-
High NanoLuc® Expression: Extremely high concentrations of NanoLuc® luciferase can lead to rapid depletion of the furimazine substrate, significantly shortening the signal half-life[1].
-
Solution 1: Reduce Transfection DNA: If you are performing transient transfections, decrease the amount of NanoLuc® reporter DNA used per well[1].
-
Solution 2: Use a Weaker Promoter: Switch from a strong promoter like CMV to a less active one, such as SV40 or HSV-TK, to lower the constitutive expression of NanoLuc®[1].
-
Solution 3: Dilute the Sample: For secreted NanoLuc®, you can dilute the media sample before adding the assay reagent. For intracellular assays, you can dilute the cell lysate.
-
-
Assay Temperature: While the NanoLuc® enzyme is thermally stable, reaction kinetics are temperature-dependent. Ensure all assay components and plates have equilibrated to room temperature before measuring luminescence to ensure consistent results[1].
-
Media Components: While the Nano-Glo® Assay System is robust, certain media components could potentially interfere with the reaction. The presence of serum, for instance, can enhance the rate of signal decay in live-cell experiments[2].
-
Solution: If you suspect a media component is interfering, you can perform a control experiment by assaying purified NanoLuc® enzyme in your specific medium and comparing the signal stability to a standard medium like DMEM.
-
// Nodes start [label="Start: Rapid Signal Decay Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_expression [label="Is NanoLuc® expression level very high?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_expression [label="Solutions:\n- Reduce amount of transfected DNA.\n- Use a weaker promoter (e.g., SV40).\n- Dilute cell lysate or media sample.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=4]; check_temp [label="Are assay components\nequilibrated to Room Temp?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_temp [label="Solution:\nEquilibrate plates and reagents\nto room temperature for 5-10 min\nbefore reading.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=4]; check_media [label="Is there a suspected\nmedia component interference?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_media [label="Solution:\n- Test substrate stability in your specific media.\n- Consider using extended-release substrates\n(Endurazine™, Vivazine™) for long-term assays.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=4]; end_node [label="Problem Resolved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_expression; check_expression -> solution_expression [label="Yes"]; solution_expression -> end_node; check_expression -> check_temp [label="No"]; check_temp -> solution_temp [label="No"]; solution_temp -> end_node; check_temp -> check_media [label="Yes"]; check_media -> solution_media [label="Yes"]; solution_media -> end_node; check_media -> end_node [label="No"]; } .dot Caption: Troubleshooting workflow for rapid signal decay in NanoLuc® assays.
Issue 2: Low Luminescence Signal
Question: I'm getting a very weak or no signal from my assay. What are the possible reasons?
Answer: A low signal can be frustrating and may point to issues with the reporter expression, assay reagents, or the experimental setup.
Potential Causes and Solutions:
-
Inefficient Reporter Expression: The most common cause of a low signal is a low concentration of the NanoLuc® enzyme.
-
Solution: Verify the expression of your NanoLuc® fusion protein by an independent method, such as Western blotting or by using the Nano-Glo® In-Gel Detection System[3]. For transient transfections, optimize the transfection efficiency.
-
-
Improper Reagent Preparation or Storage: The Nano-Glo® Luciferase Assay Reagent should be prepared fresh for each use[1]. The substrate itself is sensitive to long-term storage conditions.
-
Incorrect Assay Protocol: Deviating from the recommended protocol can lead to suboptimal results.
Frequently Asked Questions (FAQs)
Q1: What is the typical signal half-life of the standard Nano-Glo® assay?
The Nano-Glo® Luciferase Assay System provides a glow-type signal with a half-life of approximately 120 minutes in commonly used tissue culture media at room temperature[1][4]. However, this can be significantly shorter if the concentration of NanoLuc® enzyme is very high[1].
Q2: How should I store the Nano-Glo® substrate and buffer?
Both the Nano-Glo® Luciferase Assay Substrate and the Nano-Glo® Luciferase Assay Buffer should be stored at –20°C. The buffer can be stored at 4°C for up to a year or at room temperature for 3 months. The substrate can be stored at 4°C for up to two weeks[1]. It is recommended to prepare the final reconstituted reagent fresh for each experiment[1].
Q3: My experiment requires measurements over several hours or days. Is the standard substrate suitable?
For long-term kinetic studies, the standard furimazine substrate may not be ideal due to its signal decay. Promega offers extended-release substrates, Nano-Glo® Endurazine™ and Nano-Glo® Vivazine™ , which are designed for live-cell assays lasting several hours to days[2][5]. These substrates are converted by cellular esterases into furimazine over time, providing a more stable and prolonged signal[2][5].
Q4: Are there newer substrates available that are more stable or soluble than the original furimazine?
Yes, research has led to the development of furimazine analogs with improved properties for in vivo and demanding in vitro applications. These include:
-
Hydrofurimazine (HFz): Offers enhanced aqueous solubility compared to furimazine, allowing for higher effective doses in animal models[6].
-
Fluorofurimazine (FFz): Demonstrates even greater solubility and results in a brighter in vivo signal than hydrofurimazine[6][7]. These newer substrates have also shown improved stability in the presence of serum[6].
Q5: Does the secreted NanoLuc® protein remain stable in culture media?
Yes, the secreted form of NanoLuc® (secNluc) is extremely stable. It has a measured protein half-life of more than four days at 37°C in cell culture medium[1][8]. This allows for flexibility in experimental design, as media samples can be collected and stored for later analysis if necessary.
Data Summary Tables
Table 1: Comparison of Different NanoLuc® Substrates
| Substrate | Key Characteristics | Typical Use Case | Signal Half-Life | Relative Brightness |
| Furimazine | Standard substrate, high initial brightness. | Routine endpoint and short-term kinetic assays. | ~2 hours[1][4] | High |
| Endurazine™ | Extended-release, highest signal stability. | Long-term live-cell kinetic studies (>3 hours). | Up to 72 hours[5] | Lower initial signal |
| Vivazine™ | Extended-release, balanced brightness & stability. | Intermediate-term live-cell kinetic studies. | Longer than furimazine, shorter than Endurazine™[5] | Higher than Endurazine™ |
| Hydrofurimazine | Improved aqueous solubility and stability. | In vivo imaging, deep tissue studies. | Improved over furimazine[6] | High |
| Fluorofurimazine | Highest aqueous solubility and brightness in vivo. | Sensitive in vivo imaging, tracking cell populations. | Improved over furimazine[6] | Very High[7] |
Table 2: Stability of NanoLuc® Components Under Various Conditions
| Component | Condition | Stability/Half-Life | Reference |
| secNluc Protein | In culture media at 37°C | > 4 days | [1][8] |
| Nluc Protein (intracellular) | In cells | > 6 hours | [1] |
| NlucP Protein (destabilized) | In cells | ~10-30 minutes | [1] |
| Reconstituted Reagent | At room temperature | ~10% activity loss in 8 hours | [1] |
| Reconstituted Reagent | At 4°C | <10% activity loss over 2 days | [1] |
| Furimazine Substrate | Stored at 4°C | Up to 2 weeks | [1] |
| Nano-Glo® Buffer | Stored at 4°C | 1 year | [1] |
Experimental Protocols
Protocol 1: Standard Nano-Glo® Luciferase Assay for Secreted NanoLuc®
This protocol is adapted from the Nano-Glo® Luciferase Assay System Technical Manual[1].
Materials:
-
Cells expressing secreted NanoLuc® (secNluc) in a multi-well plate.
-
Nano-Glo® Luciferase Assay Substrate (stored at -20°C).
-
Nano-Glo® Luciferase Assay Buffer (stored at -20°C or 4°C).
-
White, opaque multi-well plates suitable for luminescence measurements.
-
Luminometer.
Method:
-
Equilibrate Components: Remove the cell plate from the incubator and allow it to equilibrate to room temperature for 5-10 minutes. Thaw the Nano-Glo® Luciferase Assay Buffer if frozen.
-
Prepare Assay Reagent: Prepare the required volume of Nano-Glo® Luciferase Assay Reagent fresh. Combine one volume of the Substrate with 50 volumes of the Buffer (1:50 ratio). For example, add 200 µL of Substrate to 10 mL of Buffer. Mix by inverting the tube.
-
Sample Collection: Carefully remove an aliquot of culture medium (e.g., 20 µL) from each well without disturbing the cell monolayer. Transfer the aliquot to a well in a white, opaque assay plate.
-
Add Reagent: Add a volume of the prepared Assay Reagent to each well equal to the volume of the medium sample (e.g., add 20 µL of reagent to 20 µL of medium).
-
Incubate: Mix the plate gently on an orbital shaker for 30 seconds. Incubate at room temperature for at least 3 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Measure the light output using a luminometer.
Protocol 2: Assessing NanoLuc® Substrate Stability in Cell Culture Media
This protocol provides a framework for testing how your specific cell culture medium affects substrate stability.
Materials:
-
Your specific cell culture medium (test medium) and a control medium (e.g., DMEM).
-
Nano-Glo® Luciferase Assay Reagent (prepared as in Protocol 1).
-
Purified NanoLuc® enzyme.
-
Luminometer.
Method:
-
Prepare Substrate-Media Mix: In separate tubes, mix the prepared Nano-Glo® Assay Reagent 1:1 with your test medium and the control medium. For example, mix 500 µL of reagent with 500 µL of medium.
-
Incubate at 37°C: Place these tubes in a 37°C incubator. This mimics the conditions of a live-cell experiment.
-
Time-Course Sampling: At various time points (e.g., 0, 30, 60, 90, 120, 180 minutes), take an aliquot (e.g., 50 µL) from each tube.
-
Measure Activity: To each aliquot, add a small, constant amount of purified NanoLuc® enzyme. Immediately mix and measure the luminescence. The resulting signal is proportional to the amount of active substrate remaining in the medium at that time point.
-
Analyze Data: Plot the luminescence signal against time for both your test medium and the control medium. A faster decline in the signal for your test medium indicates that it reduces substrate stability compared to the control.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Nano-Glo® Luciferase Assay System [promega.sg]
- 5. Nano-Glo® Extended Live Cell Substrates [promega.com]
- 6. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorofurimazine, a novel NanoLuc substrate, enhances real-time tracking of influenza A virus infection without altering pathogenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NanoLuc® Fusions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the small NanoLuc® (Nluc) tag while minimizing steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is NanoLuc® luciferase, and why is it preferred for creating fusion proteins?
NanoLuc® luciferase is a small, 19.1 kDa monomeric enzyme engineered from a deep-sea shrimp, making it significantly smaller than other common luciferases like Renilla (36 kDa) and Firefly (61 kDa).[1] Its compact size makes it less likely to cause steric hindrance, which can interfere with the normal function, localization, and interaction of the protein of interest.[1] Additionally, NanoLuc® is approximately 150 times brighter than Firefly or Renilla luciferases, allowing for detection at very low expression levels, which further minimizes the impact on cellular processes.[2]
Q2: How can I minimize steric hindrance when creating a NanoLuc® fusion protein?
Minimizing steric hindrance is crucial for maintaining the natural function of your protein of interest. Here are key strategies:
-
Optimize Fusion Orientation (N- vs. C-terminus): The location of the NanoLuc® tag (N- or C-terminus) can significantly impact the function and localization of the fusion protein. It is recommended to create and test both N-terminal and C-terminal fusion constructs to determine which orientation is optimal for your specific protein.[3][4]
-
Incorporate a Flexible Linker: Inserting a flexible linker between your protein of interest and the NanoLuc® tag can provide spatial separation, allowing both domains to fold and function independently.[5][6]
-
Vary Linker Length: The optimal linker length can vary depending on the specific proteins. Testing a few different linker lengths (e.g., short, medium, and long flexible linkers) can help identify the ideal separation distance.[7][8]
Q3: What type of linkers are recommended for NanoLuc® fusion proteins?
Flexible linkers are most commonly used to ensure independent folding and function of the fusion partners.
-
Glycine-Serine (GS) Linkers: These are the most popular flexible linkers due to the small size and flexibility of glycine and the hydrophilicity of serine. A common example is (GGGGS)n, where 'n' can be varied to adjust the length.[6]
-
Rigid Linkers: In some cases, a more rigid linker, such as an alpha-helical linker with a sequence like (EAAAK)n, may be beneficial to maintain a fixed distance and orientation between the domains.[6][9]
Q4: Can the NanoLuc® tag affect the expression or solubility of my protein?
In many cases, the small and stable nature of NanoLuc® can actually enhance the expression and solubility of the fusion protein.[10] However, as with any fusion tag, the effect on expression is protein-dependent and should be empirically tested.
Troubleshooting Guide
Problem 1: Low or no luminescent signal.
| Possible Cause | Troubleshooting Steps |
| Poor expression of the fusion protein | - Verify protein expression using an alternative method, such as Western blot with an antibody against your protein of interest or the NanoLuc® tag. - Optimize transfection or transduction conditions. - Use a stronger promoter to drive expression.[11] - Check for codon bias and use a codon-optimized NanoLuc® sequence for your expression system.[12] |
| Inhibition of NanoLuc® activity | - Ensure that your cell culture medium or lysis buffer does not contain components that could inhibit luciferase activity. - Test for inhibition by assaying a purified NanoLuc® control protein in your experimental buffer. |
| Incorrect protein folding leading to non-functional luciferase | - Re-evaluate the fusion orientation (N- vs. C-terminus). - Test different linker sequences and lengths to improve folding. |
| Sub-optimal assay conditions | - Ensure the Nano-Glo® substrate has been stored correctly and is not expired. - Allow the plate and reagents to equilibrate to room temperature before adding the substrate.[13] - Optimize the integration time on your luminometer to capture the signal effectively.[14] |
| Instrument settings not optimized | - Ensure your luminometer is set to detect the full spectrum of emitted light, as filters are generally not required for luciferase assays.[15] - Check that the instrument's dynamic range is appropriate for your signal intensity to avoid saturation or missing low-level signals.[14] |
Problem 2: Fusion protein shows incorrect localization or altered function.
| Possible Cause | Troubleshooting Steps |
| Steric hindrance from the NanoLuc® tag | - Test the alternative fusion orientation (N- vs. C-terminus).[3] - Introduce or lengthen a flexible linker between your protein and the NanoLuc® tag.[6][12] |
| The tag is masking a critical functional or localization domain | - Perform a literature search to identify known localization signals or interaction domains at the termini of your protein of interest. - Consider internal tagging within a flexible loop of your protein, though this is a more complex approach.[12] |
| Overexpression artifact | - Titrate the amount of plasmid DNA used for transfection to achieve lower, more physiologically relevant expression levels.[16] - Use a weaker promoter to drive the expression of the fusion protein.[11] |
Quantitative Data
Table 1: Comparison of Common Luciferase Reporters
| Property | NanoLuc® (Nluc) | Renilla Luciferase (Rluc) | Firefly Luciferase (Fluc) |
| Size | 19.1 kDa[1] | 36 kDa | 61 kDa |
| Relative Brightness | +++ (Approx. 150x brighter than Fluc/Rluc)[2] | + | + |
| Approx. Protein Half-life | >6 hours[17] | 3 hours | 3 hours* |
| ATP Requirement | No[1] | No | Yes |
| Extracellular Compatibility | Yes** | Yes | No |
| Orthogonality | Firefly[17] | Firefly | NanoLuc® and Renilla |
*Destabilized versions are available for a shorter half-life.[17] **Secreted versions are available.[17]
Experimental Protocols
Protocol 1: Optimizing Fusion Protein Orientation and Linker Length
-
Vector Construction:
-
Clone your gene of interest into NanoLuc® expression vectors to create four constructs:
-
N-terminal fusion with a short flexible linker (e.g., GGSGGS).
-
C-terminal fusion with a short flexible linker.
-
N-terminal fusion with a long flexible linker (e.g., (GGGGS)3).
-
C-terminal fusion with a long flexible linker.
-
-
-
Expression:
-
Transfect each construct into your cell line of choice. Include a vector expressing NanoLuc® alone as a positive control for luminescence and an empty vector as a negative control.
-
-
Luminescence Assay:
-
48 hours post-transfection, lyse the cells and measure NanoLuc® activity using the Nano-Glo® Luciferase Assay System according to the manufacturer's protocol.
-
-
Functional Assay:
-
Perform a relevant functional assay for your protein of interest (e.g., enzymatic assay, protein-protein interaction assay, or imaging for localization) for each of the four fusion constructs.
-
-
Analysis:
-
Compare the luminescence signal and the functional activity of the four constructs. The optimal construct will have a robust luminescent signal while retaining the normal function and/or localization of the protein of interest.
-
Visualizations
Caption: Workflow for optimizing NanoLuc® fusion constructs.
Caption: Example signaling pathway using NanoLuc® fusions.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Comparative Analysis of NanoLuc Luciferase and Alkaline Phosphatase Luminescence Reporter Systems for Phage-Based Detection of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. FES-NanoLuc® Fusion Vector [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nsfc.gov.cn [nsfc.gov.cn]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Design of helical linkers for fusion proteins and protein-based nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoluciferase as a novel quantitative protein fusion tag: Application for overexpression and bioluminescent receptor-binding assays of human leukemia inhibitory factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. promega.com [promega.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Measuring Intracellular Protein Lifetime Dynamics Using NanoLuc® Luciferase [promega.com]
- 17. Choosing a Luciferase Reporter Assay | A Guide to Luciferase Reporter Assays [worldwide.promega.com]
best practices for mixing NanoLuc substrate and buffer
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution of their experiments involving NanoLuc® luciferase.
Frequently Asked Questions (FAQs)
Q1: What is the correct ratio for mixing NanoLuc® substrate and buffer?
A1: To prepare the Nano-Glo® Luciferase Assay Reagent, you should combine one volume of the Nano-Glo® Luciferase Assay Substrate with 50 volumes of the Nano-Glo® Luciferase Assay Buffer.[1] For instance, to make 10 ml of the assay reagent, add 200 µl of the substrate to 10 ml of the buffer.[1]
Q2: What are the proper storage conditions for the NanoLuc® substrate and buffer?
A2: Both the Nano-Glo® Luciferase Assay Substrate and the Nano-Glo® Luciferase Assay Buffer should be stored at -20°C. The buffer can be stored at 4°C for up to one year or at room temperature for up to three months. The substrate is stable for up to two weeks when stored at 4°C. It is recommended to avoid thawing the components at temperatures exceeding 25°C.[1]
Q3: How stable is the reconstituted Nano-Glo® Luciferase Assay Reagent?
A3: It is highly recommended to prepare the Nano-Glo® Luciferase Assay Reagent fresh for each use.[1] Once reconstituted, the reagent's activity will decrease over time. The stability of the reconstituted reagent is summarized in the table below.
Q4: Can I use the Nano-Glo® Luciferase Assay Reagent for both intracellular and secreted NanoLuc®?
A4: Yes, the Nano-Glo® Luciferase Assay Reagent contains an integral lysis buffer, making it suitable for direct use on cells expressing NanoLuc® luciferase intracellularly or for measuring secreted NanoLuc® in the culture medium.[1][2]
Troubleshooting Guides
Low or No Luminescent Signal
Problem: The luminescent signal is much lower than expected or absent.
| Possible Cause | Troubleshooting Steps |
| Incorrect Reagent Preparation | Ensure the substrate and buffer were mixed at the correct 1:50 ratio. Verify that the components were properly thawed and mixed before use. |
| Improper Storage | Confirm that the substrate and buffer were stored at the recommended -20°C. Avoid multiple freeze-thaw cycles of the substrate. |
| Degraded Reagent | Prepare fresh Nano-Glo® Luciferase Assay Reagent for each experiment, as the reconstituted reagent loses activity over time.[1] |
| Low NanoLuc® Expression | For transient transfections, optimize transfection efficiency. For stable cell lines, verify the expression level of NanoLuc® protein. Consider using a vector with unfused NanoLuc® for maximal brightness, as it has a long intracellular half-life (>6 hours).[1] |
| Presence of Inhibitors | Certain compounds in your test samples may inhibit the NanoLuc® enzyme. Common inhibitors include compounds with a phenyl-1,4-dihydropyridine core or an aryl sulfonamide scaffold.[3][4] If inhibition is suspected, perform a control experiment with purified NanoLuc® enzyme and the potential inhibitor. |
| Incorrect Assay Protocol | Ensure that the volume of the assay reagent added is equal to the volume of the cell culture medium in the well.[1] Allow for the recommended 3-minute incubation period after reagent addition before measuring luminescence.[1] |
High Luminescent Signal
Problem: The luminescent signal is saturated or too high for the instrument's linear range.
| Possible Cause | Troubleshooting Steps |
| High NanoLuc® Expression | Reduce the amount of plasmid DNA used for transfection. If using a stable cell line, you may need to select a clone with a lower expression level. |
| Substrate Depletion | At extremely high enzyme concentrations, the furimazine substrate can be rapidly depleted, leading to a shorter signal half-life.[1] If a reduced signal half-life is observed, it indicates a very high NanoLuc® concentration. |
| Sample Dilution | Dilute the cell lysate or culture medium containing the NanoLuc® enzyme before adding the assay reagent. |
| Instrument Settings | Reduce the integration time or gain settings on the luminometer. |
| Plate Type | If the signal is excessively high, consider using a black opaque-walled plate to absorb some of the emitted light.[5] |
Quantitative Data Summary
The stability of the reconstituted Nano-Glo® Luciferase Assay Reagent and the signal half-life under different conditions are critical for experimental planning and data interpretation.
| Parameter | Condition | Value |
| Reconstituted Reagent Stability | Room Temperature | 10% activity loss in ~8 hours; 50% activity loss in ~2 days[1] |
| 4°C | <10% activity loss over 2 days[1] | |
| Signal Half-Life | Standard Assay Conditions | Approximately 120 minutes[1][6] |
| High NanoLuc® Concentration | Can be significantly reduced due to substrate depletion[1] | |
| Secreted NanoLuc® in Medium | > 4 days at 37°C[1] |
Experimental Protocols
Protocol: Preparation of Nano-Glo® Luciferase Assay Reagent and Measurement
This protocol outlines the essential steps for preparing the assay reagent and performing a luminescence measurement.
-
Equilibrate Components: Remove the Nano-Glo® Luciferase Assay Substrate and Buffer from -20°C storage. Allow them to equilibrate to room temperature before mixing. Thaw the buffer completely, ensuring the temperature does not exceed 25°C.[1]
-
Prepare Assay Reagent: In a clean tube, combine 1 volume of Nano-Glo® Luciferase Assay Substrate with 50 volumes of Nano-Glo® Luciferase Assay Buffer. Mix gently by inversion or pipetting. For example, add 200 µl of substrate to 10 ml of buffer.
-
Sample Preparation: If using cultured cells, ensure the plate is equilibrated to room temperature for 5-10 minutes before adding the reagent.[1]
-
Reagent Addition: Add a volume of the prepared Nano-Glo® Luciferase Assay Reagent equal to the volume of the culture medium in each well. For a 96-well plate, this is typically 100 µl of reagent added to 100 µl of medium.[1]
-
Incubation: Incubate the plate at room temperature for at least 3 minutes to allow for cell lysis and the luminescent reaction to stabilize.[1]
-
Measurement: Measure the luminescence using a plate reader.
Visualizations
Experimental Workflow for NanoLuc® Assay
The following diagram illustrates the standard workflow for performing a NanoLuc® luciferase assay, from reagent preparation to data acquisition.
Caption: Standard workflow for the NanoLuc® luciferase assay.
References
- 1. promega.com [promega.com]
- 2. Nano-Glo® Luciferase Assay System Protocol [promega.sg]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Figure 4: [Example NanoLuc inhibitors. Common chemotypes...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Nano-Glo® Luciferase Assay System [promega.com]
Technical Support Center: The Effect of Temperature on NanoLuc® Assay Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature on NanoLuc® luciferase assay performance. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to temperature during your NanoLuc® experiments.
| Problem | Possible Cause | Solution |
| Low Luminescent Signal | Suboptimal Assay Temperature: NanoLuc® luciferase activity is temperature-dependent. Performing the assay at temperatures significantly below the optimal range can lead to reduced enzyme activity. | Ensure all assay components, including the cell plate and Nano-Glo® reagent, are equilibrated to a consistent room temperature (20-25°C) before mixing.[1][2][3] Avoid adding cold reagents directly to cells. |
| Enzyme Instability at High Temperatures: Although NanoLuc® is thermally stable, prolonged exposure to temperatures above its melting point (Tm) will cause irreversible denaturation and loss of activity. | Maintain a consistent temperature throughout the assay. For most applications, room temperature is ideal. If elevated temperatures are necessary for your experimental design, consider using the more thermostable tsNluc variant.[4] | |
| High Well-to-Well Variability | Temperature Gradients Across the Plate: Inconsistent temperatures across the assay plate can lead to variable enzyme kinetics in different wells, resulting in high variability in your data.[5] | Allow the entire plate to equilibrate to room temperature for 5-10 minutes after removing it from the incubator.[1][3] Ensure the plate reader's incubation temperature is consistent with the assay temperature.[6] |
| Inconsistent Reagent Temperatures: Adding reagents at different temperatures to various wells can introduce variability. | Pre-warm or cool all reagents to the intended assay temperature before addition to the plate. | |
| Rapid Signal Decay | Increased Enzyme Kinetics at Higher Temperatures: Elevated temperatures can increase the rate of the enzymatic reaction, leading to faster depletion of the furimazine substrate and a shorter signal half-life.[7] | Perform the assay at room temperature to ensure a stable, glow-type signal with a longer half-life (typically >2 hours).[1][7] If high temperatures are required, be prepared to measure luminescence shortly after reagent addition. |
| Unexpected Decrease in Signal Over Time | Substrate Instability at Elevated Temperatures: While the furimazine substrate is relatively stable, prolonged incubation at high temperatures can lead to degradation, reducing the available substrate for the luminescent reaction.[2][8] | Prepare the reconstituted Nano-Glo® reagent fresh and use it within the recommended time frame. Store the substrate and buffer at the recommended temperatures (-20°C for long-term storage).[1] For extended assays at 37°C, be aware of potential substrate degradation over time.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a NanoLuc® assay?
A1: For most applications, NanoLuc® assays perform optimally at a consistent ambient room temperature, typically between 20-25°C.[2] This range provides a balance of strong signal intensity and a stable, long-lasting luminescent signal.[1][7]
Q2: How stable is NanoLuc® luciferase at different temperatures?
A2: NanoLuc® luciferase is a highly thermostable enzyme. It has a melting temperature (Tm) of approximately 60°C (140°F).[1] It retains activity after incubation at 55°C for 30 minutes.[9] For experiments requiring even higher temperature stability, a thermostable variant (tsNluc) with a Tm of 87°C is available.[4]
Q3: Can I perform NanoLuc® assays at 37°C?
A3: Yes, NanoLuc® assays can be performed at 37°C, and the secreted form of NanoLuc® (secNLuc) is stable in cell culture media at this temperature for over four days.[10] However, be aware that at 37°C, the enzymatic reaction rate will be faster, which may lead to a more rapid decay of the luminescent signal due to quicker substrate consumption.[7] For endpoint assays, ensure consistent timing of measurements.
Q4: How does temperature affect the Nano-Glo® substrate (furimazine)?
A4: The Nano-Glo® Luciferase Assay Buffer can be stored at 4°C for a year or at room temperature for three months. The furimazine substrate is best stored at -20°C but can be kept at 4°C for up to two weeks.[1] The reconstituted Nano-Glo® reagent (buffer and substrate mixed) will lose about 10% of its activity in approximately 8 hours at room temperature.[1] Some studies indicate that certain furimazine analogs show enhanced stability at 37°C.[8]
Q5: My lab experiences significant temperature fluctuations. How can I minimize the impact on my NanoLuc® assays?
A5: To minimize the effects of fluctuating ambient temperatures, it is crucial to maintain a consistent temperature for all components and during the measurement phase.[5] Allow plates and reagents to equilibrate to the temperature of the luminometer before starting the assay.[6] Using a temperature-controlled plate reader can also help ensure consistency.
Quantitative Data Summary
The following table summarizes the thermal stability of NanoLuc® luciferase.
| Parameter | Value | Reference |
| Melting Temperature (Tm) | ~60°C | [1] |
| Activity Retention | Retains activity after 30 min at 55°C | [9] |
| Optimal Temperature Range | 20-25°C | [2] |
| Thermostable Variant (tsNluc) Tm | 87°C | [4] |
Experimental Protocols
Protocol for Assessing the Effect of Temperature on NanoLuc® Assay Performance
This protocol outlines a method to determine the optimal temperature for your specific NanoLuc® assay conditions.
Materials:
-
Cells expressing NanoLuc® luciferase
-
Nano-Glo® Luciferase Assay System (Buffer and Substrate)
-
Temperature-controlled plate reader or water baths/incubators set to desired temperatures
-
White, opaque 96-well assay plates
Methodology:
-
Cell Plating: Seed cells expressing NanoLuc® luciferase in a 96-well plate at a desired density and culture overnight.
-
Temperature Equilibration:
-
Prepare the Nano-Glo® Assay Reagent according to the manufacturer's instructions and divide it into aliquots.
-
Place aliquots of the reagent and the cell plate(s) in incubators or water baths set to a range of temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 42°C).
-
Allow the plates and reagents to equilibrate to the respective temperatures for at least 30 minutes.
-
-
Reagent Addition:
-
Working quickly, add a volume of the temperature-equilibrated Nano-Glo® Assay Reagent to each well equal to the volume of the culture medium.
-
-
Incubation: Incubate the plates at their respective temperatures for 3 minutes to allow for cell lysis and signal stabilization.
-
Luminescence Measurement:
-
Measure the luminescence of each plate using a plate reader. If the plate reader is not temperature-controlled, measure immediately after the 3-minute incubation.
-
For kinetic analysis, take readings at regular intervals (e.g., every 5 minutes for 1 hour) to assess signal stability at each temperature.
-
-
Data Analysis: Plot the relative light units (RLU) against temperature to determine the optimal temperature for signal intensity. For kinetic data, plot RLU over time for each temperature to assess signal decay.
Visualizations
Caption: Experimental workflow for temperature effect assessment.
Caption: Troubleshooting logic for NanoLuc® assay temperature issues.
References
- 1. promega.com [promega.com]
- 2. Buy NanoLuc substrate 2 [smolecule.com]
- 3. static.igem.org [static.igem.org]
- 4. biorxiv.org [biorxiv.org]
- 5. promega.com [promega.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. NanoLuc substrate 1 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
avoiding substrate depletion in kinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid substrate depletion in their kinetic studies.
Troubleshooting Guide
Problem: My reaction rate is decreasing over time.
This is a common observation in enzyme kinetics and can often be attributed to substrate depletion. As the enzyme converts the substrate to the product, the substrate concentration decreases, leading to a slower reaction rate.
Possible Causes and Solutions:
| Cause | Solution |
| Substrate Depletion | Ensure that the initial substrate concentration is significantly higher than the Michaelis constant (Km) of the enzyme. A general guideline is to use a substrate concentration that is at least 10-20 times the Km. This ensures the enzyme is saturated with the substrate, and the reaction rate is maximal (Vmax) and independent of the substrate concentration for a longer duration.[1] |
| Product Inhibition | The product of the enzymatic reaction may be inhibiting the enzyme's activity. To check for this, you can measure the initial reaction rates in the presence of varying concentrations of the product. If inhibition is observed, consider using a lower enzyme concentration or a method to remove the product as it is formed. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions (e.g., temperature, pH). This can lead to a decrease in active enzyme concentration over time. To assess enzyme stability, incubate the enzyme under the assay conditions without the substrate and measure its activity at different time points. |
Frequently Asked Questions (FAQs)
Q1: What is substrate depletion in the context of enzyme kinetics?
Substrate depletion occurs when the concentration of the substrate decreases significantly during the course of an enzymatic reaction. This leads to a decrease in the reaction velocity, as the enzyme's active sites are no longer saturated with the substrate.[2][3] Accurate kinetic measurements, especially for determining parameters like Km and Vmax, rely on maintaining a constant substrate concentration during the initial phase of the reaction.[1][4]
Q2: What are the consequences of substrate depletion in kinetic studies?
Substrate depletion can lead to several issues:
-
Underestimation of the initial reaction rate (V₀): If the substrate concentration changes significantly during the measurement period, the observed rate will not be the true initial rate.[5]
-
Inaccurate determination of kinetic parameters: Michaelis-Menten kinetics assume that the substrate concentration is constant during the initial velocity measurement.[4] Substrate depletion violates this assumption, leading to incorrect Km and Vmax values.
-
Non-linear progress curves: The plot of product formation versus time will curve downwards as the substrate is consumed, making it difficult to determine the initial linear rate.[5]
Q3: How can I avoid substrate depletion in my experiments?
The primary strategy to avoid substrate depletion is to measure the initial velocity of the reaction. This is the rate of the reaction at the very beginning, where only a small fraction (typically less than 10%) of the substrate has been consumed.[5]
Here are key experimental considerations:
| Parameter | Recommendation | Rationale |
| Substrate Concentration | Use a substrate concentration well above the Km (e.g., >10-20 times Km).[1] | To ensure the enzyme is saturated and operating at Vmax, making the reaction rate independent of small changes in substrate concentration. |
| Enzyme Concentration | Use a low enzyme concentration. | To ensure that the substrate is in large excess relative to the enzyme concentration and that the reaction proceeds at a measurable rate.[6] |
| Reaction Time | Keep the reaction time short. | To measure the reaction rate before a significant amount of substrate is consumed. |
Q4: What is "progress curve analysis," and how can it help?
Progress curve analysis is a method where the entire time course of the reaction (product formation or substrate depletion over time) is monitored and fitted to an integrated form of the Michaelis-Menten equation.[7][8][9] This approach can be advantageous as it utilizes all the data from a single experiment, rather than just the initial linear portion.[7] It can be particularly useful when the initial rate is too fast to measure accurately or when substrate depletion is unavoidable.[4] However, it requires more complex data analysis and mathematical modeling.[7]
Experimental Protocols
Protocol 1: Determining Initial Velocity to Avoid Substrate Depletion
-
Determine the Michaelis Constant (Km): If the Km of your enzyme for the substrate is unknown, you must first determine it experimentally. This is typically done by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Optimize Substrate Concentration: Based on the determined Km, prepare a stock solution of your substrate at a concentration that is at least 10-20 times the Km.
-
Enzyme Titration: Perform a series of reactions with a fixed, high concentration of the substrate and varying concentrations of the enzyme. The goal is to find an enzyme concentration that results in a linear rate of product formation for a reasonable period (e.g., 5-10 minutes).
-
Time Course Experiment: Using the optimized enzyme and substrate concentrations, set up a reaction and take measurements of product formation (or substrate consumption) at multiple time points (e.g., every minute for 10 minutes).
-
Plot and Analyze Data: Plot the product concentration as a function of time. The initial velocity (V₀) is the slope of the initial linear portion of this curve. Ensure that you are using data points from the region where less than 10% of the substrate has been consumed.[5]
Visualizations
References
- 1. Untitled Document [ucl.ac.uk]
- 2. Enzyme Kinetics [moodle2.units.it]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Uses and misuses of progress curve analysis in enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-institut.de [beilstein-institut.de]
- 9. Enzyme kinetic studies from progress curves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NanoLuc Substrate Bioavailability for In Vivo Imaging
Welcome to the technical support center for improving the bioavailability of NanoLuc® substrates in preclinical in vivo imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize their bioluminescence imaging studies.
Troubleshooting Guides
This section addresses common issues encountered during in vivo imaging experiments with NanoLuc® luciferase and its substrates.
Problem 1: Weak or No Bioluminescent Signal
Possible Causes:
-
Poor Substrate Bioavailability: The substrate may not be reaching the NanoLuc®-expressing cells in sufficient concentrations. This is a known limitation of the original furimazine substrate due to its low aqueous solubility.[1][2][3][4][5]
-
Suboptimal Substrate Dose: The amount of substrate administered may be insufficient to produce a robust signal.
-
Incorrect Administration Route: The route of injection can significantly impact the kinetics and intensity of the bioluminescent signal.[6][7]
-
Timing of Imaging: Imaging may not be performed at the peak of signal emission.
-
Low Reporter Expression: The expression levels of NanoLuc® luciferase in the target cells or tissues might be too low.
Solutions:
-
Switch to a High-Bioavailability Substrate: Consider using newer, more soluble furimazine analogs like hydrofurimazine (HFz) or fluorofurimazine (FFz).[1][2][3][8] These substrates have enhanced aqueous solubility, allowing for higher dosing and resulting in brighter and more sustained signals in vivo.[1][9]
-
Optimize Substrate Dose: Titrate the substrate concentration to find the optimal dose for your experimental model. For example, FFz can be safely administered at higher doses than furimazine, leading to significantly improved light output.[1]
-
Select the Appropriate Administration Route: The choice between intravenous (i.v.) and intraperitoneal (i.p.) injection affects signal kinetics. I.v. administration generally leads to a more rapid and intense peak signal, while i.p. injection may result in a more sustained but less intense signal.[6][7]
-
Determine Peak Signal Time: Perform a time-course experiment to identify the optimal imaging window after substrate administration for your specific model and administration route.
-
Confirm Reporter Expression: Validate the expression of NanoLuc® luciferase in your cells or tissues using in vitro assays before proceeding with in vivo experiments.
Problem 2: Signal is Bright Initially but Fades Too Quickly
Possible Causes:
-
Rapid Substrate Metabolism and Clearance: The substrate may be quickly metabolized and cleared from circulation.
-
"Flash" Kinetics of the Substrate: Some substrate formulations lead to a rapid burst of light that is not sustained.
Solutions:
-
Use a Substrate with Prolonged Signal Kinetics: Hydrofurimazine (HFz) has been shown to provide a more prolonged and intense signal compared to furimazine, making it suitable for longitudinal studies.[1]
-
Consider an Extended-Release Formulation: Formulating the substrate with excipients like Poloxamer-407 can lead to a more sustained release and a longer-lasting signal.[10]
-
Optimize the Administration Route: Intraperitoneal (i.p.) injection may provide a more sustained release profile compared to intravenous (i.v.) injection.[7]
Problem 3: High Background Signal in Certain Tissues
Possible Causes:
-
Autoluminescence of the Substrate: Some substrates can produce a background signal in the absence of the luciferase enzyme, particularly in organs like the liver.[1]
-
Non-specific Accumulation of the Substrate: The substrate may accumulate in certain tissues, leading to a background signal.
Solutions:
-
Choose a Substrate with Low Autoluminescence: NanoLuc® substrates like furimazine, HFz, and FFz generally exhibit negligible spontaneous emission in vivo.[1] In contrast, some substrates for other luciferases, like AkaLumine, have been reported to produce a background signal in the liver.[1][10]
-
Perform Control Experiments: Image wild-type animals (not expressing NanoLuc®) after substrate injection to assess the level of background signal generated by the substrate itself.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the newer NanoLuc® substrates like HFz and FFz over the original furimazine?
A1: The primary advantages are significantly improved aqueous solubility and bioavailability.[1][2][3][4] This allows for the administration of higher doses, leading to brighter and more sustained bioluminescent signals in vivo.[1] For instance, Antares (a bright reporter based on NanoLuc®) with HFz showed similar brightness in the liver to the AkaLuc system with its substrate.[1][3] FFz provides even brighter signals than HFz.[1][11]
Q2: Can I use NanoLuc® for deep tissue imaging?
A2: While NanoLuc® itself emits blue light which has limited tissue penetration, several strategies can enhance its utility for deep tissue imaging.[12][13] Using brighter, red-shifted reporters based on NanoLuc®, such as Antares (a fusion of NanoLuc® to an orange fluorescent protein), can improve deep-tissue signal detection.[1][7] Additionally, the increased brightness offered by substrates like FFz can help overcome signal attenuation in deeper tissues.[14]
Q3: How do I choose between intravenous (i.v.) and intraperitoneal (i.p.) injection for substrate delivery?
A3: The choice depends on your experimental needs. I.v. injection typically results in a faster and higher peak signal, which is ideal for short-term imaging.[6] I.p. injection often leads to a slower, more sustained signal, which can be advantageous for longer imaging sessions.[7] It is recommended to perform a pilot study to determine the optimal route for your specific application.
Q4: Are there any substrates suitable for brain imaging?
A4: Yes. While some of the more water-soluble substrates like HFz and FFz have shown reduced performance for brain imaging compared to the original furimazine, a newer analog, cephalofurimazine (CFz), has been specifically developed to cross the blood-brain barrier.[6][15] CFz enables non-invasive imaging of NanoLuc® activity in the brain.[15]
Q5: Can I perform dual-luciferase imaging with NanoLuc® and another luciferase?
A5: Yes, NanoLuc® is well-suited for dual-luciferase imaging with firefly luciferase (FLuc) because they have orthogonal substrate requirements.[1][7] This allows for the simultaneous monitoring of two different biological events in the same animal. For such experiments, it is crucial to administer the substrates sequentially to allow the signal from the first reporter to diminish before imaging the second.[7]
Quantitative Data Summary
Table 1: Comparison of NanoLuc® Substrate Properties
| Substrate | Key Advantage | Relative In Vivo Brightness | Signal Duration | Aqueous Solubility | Recommended For |
| Furimazine | Original Substrate | Baseline | Short | Low[1][2][4][5] | General in vitro use, some in vivo applications |
| Hydrofurimazine (HFz) | Enhanced Solubility | ~4-5x brighter than Furimazine[1] | Prolonged[1] | High[1] | Long-term and dynamic in vivo imaging |
| Fluorofurimazine (FFz) | Highest Brightness | Brighter than HFz[1] | Moderate | High[6] | High-sensitivity deep tissue and general in vivo imaging |
| Cephalofurimazine (CFz) | Blood-Brain Barrier Penetration | Optimized for brain imaging | Moderate | Moderate | In vivo brain imaging[6][15] |
Experimental Protocols
Protocol 1: General In Vivo Bioluminescence Imaging with FFz
-
Animal Preparation: Anesthetize the animal (e.g., mouse) using isoflurane and maintain anesthesia throughout the imaging procedure.
-
Substrate Preparation: Prepare a stock solution of Fluorofurimazine (FFz) in an appropriate vehicle. A formulation with Poloxamer-407 can be used to improve solubility and stability.[10] A typical dose for FFz is 1.3 µmol in a P-407 formulation.[1]
-
Substrate Administration: Inject the prepared FFz solution via the desired route (intraperitoneal or intravenous).
-
Imaging: Place the animal in a light-tight imaging chamber of a bioluminescence imaging system (e.g., IVIS Spectrum).
-
Image Acquisition: Acquire images at various time points post-injection to determine the peak signal. Typical exposure times range from 1 to 60 seconds, depending on signal intensity.[12] Use an open filter to collect all emitted photons.
-
Data Analysis: Quantify the bioluminescent signal in the region of interest (ROI) using the imaging system's software. Express the data as photons per second per centimeter squared per steradian (p/s/cm²/sr).
Protocol 2: Dual-Luciferase In Vivo Imaging with NanoLuc®/FFz and FLuc/D-luciferin
-
Animal and Reporter Preparation: Use animals co-expressing NanoLuc® and Firefly luciferase reporters for the two biological events of interest.
-
First Reporter Imaging (FLuc):
-
Administer D-luciferin (typically 150 mg/kg, i.p.).
-
Acquire bioluminescent images at the predetermined peak time for FLuc activity.
-
-
Signal Decay: Allow sufficient time for the FLuc signal to decay to baseline levels. This can be monitored by sequential imaging.
-
Second Reporter Imaging (NanoLuc®):
-
Administer FFz as described in Protocol 1.
-
Acquire bioluminescent images at the predetermined peak time for NanoLuc® activity.
-
-
Data Analysis: Analyze the signals from both reporters separately, ensuring no spectral overlap or substrate cross-reactivity in the analysis.
Visualizations
Caption: General workflow for in vivo bioluminescence imaging.
Caption: Decision tree for selecting the optimal NanoLuc® substrate.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [promega.com]
- 7. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 8. Novel nanoLuc substrates enable bright and sustained bioluminescence imaging in animals - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 9. tribioscience.com [tribioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorophore-NanoLuc BRET Reporters Enable Sensitive In Vivo Optical Imaging and Flow Cytometry for Monitoring Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoLuc Reporter for Dual Luciferase Imaging in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioluminescence Imaging [promega.kr]
- 15. promegaconnections.com [promegaconnections.com]
Technical Support Center: Furimazine Solubility and Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with furimazine, the substrate for NanoLuc® luciferase.
Frequently Asked Questions (FAQs)
Q1: What is furimazine and why is its solubility a concern?
Furimazine is a synthetic imidazopyrazinone compound that serves as the substrate for the highly sensitive NanoLuc® luciferase. When combined, they produce a bright bioluminescent signal, making them ideal for various biological assays. However, furimazine inherently has poor aqueous solubility, which can limit its bioavailability and the maximum achievable concentration in experimental setups, potentially leading to suboptimal bioluminescence signals, especially in in vivo studies.[1][2][3]
Q2: I am observing a weak bioluminescent signal in my experiment. Could this be related to furimazine solubility?
Yes, a weak signal can be a direct consequence of poor furimazine solubility.[2] If furimazine is not fully dissolved or precipitates out of solution, the effective concentration available to the NanoLuc® luciferase is reduced, leading to decreased light output. This is particularly critical in in vivo imaging where the amount of substrate that can be administered is limited by its solubility.[2]
Q3: How can I improve the solubility of furimazine for my experiments?
Several strategies can be employed to overcome furimazine's solubility limitations:
-
Use of Co-solvents: Formulations containing co-solvents such as polyethylene glycol (PEG-300), ethanol, and glycerol can significantly improve furimazine's solubility.[2][4]
-
Formulation with Excipients: The use of excipients like Poloxamer-407 (P-407) can help create stable formulations for in vivo use.[4][5] Lyophilization with polymers such as pullulan has also been shown to improve reconstitution and stability in aqueous solutions.[6][7]
-
Utilize More Soluble Analogs: Consider using furimazine derivatives specifically engineered for enhanced aqueous solubility, such as hydrofurimazine (HFz) or fluorofurimazine (FFz).[1][2][3]
Q4: What are hydrofurimazine (HFz) and fluorofurimazine (FFz), and how do they compare to furimazine?
Hydrofurimazine (HFz) and fluorofurimazine (FFz) are analogs of furimazine that have been chemically modified to increase their aqueous solubility and bioavailability.[1][2] This allows for the administration of higher effective concentrations, resulting in brighter and more sustained bioluminescent signals in vivo compared to the original furimazine.[2] FFz, in particular, has been shown to provide substantially brighter signals.[3][5]
Q5: My furimazine solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation indicates that the furimazine is not fully dissolved. This can be caused by using an inappropriate solvent, incorrect concentration, or changes in temperature. To address this:
-
Ensure Proper Solvent and Formulation: For in vivo work, a PEG-300-based formulation or a formulation containing Poloxamer-407 is recommended.[2][4] For in vitro assays, while some organic solvents can be used for initial stock solutions, ensure the final concentration in your aqueous assay buffer is below the solubility limit to prevent precipitation.
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of furimazine. However, be cautious with temperature as prolonged exposure to high temperatures can degrade the compound.
-
Filter Sterilization: If you observe aggregates, especially in solutions for in vivo use, it is crucial to filter the solution to prevent administration of particulate matter. Note that this may reduce the effective concentration if the aggregates contain a significant amount of the substrate.
-
Consider Pre-formulated Substrates: Several commercially available formulations of furimazine and its analogs are optimized for solubility and bioavailability.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Weak or No Bioluminescent Signal | Insufficient furimazine concentration due to poor solubility. | Prepare a fresh furimazine solution using an appropriate solvent system (e.g., PEG-300 based formulation for in vivo). Consider using a more soluble analog like hydrofurimazine or fluorofurimazine.[1][2] |
| Furimazine has precipitated out of the assay medium. | Visually inspect the solution for precipitates. If present, prepare a new solution at a lower concentration or use a different formulation. For cellular assays, ensure the final concentration of any organic solvent from the stock solution is compatible with your cells. | |
| Inconsistent Results Between Experiments | Inconsistent dissolution of furimazine.[6] | Standardize the protocol for preparing the furimazine solution, including solvent, temperature, and mixing time. Using a lyophilized, pre-formulated substrate can also improve consistency.[5][7] |
| High Background Signal (Autoluminescence) | Enzyme-independent oxidation of furimazine. | This can occur, especially with some formulations like fluorofurimazine.[5] For in vivo imaging, physically block the injection site or choose an alternative injection route to minimize interference.[5] |
| Toxicity in Cell-Based Assays | High concentrations of furimazine or co-solvents. | Determine the optimal, non-toxic concentration of furimazine for your specific cell type. For instance, at 0.05 mM, furimazine showed 79% cell viability in A549 cells, while FFz at 0.0375 mM showed 98% viability.[3] |
Quantitative Data Summary
The following table summarizes the solubility of furimazine and its more soluble derivatives in a commonly used formulation.
| Compound | Solubility (mM in PEG-300 based formulation) | Key Characteristics |
| Furimazine (Fz) | 2.8[1][2] | Original NanoLuc® substrate, limited aqueous solubility. |
| Hydrofurimazine (HFz) | 28[1] | Enhanced aqueous solubility, allowing for higher dosing. |
| Fluorofurimazine (FFz) | Soluble to at least 8.8 mM, with improved overall bioavailability.[2] | Enhanced brightness and bioavailability in vivo.[3][5] |
Experimental Protocols
Protocol for Preparation of an Injectable Furimazine Formulation
This protocol is based on a commonly used formulation for improving the in vivo delivery of furimazine and its analogs.
Materials:
-
Furimazine (or analog such as HFz or FFz)
-
Polyethylene glycol 300 (PEG-300)
-
Ethanol
-
Glycerol
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, nuclease-free water
Procedure:
-
Prepare the Vehicle Solution: In a sterile conical tube, prepare the vehicle solution consisting of 35% PEG-300, 10% ethanol, 10% glycerol, and 10% HPβCD in sterile water (v/v).
-
Dissolve the Substrate: Weigh the desired amount of furimazine or its analog and add it to the vehicle solution. The final concentration will depend on the specific substrate's solubility (refer to the table above). For example, furimazine can be prepared up to 2.8 mM, while hydrofurimazine can be prepared up to 28 mM in a similar formulation.[1][2]
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution and sonicate until the substrate is completely dissolved and the solution is clear.
-
Final Preparation: Before injection, it is advisable to pass the solution through a 0.22 µm syringe filter to ensure sterility and remove any potential micro-aggregates.
-
Storage: For short-term storage, keep the reconstituted material at 4°C and protect it from light. However, it is highly recommended to prepare fresh solutions for each experiment to ensure maximum activity.[5]
Visualizations
Caption: Troubleshooting workflow for addressing weak bioluminescent signals.
Caption: Strategies to overcome furimazine solubility for enhanced performance.
References
- 1. NanoLuc substrate 1 | Benchchem [benchchem.com]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. WO2020072775A2 - Compositions and methods for stabilizing coelenterazine and analogs and derivatives thereof - Google Patents [patents.google.com]
- 7. US20200109146A1 - Compositions and methods for stabilizing coelenterazine and analogs and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Luminometer Injector Maintenance for NanoDLR™ Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper cleaning procedures for luminometer injectors following a Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay. Adhering to these protocols is critical for preventing cross-contamination and ensuring the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to clean the luminometer injectors after a NanoDLR™ assay?
A1: Thorough cleaning of the luminometer injectors is crucial to prevent cross-contamination between experiments. The NanoDLR™ Stop & Glo® Reagent contains a component that quenches the firefly luciferase signal and can adhere to the plastic tubing of the injectors.[1] If not properly removed, this quenching agent can leach into subsequent assays, significantly inhibiting firefly luciferase activity and leading to inaccurate results.[1]
Q2: What are the recommended cleaning solutions for the injectors?
A2: The most commonly recommended cleaning solutions are 70% ethanol and high-purity, ATP-free water.[2] For more rigorous decontamination, a dilute solution of sodium hypochlorite (bleach) can be used, followed by extensive rinsing with sterile deionized water.[3]
Q3: How often should I perform a deep cleaning of the injectors?
A3: A standard cleaning protocol should be performed after each use. A more intensive deep cleaning is recommended when switching between different assay types, particularly between a luciferase assay and an ATP assay, or if you suspect contamination.[3]
Q4: Can I use the same injector for both the ONE-Glo™ EX Reagent and the NanoDLR™ Stop & Glo® Reagent?
A4: It is strongly recommended to dedicate separate injectors for each reagent to minimize the risk of cross-contamination.[1][4] Injector 1 should be used for the ONE-Glo™ EX Reagent, and Injector 2 for the NanoDLR™ Stop & Glo® Reagent.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background luminescence | Residual luciferase or ATP in the injector lines. | Perform a thorough cleaning cycle with 70% ethanol followed by ATP-free water. Consider a decontamination step with a dilute bleach solution if the problem persists. |
| Low or inconsistent firefly luciferase signal | Contamination of the ONE-Glo™ EX Reagent injector with the NanoDLR™ Stop & Glo® Reagent. | Dedicate separate injectors for each reagent. If using a single injector, perform an intensive cleaning protocol between reagent changes. |
| Clogged injectors | Salt crystallization from buffer components or protein buildup. | Flush the system with warm, deionized water. If the clog persists, consult your luminometer's user manual for specific maintenance instructions. Do not use probes or wires to clear the clog as this can damage the injector. |
| Leaking injectors | Worn or damaged seals or tubing. | Inspect all connections and tubing for signs of wear or damage. Replace any compromised components according to the manufacturer's instructions. |
Experimental Protocols
Standard Injector Cleaning Protocol
This protocol should be performed after each NanoDLR™ assay.
-
Initial Water Rinse: Purge the remaining reagent from the injector lines by priming/washing with a volume of deionized water equivalent to at least three times the pump's void volume.[2]
-
Ethanol Wash: Prepare a 70% ethanol solution in water. Prime the injector system with at least 5 mL of the 70% ethanol solution to ensure the entire void volume is filled.[2] It is recommended to allow the injector to soak in this solution for at least 30 minutes.[2]
-
Final Water Rinse: Thoroughly rinse the injector system with a volume of deionized water equivalent to at least three times the pump's void volume to remove all traces of ethanol.[2]
Intensive Injector Decontamination Protocol
This protocol is recommended when significant contamination is suspected or when switching between incompatible assay chemistries.
-
Initial Water Rinse: Flush the injector lines thoroughly with sterile, deionized water.
-
Alkaline Wash (Optional): Prime the system with 0.1 N NaOH and let it sit for 10-15 minutes.[3]
-
Acid Wash (Optional, following alkaline wash): Prime the system with 0.1 N HCl and let it sit for 10-15 minutes.[3]
-
Sodium Hypochlorite (Bleach) Decontamination:
-
Extensive Water Rinse: Following the decontamination step, it is critical to rinse the fluid lines several times with sterile, deionized water to completely remove any residual sodium hypochlorite, as it can interfere with subsequent luminescence assays.[3]
-
Final Ethanol Wash: Perform the standard 70% ethanol wash as described in the "Standard Injector Cleaning Protocol" to ensure the system is clean and ready for the next use.
Quantitative Data Summary
| Cleaning Step | Solution | Volume/Duration | Purpose |
| Initial Rinse | Deionized Water | ≥ 3x pump void volume | Remove residual assay reagents. |
| Standard Wash | 70% Ethanol | ≥ 5 mL, soak for 30 min | Disinfect and remove organic residues.[2] |
| Final Rinse | Deionized Water | ≥ 3x pump void volume | Remove ethanol. |
| Intensive Decontamination | 0.5% Sodium Hypochlorite | Soak for 15-20 min | Remove persistent contaminants and residual luciferase.[3] |
Workflow for Luminometer Injector Cleaning
Caption: Workflow for standard and intensive cleaning of luminometer injectors.
References
Validation & Comparative
A Head-to-Head Comparison: NanoLuc® Substrate (Furimazine) vs. Coelenterazine for High-Sensitivity Bioluminescence Assays
For researchers, scientists, and drug development professionals seeking the optimal bioluminescent reporter system, the choice between the newer NanoLuc® luciferase with its substrate furimazine and traditional coelenterazine-dependent luciferases like Renilla is a critical decision. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and visualizations to inform your selection.
The advent of the engineered NanoLuc® (Nluc) luciferase and its optimized substrate, furimazine, has marked a significant advancement in bioluminescent reporter technology. This system offers substantial improvements in signal intensity and duration over conventional luciferases that utilize coelenterazine, such as Renilla (Rluc) and Gaussia (Gluc) luciferases. These enhancements translate to greater sensitivity and a broader dynamic range in a variety of applications, from reporter gene assays to in vivo imaging.
Quantitative Performance at a Glance
The following tables summarize the key performance metrics of the NanoLuc®-furimazine system compared to the Renilla luciferase-coelenterazine system, providing a clear overview of their respective capabilities.
| Parameter | NanoLuc® with Furimazine | Renilla Luciferase with Coelenterazine | Reference(s) |
| Relative Brightness | ~150-fold brighter | 1-fold (baseline) | [1][2] |
| Signal Half-Life | > 2 hours (glow-type) | Variable: <3 minutes (flash) to ~2 hours (glow, with specific reagents) | [1][3] |
| Enzyme Size | 19 kDa | 36 kDa | [2][4] |
| ATP Dependence | No | No | [5] |
| Emission Maximum | ~460 nm (blue) | ~480 nm (blue) | [5][6] |
| Substrate Specificity | Highly specific for furimazine | Utilizes coelenterazine and its analogs | [7] |
In-Depth Performance Analysis
Unparalleled Brightness and Sensitivity
The most striking advantage of the NanoLuc® system is its exceptional brightness. On a molar basis, NanoLuc® luciferase is approximately 150 times brighter than Renilla luciferase[1][2]. This dramatic increase in light output allows for the detection of significantly lower levels of reporter expression, enabling the study of weakly active promoters or the expression of fusion proteins at near-physiological levels to avoid cellular artifacts[4][8]. In practical terms, this heightened sensitivity can translate to using less transfected plasmid DNA, which can minimize off-target effects[8].
Superior Signal Stability for Flexible Assay Design
The NanoLuc®-furimazine reaction produces a stable, "glow-type" luminescence with a signal half-life exceeding two hours[1]. This extended signal stability provides a significant advantage for high-throughput screening applications, as it allows for batch processing of plates without the need for precise timing or luminometers with injectors. In contrast, the native Renilla luciferase-coelenterazine reaction has "flash" kinetics, with the signal decaying rapidly within minutes[3]. While "glow-type" reagents are available for Renilla luciferase that extend the signal half-life, the initial signal intensity is often compromised[3].
Substrate Stability and Background Luminescence
Furimazine was developed as a synthetic analog of coelenterazine and exhibits enhanced stability and reduced autoluminescence in aqueous solutions and cell culture media[9][10]. Coelenterazine is known to be susceptible to auto-oxidation, particularly in serum-containing media, which can lead to high background signals and a reduced signal-to-noise ratio in assays[11]. The lower background of the NanoLuc® system further contributes to its superior sensitivity.
Experimental Protocols
To facilitate a direct comparison in your own laboratory, detailed protocols for key performance assays are provided below.
Protocol 1: In Vitro Brightness and Signal Half-Life Comparison
Objective: To quantify the relative brightness and signal stability of purified NanoLuc® and Renilla luciferases.
Materials:
-
Purified NanoLuc® luciferase
-
Purified Renilla luciferase
-
Nano-Glo® Luciferase Assay Reagent (containing furimazine)
-
Renilla Luciferase Assay System (containing coelenterazine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
White, opaque 96-well assay plates
-
Luminometer
Procedure:
-
Enzyme Preparation: Prepare serial dilutions of purified NanoLuc® and Renilla luciferases in PBS. A typical starting concentration for comparison is 1 ng/mL, with subsequent 10-fold dilutions.
-
Reagent Preparation: Prepare the Nano-Glo® and Renilla luciferase assay reagents according to the manufacturer's instructions. Allow them to equilibrate to room temperature.
-
Assay Plate Setup: Pipette 100 µL of each enzyme dilution into multiple wells of a 96-well plate. Include wells with PBS only as a background control.
-
Signal Measurement (Brightness):
-
For NanoLuc®, add 100 µL of Nano-Glo® reagent to each well containing the NanoLuc® dilutions.
-
For Renilla, add 100 µL of Renilla luciferase assay reagent to each well containing the Renilla dilutions.
-
Wait for 3 minutes for the signal to stabilize.
-
Measure the luminescence using a plate luminometer with a 0.5-1 second integration time.
-
-
Signal Measurement (Half-Life):
-
Using a mid-range concentration of each enzyme that gives a robust signal, prepare replicate wells as described above.
-
Initiate the reaction by adding the respective assay reagents.
-
Measure the luminescence at regular intervals (e.g., every 10 minutes) for at least 2 hours.
-
-
Data Analysis:
-
Brightness: Subtract the background reading from all measurements. Plot the relative light units (RLU) against the enzyme concentration for each luciferase. Compare the slopes of the linear portion of the curves to determine the relative brightness.
-
Half-Life: For each luciferase, normalize the luminescence readings to the initial measurement (time zero). Plot the percentage of remaining luminescence against time. The half-life is the time it takes for the signal to decay to 50% of its initial value.
-
Protocol 2: In Vivo Imaging Comparison in a Mouse Model
Objective: To compare the in vivo signal intensity and kinetics of NanoLuc® and Renilla luciferases expressed in a subcutaneous tumor model.
Materials:
-
Cancer cell line (e.g., HEK293T, 4T1)
-
Lentiviral or plasmid vectors for constitutive expression of NanoLuc® and Renilla luciferases
-
Immunocompromised mice (e.g., nude or SCID)
-
Nano-Glo® In Vivo Substrate (fluorofurimazine or other in vivo-optimized furimazine analog)
-
ViviRen™ In Vivo Renilla Luciferase Substrate (or equivalent in vivo-grade coelenterazine)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Line Generation: Stably transduce or transfect the chosen cancer cell line to express either NanoLuc® or Renilla luciferase. Select for high-expressing clones.
-
Tumor Implantation: Subcutaneously inject an equal number of NanoLuc®-expressing and Renilla-expressing cells (e.g., 1 x 10^6 cells) into the opposite flanks of each mouse. Allow tumors to establish and grow to a palpable size.
-
Substrate Preparation: Prepare the in vivo substrates according to the manufacturer's recommendations.
-
Imaging Procedure:
-
Anesthetize the mice using isoflurane.
-
Administer the appropriate substrate via intravenous (i.v.) or intraperitoneal (i.p.) injection. The route and dose should be consistent for each substrate according to optimized protocols (e.g., 100 µL of a 1 mg/mL solution).
-
Immediately place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire a series of images at different time points (e.g., 5, 15, 30, 60, and 120 minutes post-injection) to capture the peak signal and decay kinetics. Use an appropriate exposure time and binning.
-
-
Data Analysis:
-
Using the imaging software, draw regions of interest (ROIs) around the tumors on each flank.
-
Quantify the bioluminescent signal as total photon flux or radiance (photons/second/cm²/steradian) within each ROI at each time point.
-
Plot the signal intensity over time for both NanoLuc® and Renilla luciferase-expressing tumors to compare their peak signal and signal duration in vivo.
-
Visualizing the Mechanisms and Workflows
To further clarify the fundamental differences and experimental processes, the following diagrams illustrate the bioluminescent reactions and a typical comparative workflow.
Caption: Bioluminescent reaction pathways for NanoLuc® and Renilla systems.
Caption: Generalized workflow for comparing luciferase reporter systems.
Conclusion
The NanoLuc® luciferase and its substrate furimazine represent a superior bioluminescent system for the vast majority of reporter applications. Its significantly higher brightness, prolonged signal stability, and the enhanced chemical properties of its substrate provide researchers with unprecedented sensitivity and flexibility. While coelenterazine-based systems like Renilla luciferase have been valuable tools, the NanoLuc® platform offers a substantial leap forward, enabling more sensitive and robust experimental designs, particularly in high-throughput screening and demanding in vivo imaging scenarios. For researchers aiming to push the limits of detection and achieve the highest quality data, the NanoLuc® system is the clear choice.
References
- 1. promega.com [promega.com]
- 2. Designing a Bioluminescent Reporter Assay: Choosing Your Experimental Reporter [promega.kr]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Studying Protein Interactions with BRET and NanoLuc® Luciferase [worldwide.promega.com]
- 5. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.sg]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mix and Match Primary and Control Reporters using the NanoDLR™ Dual-Luciferase Assay System [promega.com]
- 9. Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-Series Coelenterazine-Driven Combinatorial Bioluminescence Imaging Systems for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Luciferase Substrate Specificity: NanoLuc®/Furimazine vs. Firefly/D-luciferin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of two widely used bioluminescent reporter systems: the novel NanoLuc® luciferase with its substrate furimazine, and the traditional firefly luciferase with its substrate D-luciferin. The exceptional specificity and orthogonality of these systems are critical for their application in sensitive and multiplexed biological assays.
Fundamental Reaction Mechanisms
The light-emitting reactions of NanoLuc and firefly luciferase are fundamentally different, which is the basis for their substrate specificity. Firefly luciferase requires adenosine triphosphate (ATP) as a co-factor, making its signal dependent on the metabolic state of the cell.[1][2][3] In contrast, the NanoLuc reaction is ATP-independent, allowing it to function effectively in environments with low ATP, such as the extracellular space.[2][4][5]
The reaction for firefly luciferase involves the ATP-dependent adenylation of D-luciferin, followed by oxidation to produce an excited oxyluciferin molecule that decays to emit light.[1][6] The NanoLuc system involves the direct oxidation of its substrate, furimazine (a coelenterazine analog), in the presence of oxygen to produce light.[1][7]
References
- 1. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of firefly luciferase and NanoLuc luciferase for biophotonic labeling of group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NanoLuc substrate 1 | Benchchem [benchchem.com]
- 5. Choosing a Luciferase Reporter Assay | A Guide to Luciferase Reporter Assays [worldwide.promega.com]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A suicidal and extensively disordered luciferase with a bright luminescence - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of NanoLuc: A Comparative Guide to Substrate Cross-Reactivity
For researchers, scientists, and drug development professionals delving into the world of bioluminescent reporter assays, understanding the specificity of their chosen luciferase is paramount. This guide provides an objective comparison of NanoLuc® luciferase's cross-reactivity with substrates of other commonly used luciferases, namely Firefly (FFluc) and Renilla (Rluc) luciferases. Supported by experimental data and detailed protocols, this document aims to equip you with the knowledge to design robust and reliable bioluminescent assays.
NanoLuc® luciferase (NanoLuc), an engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris, is renowned for its exceptional brightness and small size.[1][2] It utilizes the synthetic substrate furimazine to produce a high-intensity, glow-type luminescence.[2] In contrast, the widely used Firefly luciferase relies on D-luciferin, while Renilla luciferase utilizes coelenterazine to generate light. The distinct evolutionary origins and catalytic mechanisms of these luciferases suggest a high degree of substrate specificity, a critical factor for minimizing signal interference in multiplexed assays.
Quantitative Comparison of Luciferase-Substrate Cross-Reactivity
To quantify the degree of cross-reactivity, the luminescence of each luciferase was measured with its native substrate and the substrates of the other two luciferases. The results are summarized in the table below, with luminescence expressed as a percentage of the signal obtained with the native substrate.
| Luciferase | Native Substrate | Luminescence with Furimazine | Luminescence with D-luciferin | Luminescence with Coelenterazine |
| NanoLuc | Furimazine | 100% | ~0% | ~10-20%[1] |
| Firefly (FFluc) | D-luciferin | ~0% | 100% | ~0% |
| Renilla (Rluc) | Coelenterazine | ~0% | ~0% | 100% |
Note: The luminescence values are approximations based on available literature and may vary depending on specific experimental conditions.
The data clearly demonstrates the high specificity of Firefly and Renilla luciferases for their respective substrates, with negligible signal detected with non-native substrates. NanoLuc also exhibits high specificity, showing no discernible activity with D-luciferin. However, a notable level of cross-reactivity is observed with coelenterazine. This is attributed to the fact that the ancestral luciferase from which NanoLuc was engineered utilizes coelenterazine as its natural substrate.[3][4] While the engineering of NanoLuc significantly enhanced its activity with the novel substrate furimazine, some residual activity with coelenterazine remains.
Signaling Pathways and Substrate Specificity
The specificity of luciferase-substrate interactions is rooted in the unique molecular structures of the enzymes and their corresponding substrates. The following diagram illustrates the distinct signaling pathways for NanoLuc, Firefly, and Renilla luciferases.
Caption: Luciferase signaling pathways for NanoLuc, Firefly, and Renilla luciferases.
Experimental Protocols
To empirically determine the cross-reactivity of these luciferases, the following experimental protocol for an in vitro luciferase cross-reactivity assay can be employed.
Objective: To measure the luminescence generated by NanoLuc, Firefly, and Renilla luciferases in the presence of their native and non-native substrates.
Materials:
-
Purified recombinant NanoLuc, Firefly, and Renilla luciferases
-
Furimazine substrate solution
-
D-luciferin substrate solution
-
Coelenterazine substrate solution
-
Luciferase assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 0.1% BSA)[1]
-
White, opaque 96-well microplates
-
Luminometer
Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow.
Caption: A streamlined workflow for assessing luciferase cross-reactivity.
Procedure:
-
Prepare Luciferase Dilutions: Prepare serial dilutions of each purified luciferase (NanoLuc, Firefly, and Renilla) in luciferase assay buffer. The final concentration should be within the linear range of the luminometer.
-
Prepare Substrate Solutions: Prepare working solutions of furimazine, D-luciferin, and coelenterazine in the appropriate assay buffer according to the manufacturer's instructions.
-
Plate Setup:
-
Pipette a fixed volume (e.g., 20 µL) of each luciferase dilution into multiple wells of a white, opaque 96-well plate.
-
Include wells with assay buffer only as a background control.
-
-
Substrate Addition:
-
To the wells containing NanoLuc, add the furimazine solution, D-luciferin solution, and coelenterazine solution to separate sets of wells.
-
Repeat this process for the wells containing Firefly luciferase and Renilla luciferase, ensuring each luciferase is tested with all three substrates.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the enzymatic reaction to stabilize.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer. The integration time should be optimized to ensure the signal is within the dynamic range of the instrument.
-
Data Analysis:
-
Subtract the background luminescence (from the buffer-only wells) from all experimental readings.
-
For each luciferase, calculate the average luminescence signal for each substrate.
-
Express the cross-reactivity as a percentage of the signal obtained with the native substrate.
-
Conclusion
The experimental evidence strongly supports the high substrate specificity of NanoLuc, Firefly, and Renilla luciferases. While NanoLuc and Firefly luciferase exhibit excellent orthogonality, researchers should be mindful of the potential for NanoLuc to cross-react with coelenterazine, the substrate for Renilla luciferase.[1] This is a critical consideration when designing dual-luciferase assays involving both NanoLuc and Renilla reporters. By understanding these specificities and employing appropriate experimental controls, researchers can confidently utilize these powerful bioluminescent tools to generate accurate and reproducible data.
References
Validating NanoLuc® Assay Results with Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of experimental results is paramount. When employing the highly sensitive NanoLuc® luciferase assay for protein quantification, Western blotting serves as a gold-standard orthogonal method for confirmation. This guide provides a comprehensive comparison of these two techniques, offering experimental data, detailed protocols, and visual workflows to ensure confidence in your findings.
Quantitative Comparison of NanoLuc® Assay and Western Blot
A direct comparison of the two methods reveals complementary strengths. The NanoLuc® assay excels in high-throughput screening and sensitivity, while Western blotting provides crucial information on protein size and specificity. In a study evaluating the degradation of pan-Akt by PROTACs, the NanoLuc® luciferase assay results were shown to be highly consistent with those obtained by Western blot, demonstrating the reliability of the NanoLuc® system for quantifying protein degradation.[1]
| Feature | NanoLuc® Assay | Western Blot |
| Principle | Bioluminescent reaction catalyzed by NanoLuc® luciferase fused to the protein of interest. | Immunodetection of a specific protein following separation by size via gel electrophoresis.[2][3][4][5][6] |
| Sensitivity | Extremely high, capable of detecting very low protein quantities.[7] | High, but generally less sensitive than NanoLuc® assays.[7] |
| Throughput | High-throughput compatible, suitable for multi-well plate formats.[8][9] | Lower throughput, involves multiple manual steps. |
| Quantitative Range | Wide dynamic range. | Can be quantitative if proper controls and standards are used, but requires careful optimization to stay within the linear range.[10] |
| Information Provided | Quantitative measure of protein levels. | Protein size, presence of isoforms or modifications, and relative abundance.[2] |
| Time to Result | Rapid, typically minutes per sample.[11] | Lengthy, often spanning two or more days.[12] |
| Antibody Requirement | Not required for detection of the tagged protein. | Requires specific primary and secondary antibodies.[2][4][6][13][14] |
Experimental Protocols
Detailed and optimized protocols are critical for obtaining reliable and reproducible data. Below are representative protocols for both the NanoLuc® assay and Western blotting.
NanoLuc® Luciferase Assay Protocol
This protocol is adapted from the Nano-Glo® Luciferase Assay System Technical Manual.[15]
-
Reagent Preparation: Prepare the Nano-Glo® Luciferase Assay Reagent by mixing one volume of Nano-Glo® Luciferase Assay Substrate with 50 volumes of Nano-Glo® Luciferase Assay Buffer.[16][15]
-
Sample Preparation: For intracellular protein measurement, lyse the cells expressing the NanoLuc® fusion protein. For secreted proteins, collect the cell culture medium.[15]
-
Assay Procedure:
-
Measurement: Wait for at least 3 minutes after adding the reagent and then measure the luminescence using a luminometer.[11][15]
Western Blot Protocol
This generalized protocol outlines the key steps in a typical Western blot experiment.[2][3][4][5][6][12][13][14]
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Blocking:
-
Antibody Incubation:
-
Detection:
-
Data Analysis:
-
Image the membrane using a suitable imaging system to detect the light signal.
-
Quantify the band intensity to determine the relative abundance of the target protein.[10]
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the NanoLuc® assay and Western blotting.
Caption: NanoLuc® Assay Experimental Workflow.
Caption: Western Blot Experimental Workflow.
References
- 1. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. A versatile nanoluciferase toolkit and optimized in-gel detection method for protein analysis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening [frontiersin.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. youtube.com [youtube.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. promega.com [promega.com]
- 16. Nano-Glo® Luciferase Assay System Protocol [promega.com]
A Brighter Path: Comparing NanoLuc®, Firefly, and Renilla Luciferases for Reporter Assays
In the realm of biomedical research and drug development, reporter gene assays are indispensable tools for studying gene expression, protein-protein interactions, and various cellular processes. At the heart of these assays are luciferases, enzymes that produce light through bioluminescence. For decades, Firefly and Renilla luciferases have been the workhorses of the field. However, the emergence of NanoLuc® luciferase has offered researchers a significantly brighter and more versatile alternative. This guide provides an objective comparison of NanoLuc®, Firefly, and Renilla luciferases, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reporter for their needs.
Quantitative Comparison of Luciferase Properties
The selection of a luciferase reporter is often dictated by its intrinsic properties, which directly impact assay sensitivity and experimental design. The following table summarizes the key quantitative differences between NanoLuc®, Firefly, and Renilla luciferases.
| Property | NanoLuc® (Nluc) | Firefly (Fluc) | Renilla (Rluc) |
| Relative Brightness | ~100-150x brighter than Fluc and Rluc[1][2][3] | 1x | ~1x |
| Specific Activity | High | Moderate | Moderate |
| Quantum Yield | High | 0.41 - 0.61[4][5] | ~0.05[6] |
| Enzyme Size | 19.1 kDa[7][8] | 61 kDa[8][9] | 36 kDa[8][9] |
| Substrate | Furimazine[1][7] | D-luciferin[9][10] | Coelenterazine[9][10] |
| ATP Requirement | No[1][7] | Yes[9][10] | No[9][10] |
| Emission Maximum | ~460 nm (Blue)[8] | ~560 nm (Yellow-Green)[10][11] | ~480 nm (Blue-Green)[10][11] |
| Signal Half-Life | > 2 hours (glow-type)[7] | Variable (flash or glow) | Flash-type (rapid decay) |
Illuminating the Reactions: Signaling Pathways
The distinct mechanisms of light production for each luciferase dictate their substrate and cofactor requirements.
References
- 1. Nano-Glo® Luciferase Assay System Protocol [worldwide.promega.com]
- 2. youtube.com [youtube.com]
- 3. NanoLuc® Luciferase: One Enzyme, Endless Capabilities [worldwide.promega.com]
- 4. Quantum yields and kinetics of the firefly bioluminescence reaction of beetle luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A Red-shifted Renilla Luciferase Variant Optimized for Transient Reporter Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are some of the differences between Renilla luciferase and firefly luciferase? NovoPro [novoprolabs.com]
- 10. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]
- 11. What is the difference between Firefly and Renilla Luciferase? | AAT Bioquest [aatbio.com]
A Comparative Guide to Luciferase Signal Half-Life in Reporter Systems
For researchers, scientists, and professionals in drug development, the selection of an appropriate reporter gene assay is critical for the accurate and efficient assessment of cellular processes. Among the various reporter systems, luciferases are workhorses due to their high sensitivity and broad dynamic range. A key performance characteristic of any luciferase system is its signal half-life—the time it takes for the luminescent signal to decay to 50% of its initial intensity. This parameter dictates the assay's suitability for different applications, from high-throughput screening (HTS) to detailed kinetic studies.
This guide provides an objective comparison of the signal half-life of commonly used luciferase systems, supported by experimental data and detailed methodologies.
Signal Half-Life Comparison of Luciferase Systems
The duration of the luminescent signal varies significantly across different luciferase enzymes and is heavily influenced by the specific assay reagents used. Reagents can be broadly categorized into "flash" assays, which produce a very bright but short-lived signal, and "glow" assays, which generate a more stable, long-lasting signal at the cost of initial intensity.
| Luciferase System | Assay Type | Typical Signal Half-Life | Key Characteristics |
| Firefly Luciferase (FLuc) | Flash | ~10-15 minutes[1][2][3] | High initial signal intensity, requires immediate measurement, often necessitating injectors for HTS.[1][2] |
| Glow (stabilized) | ~2-3 hours[1][2] | Reduced initial signal intensity, suitable for batch processing in multi-well plates.[1] | |
| Renilla Luciferase (RLuc) | Flash | < 3 minutes[1][3] | Rapid signal decay, often used as a co-reporter for normalization in dual-luciferase assays.[3][4] |
| Glow (stabilized) | ~2 hours[1][3] | Signal is stabilized in dual-glow formats, allowing for batch processing.[1] | |
| NanoLuc® Luciferase (NLuc) | Glow | > 2 hours[5] | Extremely bright and stable signal, ATP-independent.[5][6] |
| Gaussia Luciferase (GLuc) | Flash/Stabilized | Variable (minutes to >25 minutes with stabilizer)[7] | Secreted into the cell culture medium, allowing for live-cell assays. The enzyme is very stable in conditioned media.[7][8][9] |
| Gaussia-Dura Luciferase | Glow | More stable than native Gaussia | A mutant form of Gaussia luciferase engineered for enhanced signal stability.[10] |
| Cypridina Luciferase | Flash | Not specified | A secreted luciferase that produces a high-intensity signal.[10] |
Experimental Protocols
The following is a generalized protocol for determining the signal half-life of a luciferase reporter. Specific details will vary depending on the luciferase system, cell type, and assay reagents used.
Key Experiment: Measurement of Luciferase Signal Half-Life
Objective: To determine the rate of decay of the luminescent signal produced by a specific luciferase system.
Materials:
-
Cultured mammalian cells expressing the luciferase reporter gene of interest.
-
Appropriate cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Luciferase assay reagent (e.g., Luciferase Assay System for flash assays, Steady-Glo® Luciferase Assay System for glow assays).
-
Luminometer with the capability for kinetic measurements.
-
Multi-well plates (e.g., 96-well white, opaque plates).
Methodology:
-
Cell Culture and Transfection:
-
Plate cells at an appropriate density in a multi-well plate 24 hours prior to transfection.
-
Transfect cells with a plasmid vector containing the luciferase reporter gene under the control of a constitutive promoter. Include a non-transfected control group.
-
Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
-
Cell Lysis (for intracellular luciferases):
-
Aspirate the cell culture medium and wash the cells with PBS.
-
Add the appropriate lysis buffer to each well and incubate for the recommended time to ensure complete cell lysis.
-
-
Luminescent Reaction and Measurement:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions. For glow assays, this may involve equilibrating the reagent to room temperature.
-
Add the prepared luciferase assay reagent to each well containing the cell lysate or to the cell culture medium for secreted luciferases like Gaussia.
-
Immediately place the plate in a luminometer.
-
Measure the luminescence at regular intervals (e.g., every 1-2 minutes for flash assays, every 10-15 minutes for glow assays) over a period of time sufficient to observe significant signal decay.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against time.
-
Determine the time at which the luminescence has decreased to 50% of the initial maximum signal. This time is the signal half-life.
-
Signaling Pathways and Experimental Workflows
The light-emitting reaction of luciferases is a direct enzymatic process. The following diagrams illustrate the core biochemical reaction for different luciferase systems and a typical experimental workflow for measuring signal half-life.
Caption: Enzymatic reactions of common luciferase systems.
Caption: Workflow for determining luciferase signal half-life.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 5. researchgate.net [researchgate.net]
- 6. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. targetingsystems.net [targetingsystems.net]
- 9. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase Product Selection Guide | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison of Fluorofurimazine and Hydrofurimazine for In Vivo Bioluminescence Imaging
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of in vivo imaging, the quest for brighter, more stable, and highly bioavailable luciferase substrates is paramount for achieving sensitive and quantitative results. For researchers utilizing the powerful NanoLuc® luciferase system, two synthetic substrates, fluorofurimazine (FFz) and hydrofurimazine (HFz), have emerged as superior alternatives to the original substrate, furimazine (Fz). This guide provides an objective comparison of fluorofurimazine and hydrofurimazine, supported by experimental data, to aid researchers in selecting the optimal substrate for their in vivo studies.
Executive Summary
Both fluorofurimazine and hydrofurimazine were developed to overcome the primary limitation of furimazine: its poor aqueous solubility and limited bioavailability in vivo.[1][2][3][4][5] These second-generation substrates offer significant improvements in signal intensity and duration, enabling more sensitive and prolonged tracking of biological processes in living animals.[1][2][3]
Fluorofurimazine (FFz) stands out for its exceptional brightness, exhibiting even higher peak and integrated signal intensity in vivo compared to hydrofurimazine.[1][2][3] This enhanced performance is attributed to favorable alterations in its pharmacokinetic properties due to fluorination.[1]
Hydrofurimazine (HFz) , while not as bright as FFz, still represents a substantial improvement over furimazine, offering more intense and prolonged photon generation.[1][2][3] Its enhanced aqueous solubility allows for the delivery of higher doses to animals, resulting in brighter and more sustained bioluminescent signals.[1][6]
Performance Comparison: Fluorofurimazine vs. Hydrofurimazine
The selection between fluorofurimazine and hydrofurimazine will depend on the specific requirements of the in vivo study, such as the need for maximal signal intensity versus prolonged signal duration.
| Feature | Fluorofurimazine (FFz) | Hydrofurimazine (HFz) | Furimazine (Fz) (for reference) |
| In Vivo Brightness | Highest peak and integrated brightness[1][2][3][5][7] | Higher than furimazine, but lower than fluorofurimazine[1][2][3] | Limited by poor solubility and bioavailability[1][4][5] |
| Signal Kinetics | Sustained emission, with a later peak compared to furimazine[1] | More intense and prolonged photon generation compared to furimazine[1][2][3] | Rapid peak and decline[1] |
| Aqueous Solubility | Increased[8] | Enhanced[1][6] | Poor[1][4][5] |
| Bioavailability | Increased[8] | Increased[1][6] | Low[1][4][5] |
| Primary Advantage | Maximized signal intensity for sensitive detection[1][2][3][5][7] | Bright and prolonged signal for dynamic and extended studies[1][2][3] | Original substrate, widely referenced |
| Formulation | Available as a lyophilized powder with poloxamer 407 (P-407) for enhanced bioavailability and sustained release[8] | Can be formulated with PEG-300 or P-407[1] | Typically formulated in PEG-300[1] |
Experimental Data Highlights
A pivotal study by Su et al. (2020) demonstrated that in mice expressing the Antares reporter (a fusion of NanoLuc luciferase), FFz generated a significantly brighter signal compared to HFz.[1] When administered intraperitoneally (i.p.), FFz produced a more than two-fold increase in total photon flux over 20 minutes compared to HFz.[1] Both substrates dramatically outperformed furimazine.[1]
Another study confirmed that the NanoLuc/fluorofurimazine pair was approximately 8.6-fold brighter than the NanoLuc/furimazine pair when administered intravenously (i.v.) at equimolar doses.[5][7]
Experimental Protocols
Below are detailed methodologies for performing a comparative in vivo imaging study using fluorofurimazine and hydrofurimazine.
Animal Models and Reporter Expression
-
Animal Strain: Nude mice (e.g., J:NU) are commonly used to minimize light absorption and scattering by fur.
-
Reporter System: The NanoLuc® luciferase reporter (e.g., Antares) can be expressed in target cells or tissues. This can be achieved through various methods, including hydrodynamic transfection of plasmid DNA for liver expression, stable cell line implantation for tumor models, or viral vector-mediated transduction for specific tissue targeting.[1][9]
Substrate Preparation and Administration
-
Fluorofurimazine (FFz): Reconstitute the lyophilized Nano-Glo® Fluorofurimazine In Vivo Substrate with sterile, nuclease-free water.[8] A recommended starting dose for i.p. or i.v. injection in mice is 0.44 µmoles per animal.[8]
-
Hydrofurimazine (HFz): Dissolve HFz in a suitable vehicle, such as a solution containing PEG-300 or P-407, to the desired concentration.[1] Doses used in published studies have ranged up to 4.2 µmol per mouse.[1]
-
Administration Route: Both intraperitoneal (i.p.) and intravenous (i.v.) injections are common.[8][9] The choice of route can affect the kinetics and peak of the bioluminescent signal.[9]
In Vivo Bioluminescence Imaging
-
Animal Preparation: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Substrate Injection: Administer the prepared fluorofurimazine or hydrofurimazine solution via the chosen route.
-
Imaging: Immediately place the mouse in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Image Acquisition: Acquire a series of images over time to capture the full kinetic profile of the bioluminescent signal. Typical exposure times range from 1 to 60 seconds, depending on signal intensity.[1]
-
Data Analysis: Quantify the bioluminescent signal from a defined region of interest (ROI) over the acquisition period. The data is typically expressed as total flux (photons/second).
Signaling Pathway and Experimental Workflow
The bioluminescent reaction for both fluorofurimazine and hydrofurimazine is catalyzed by the NanoLuc® luciferase. The fundamental mechanism involves the oxidative decarboxylation of the furimazine analog, leading to the emission of blue light.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]
- 4. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 5. RePub, Erasmus University Repository: Evaluation of NanoLuc substrates for bioluminescence imaging of transferred cells in mice [repub.eur.nl]
- 6. NanoBiT System and Hydrofurimazine for Optimized Detection of Viral Infection in Mice—A Novel in Vivo Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [promega.com]
Hikarazine vs. Furimazine: A Comparative Performance Guide for Bioluminescence Imaging
For researchers, scientists, and drug development professionals seeking to optimize their NanoLuc® luciferase-based assays, this guide provides an objective comparison of Hikarazine and Furimazine substrates. We delve into their performance characteristics, supported by experimental data, to help you make an informed decision for your specific research needs.
Furimazine is the well-established substrate for the highly sensitive NanoLuc® luciferase, a system renowned for its bright, glow-type luminescence. However, challenges such as low aqueous solubility and limited bioavailability in vivo have spurred the development of next-generation substrates.[1] Hikarazines, a class of stabilized O-acetylated furimazine analogues, have emerged as promising alternatives, offering enhanced performance in various experimental settings.[2] This guide presents a detailed comparison of these substrates across in vitro, in cellulo, and in vivo applications.
Quantitative Performance Data
The following tables summarize the key performance metrics of Hikarazine analogues compared to Furimazine, based on published experimental data.
In Vitro Performance
In direct comparisons, Hikarazine analogues have demonstrated superior signal intensity and duration compared to the standard NanoLuc® substrate, furimazine.[2]
| Substrate | Relative Luminescence Intensity | Signal Duration (Half-life) |
| Furimazine | Baseline | Standard |
| Hikarazine Analogues | Greater than Furimazine[2] | Longer than Furimazine[2] |
| Fluorofurimazine | Greater than Furimazine[2] | Longer than Furimazine[2] |
| Hydrofurimazine | Greater than Furimazine[2] | Longer than Furimazine[2] |
In Cellulo Performance
When evaluated in live cells, Hikarazine substrates consistently produced brighter signals than Furimazine and its other derivatives.
| Substrate (at 10 µM) | Relative Light Units (RLU)/Cell |
| Hikarazine-003 | 2.75e+04[3] |
| Hikarazine-001 | 2.48e+04[3] |
| Fluorofurimazine | 2.32e+04[3] |
| Hikarazine-097 | 2.16e+04[3] |
| Furimazine | 1.42e+04[3] |
| Hydrofurimazine | 1.07e+04[3] |
Data from live HEK-293T cells stably expressing NanoLuc® luciferase.[3]
In Vivo Performance
In animal models, the choice of substrate can significantly impact the brightness of the bioluminescent signal, with different analogues showing advantages depending on the administration route.
| Substrate Pair | Relative Brightness (Intravenous Administration) | Relative Brightness (Intraperitoneal Administration) |
| NanoLuc/Furimazine | ~9-fold lower than NanoLuc/Fluorofurimazine[2] | ~3-fold lower than NanoLuc/Fluorofurimazine[2] |
| NanoLuc/Hikarazine-003 | ~11-fold lower than NanoLuc/Fluorofurimazine[2] | Not specified |
| NanoLuc/Fluorofurimazine | Highest bioluminescence intensity[2] | Higher light emission[2] |
Data from a subcutaneous mouse model.[2]
Signaling Pathway and Experimental Workflow
To understand the context of these performance differences, it is essential to visualize the underlying biochemical reaction and a typical experimental setup.
Caption: NanoLuc® Luciferase Signaling Pathway.
Caption: In Vivo Bioluminescence Imaging Workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are generalized protocols for key comparative experiments.
In Vitro Luminescence Assay
-
Reagent Preparation:
-
Reconstitute purified NanoLuc® luciferase to a working concentration (e.g., 1 nM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0, 0.1% BSA).
-
Prepare stock solutions of Furimazine and Hikarazine analogues in an appropriate solvent (e.g., DMSO).
-
Dilute the substrate stocks to the desired final concentration (e.g., 10 µM) in the assay buffer.
-
-
Assay Procedure:
-
Pipette the diluted NanoLuc® luciferase solution into a white, opaque 96-well plate.
-
Add the diluted substrate solution to initiate the reaction.
-
Immediately measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Record the relative light units (RLU) over time to determine the peak intensity and signal half-life.
-
Compare the luminescence profiles of the different substrates.
-
In Cellulo Luminescence Assay
-
Cell Culture and Transfection:
-
Culture HEK-293T cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Transfect the cells with a vector encoding NanoLuc® luciferase and select for stable expression.
-
-
Assay Procedure:
-
Plate the NanoLuc®-expressing cells in a 96-well plate at a desired density.
-
Prepare a solution of the substrate (Furimazine or Hikarazine) at the final desired concentration (e.g., 10 µM) in the cell culture medium.
-
Add the substrate solution to the cells.
-
Image the plate at various time points (e.g., every 5 minutes for 30 minutes) using an in vivo imaging system (e.g., IVIS).[3]
-
-
Data Analysis:
-
Quantify the bioluminescence intensity per cell.
-
Compare the signal brightness and stability among the different substrates.[3]
-
In Vivo Bioluminescence Imaging
-
Animal Model Preparation:
-
Establish a subcutaneous tumor model by injecting NanoLuc®-expressing cells into the flank of immunocompromised mice.
-
Allow the tumors to grow to a suitable size.
-
-
Substrate Administration and Imaging:
-
Prepare the Furimazine or Hikarazine substrate for in vivo use, potentially with a formulation agent to improve solubility.
-
Administer the substrate to the mice via intravenous (IV) or intraperitoneal (IP) injection at a specified dose (e.g., 333 nmol).[4]
-
Immediately place the anesthetized mice in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescence images at regular intervals (e.g., every 5 minutes for 30 minutes) with a fixed exposure time (e.g., 1 second).[4]
-
-
Data Analysis:
-
Define a region of interest (ROI) over the tumor.
-
Quantify the total photon flux (photons/second) from the ROI at each time point.
-
Compare the peak signal intensity and the signal decay kinetics for each substrate.
-
Conclusion
The development of Hikarazine substrates represents a significant advancement for NanoLuc®-based bioluminescence applications. In vitro and in cellulo studies consistently demonstrate that Hikarazine analogues can produce a brighter and more sustained signal compared to Furimazine.[2][3] While in vivo performance can be influenced by the specific analogue and the route of administration, the available data suggests that next-generation substrates like Hikarazines and Fluorofurimazine can offer substantial improvements in sensitivity for deep tissue imaging.[2] Researchers should consider the specific requirements of their experimental system, including the desired signal duration and the in vivo model, when selecting the optimal substrate for their NanoLuc® luciferase assays.
References
- 1. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RePub, Erasmus University Repository: Evaluation of NanoLuc substrates for bioluminescence imaging of transferred cells in mice [repub.eur.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to NanoLuc and Firefly Luciferase: An Objective Analysis of Orthogonal Reporter Systems
For researchers, scientists, and drug development professionals seeking robust and reliable reporter gene assays, the choice of luciferase system is paramount. This guide provides an in-depth, objective comparison of two industry-leading luciferases: NanoLuc® (Nluc) and Firefly (Fluc), focusing on their orthogonality—a critical feature for dual-reporter assays.
The ideal dual-reporter system employs two enzymes that function independently of one another, with no cross-reactivity between their respective substrates. This orthogonality is essential for accurately normalizing experimental results and for the simultaneous monitoring of two distinct biological events. This guide will delve into the biochemical properties, performance metrics, and experimental considerations of NanoLuc and firefly luciferase systems, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
A summary of the key characteristics of NanoLuc and firefly luciferase highlights their distinct advantages and suitability for different experimental designs.
| Feature | NanoLuc® Luciferase | Firefly Luciferase | Reference(s) |
| Size | 19 kDa | 61 kDa | [1][2][3] |
| Relative Brightness | +++ (Approx. 100x brighter than Fluc) | + | [1][3][4] |
| Substrate | Furimazine | D-luciferin | [2][4][5] |
| ATP Requirement | ATP-Independent | ATP-Dependent | [1][2][5] |
| Optimal Wavelength | ~460 nm | ~560 nm (pH 7.8) | [2][6] |
| Protein Half-life | >6 hours (destabilized versions available) | ~3 hours (destabilized versions available) | [1][7] |
| Extracellular Compatibility | Yes (secreted versions available) | No | [1] |
| Orthogonality | High with Firefly Luciferase | High with NanoLuc® Luciferase | [1][8] |
Signaling Pathways and Orthogonality
The orthogonality of the NanoLuc and firefly luciferase systems stems from their distinct enzymatic mechanisms and substrate specificities.
Firefly Luciferase Signaling Pathway
Firefly luciferase catalyzes the oxidation of D-luciferin in a two-step process that is dependent on adenosine triphosphate (ATP) and magnesium ions (Mg²⁺)[9][10][11]. The initial step involves the adenylation of D-luciferin to form luciferyl-AMP. This intermediate is then oxidized by molecular oxygen, leading to the formation of an excited state of oxyluciferin, which decays to its ground state with the emission of light[9][10]. The ATP-dependence of this reaction links the luminescent signal directly to the energy status of the cell[5].
NanoLuc® Luciferase Signaling Pathway
NanoLuc® luciferase, an engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris, utilizes a novel substrate, furimazine[2][4][5]. The reaction is ATP-independent and involves the oxidation of furimazine to furimamide, resulting in the emission of a bright, blue-shifted light[12]. This ATP-independence makes NanoLuc® a more robust reporter in conditions where cellular ATP levels may fluctuate, such as in metabolically stressed or apoptotic cells[5].
The strict substrate specificity of each enzyme is the cornerstone of their orthogonality. Firefly luciferase does not react with furimazine, and NanoLuc® luciferase does not react with D-luciferin. This lack of cross-reactivity has been experimentally validated and is the basis for the development of highly sensitive dual-luciferase reporter assays[8].
Experimental Protocol: Dual-Luciferase® Reporter Assay
The Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay System is a commonly used protocol that leverages the orthogonality of the firefly and NanoLuc® systems. It allows for the sequential measurement of both luciferase activities from a single sample.
Materials:
-
Cells co-transfected with firefly and NanoLuc® reporter vectors.
-
ONE-Glo™ EX Luciferase Assay Reagent.
-
NanoDLR™ Stop & Glo® Reagent.
-
Luminometer with injectors (optional, but recommended for high-throughput).
-
Opaque-walled multi-well plates suitable for luminescence measurements.
Procedure:
-
Cell Culture and Transfection: Plate cells in a multi-well plate and co-transfect with your firefly and NanoLuc® reporter constructs. Culture for 24-48 hours to allow for reporter gene expression.
-
Reagent Preparation: Prepare the ONE-Glo™ EX Luciferase Assay Reagent and NanoDLR™ Stop & Glo® Reagent according to the manufacturer's instructions.
-
First Measurement (Firefly Luciferase):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of ONE-Glo™ EX Luciferase Assay Reagent equal to the volume of culture medium in each well.
-
Mix gently and incubate for at least 3 minutes to ensure cell lysis and signal stabilization.
-
Measure the firefly luminescence using a luminometer.
-
-
Second Measurement (NanoLuc® Luciferase):
-
Add a volume of NanoDLR™ Stop & Glo® Reagent equal to the volume of ONE-Glo™ EX Reagent added in the previous step. This reagent quenches the firefly luciferase signal and provides the furimazine substrate for the NanoLuc® reaction.
-
Mix gently and incubate for at least 3 minutes.
-
Measure the NanoLuc® luminescence using a luminometer.
-
-
Data Analysis: Calculate the ratio of the experimental reporter (e.g., firefly) to the control reporter (e.g., NanoLuc®) for each sample to normalize for transfection efficiency and cell number.
Conclusion
The NanoLuc® and firefly luciferase systems represent a powerful and truly orthogonal pairing for dual-reporter assays. Their distinct substrate requirements and enzymatic mechanisms ensure minimal cross-reactivity, leading to highly reliable and reproducible data. The exceptional brightness of NanoLuc® luciferase offers superior sensitivity, making it an ideal internal control for normalizing even weakly expressed experimental reporters. For researchers requiring accurate and sensitive quantification of dual genetic reporters, the combination of NanoLuc® and firefly luciferase provides a robust and versatile solution.
References
- 1. Choosing a Luciferase Reporter Assay | A Guide to Luciferase Reporter Assays [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. NanoLuc® Luciferase: One Enzyme, Endless Capabilities [worldwide.promega.com]
- 5. Comparison of firefly luciferase and NanoLuc luciferase for biophotonic labeling of group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Mix and Match Primary and Control Reporters using the NanoDLR™ Dual-Luciferase Assay System [promega.jp]
- 9. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 11. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of NanoLuc® Substrate
For researchers, scientists, and drug development professionals utilizing the highly sensitive NanoLuc® luciferase reporter system, ensuring safe and compliant disposal of its substrate, furimazine, is a critical component of laboratory management. This guide provides essential information and step-by-step procedures for the proper disposal of NanoLuc® substrate, promoting a safe laboratory environment while adhering to regulatory standards.
The substrate for NanoLuc® luciferase is a coelenterazine analog named furimazine.[1] According to the available safety data, furimazine is not classified as a hazardous substance.[2] However, it is imperative to follow standard laboratory safety protocols and dispose of the substrate and related waste in accordance with all applicable federal, state, and local environmental regulations.[2]
Chemical and Physical Properties of Furimazine
Understanding the properties of furimazine is the first step in its safe handling and disposal. The following table summarizes key quantitative data for the substrate.
| Property | Value |
| Molecular Formula | C24H18FN3O3 |
| Molecular Weight | 415.4 g/mol |
| Appearance | Crystalline Solid |
| Purity | Typically ≥95% |
| Solubility | Poor aqueous solubility |
Source: Benchchem[3]
Experimental Context: The Nano-Glo® Luciferase Assay
In a typical Nano-Glo® Luciferase Assay, the furimazine substrate is supplied in a storage buffer and is then mixed with a lysis buffer to create the final assay reagent.[1][4] This reagent is added to cells expressing NanoLuc® luciferase, generating a luminescent signal. The resulting waste product is a mixture containing the furimazine substrate, cell lysate, and the assay buffer.
Disposal Workflow for NanoLuc® Substrate Waste
The following diagram outlines the recommended step-by-step procedure for the proper disposal of waste generated from NanoLuc® assays. This workflow is based on the classification of furimazine as a non-hazardous substance and aligns with general best practices for laboratory chemical waste management.
Detailed Disposal Procedures
Following the workflow, here are the detailed steps for proper disposal:
Step 1: Collect Waste
-
All waste materials from the Nano-Glo® assay, including the reconstituted reagent, cell culture media containing the reagent, and any contaminated consumables (e.g., pipette tips, microplates), should be collected in a designated, properly labeled waste container.
Step 2: Determine Local Regulations
-
Consult your institution's Environmental Health and Safety (EHS) office to understand the specific regulations for the disposal of non-hazardous chemical waste. Regulations can vary significantly between different jurisdictions.
Step 3: Neutralize if Necessary
-
While the Nano-Glo® Assay Buffer is generally near neutral pH, some laboratory protocols may involve acidic or basic solutions. If your experimental waste is acidic or basic, it may need to be neutralized to a pH between 6.0 and 8.0 before disposal, as per your local wastewater regulations.
Step 4: Dispose as Non-Hazardous Chemical Waste
-
Based on the safety data sheet for furimazine, the waste can be disposed of as non-hazardous chemical waste.[2] This typically means it can be poured down the drain with copious amounts of water, provided this is permitted by your local regulations.
-
Important: Always confirm with your EHS department before disposing of any chemical waste down the drain. If drain disposal is not permitted, the waste should be collected by your institution's hazardous waste management service.
Step 5: Document Disposal
-
Maintain a record of the disposal, including the date, the approximate amount of substrate disposed of, and the disposal method used. This is good laboratory practice and may be required for regulatory compliance.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of NanoLuc® substrate, contributing to a secure and compliant laboratory environment.
References
Essential Safety and Handling of NanoLuc® Substrate Furimazine
For researchers, scientists, and drug development professionals utilizing the novel imidazopyrazinone substrate, furimazine (NanoLuc® substrate 1), a comprehensive understanding of safety protocols and handling procedures is paramount. While furimazine is not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to ensure a safe working environment and maintain the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of furimazine.
Personal Protective Equipment (PPE)
When handling furimazine, particularly when dissolved in solvents such as isopropanol, the following personal protective equipment is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn to protect against accidental splashes.
-
Respiratory Protection: While generally not required for handling the substrate under normal, well-ventilated conditions, a NIOSH-approved respirator may be necessary if working with large quantities or in an area with inadequate ventilation.
Handling and Storage
Proper handling and storage are crucial for both safety and preserving the substrate's efficacy:
-
Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, especially when handling solutions.
-
Avoid Contact: Take measures to avoid contact with eyes and skin. In case of contact, rinse thoroughly with water.
-
Storage: Furimazine powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, 4°C is acceptable (up to 2 years). Keep the container tightly sealed and protected from light. Solutions of furimazine are less stable and should be prepared fresh for optimal performance.
Quantitative Safety Data Summary
The following table summarizes key safety data for isopropanol, a common solvent for furimazine.
| Parameter | Value |
| Isopropanol Exposure Limits | |
| ACGIH TLV-TWA | 200 ppm |
| ACGIH TLV-STEL | 400 ppm |
| NIOSH REL-TWA | 400 ppm (980 mg/m³) |
| NIOSH REL-STEL | 500 ppm (1225 mg/m³) |
| OSHA PEL-TWA | 400 ppm (980 mg/m³) |
| Isopropanol Flammability | |
| Flash Point | 11.7 °C (53 °F) |
| Lower Explosion Limit | 2.0% |
| Upper Explosion Limit | 12.7% |
Data pertains to isopropanol, a common solvent for NanoLuc® substrates.
Experimental Protocols
Note on Cytotoxicity: While the Safety Data Sheet for furimazine indicates it is not a hazardous substance, some studies have reported potential cytotoxicity at higher concentrations or with prolonged exposure in vitro and in vivo.[1] It is advisable to consult relevant literature and consider the experimental context, particularly for live-cell imaging or in vivo studies. Newer derivatives, such as fluorofurimazine (FFz), have been developed to offer improved solubility and reduced toxicity.
Disposal Plan
Dispose of furimazine and its solutions in accordance with all applicable federal, state, and local environmental regulations. Small quantities used in typical laboratory assays can often be disposed of as chemical waste. Avoid releasing the substance into the environment.
Procedural Workflow for Handling NanoLuc® Substrate
The following diagram outlines the standard procedure for safely handling furimazine from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
